Malathion
描述
This compound is a yellow to dark-brown liquid with a skunk-like odor. Sinks in water. Freezing point is 37 °F. (USCG, 1999)
Diethyl 2-[(dimethoxyphosphorothioyl)thio]succinate is a diester that is diethyl succinate in which position 2 is substituted by a (dimethoxyphosphorothioyl)thio group. It is a diester, an ethyl ester and an organic thiophosphate. It is functionally related to a diethyl 2-sulfanylbutanedioate.
This compound is a parasympathomimetic organophosphate compound that is used as an insecticide for the treatment of head lice. This compound is an irreversible cholinesterase inhibitor and has low human toxicity.
This compound is a Cholinesterase Inhibitor. The mechanism of action of this compound is as a Cholinesterase Inhibitor.
This compound is a synthetic phosphorous compound and cholinesterase inhibitor that is strictly used as a topical pediculicide. This compound exerts its action on the nervous system of the lice by irreversibly inhibiting the activity of cholinesterase, thereby allowing acetylcholine to accumulate at cholinergic synapses and enhancing cholinergic receptor stimulation. This eventually leads to the head lice's death.
This compound can cause cancer according to California Labor Code.
This compound is an organophosphate parasympathomimetic which binds irreversibly to cholinesterase. This compound is an insecticide of relatively low human toxicity.
A wide spectrum aliphatic organophosphate insecticide widely used for both domestic and commercial agricultural purposes.
See also: Pediculicide (subclass of).
Structure
3D Structure
属性
IUPAC Name |
diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSJBGJIGXNWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O6PS2 | |
| Record name | MALATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3804 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MALATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020791 | |
| Record name | Malathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Malathion is a yellow to dark-brown liquid with a skunk-like odor. Sinks in water. Freezing point is 37 °F. (USCG, 1999), Deep-brown to yellow liquid with a garlic-like odor. [insecticide]; [NIOSH], Liquid, YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR., Deep-brown to yellow liquid with a garlic-like odor., Deep-brown to yellow liquid with a garlic-like odor. [insecticide] [Note: A solid below 37 °F.] | |
| Record name | MALATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3804 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malathion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/252 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Malathion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MALATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MALATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/169 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Malathion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
313 to 315 °F at 0.7 mmHg (decomposes) (NTP, 1992), 156-157 °C at 7.00E-01 mm Hg, BP: 156-157 °C at 0.7 mm Hg, 140 °F (decomposes), 140 °F (Decomposes) | |
| Record name | MALATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3804 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malathion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00772 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MALATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MALATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/169 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Malathion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
greater than 325 °F (NTP, 1992), Above 325 °F (tag open cup), 163 °C c.c., >325 °F (open-cup), (oc) >325 °F | |
| Record name | MALATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3804 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MALATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MALATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MALATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/169 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Malathion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 143 mg/L at 20 °C, Miscible with many organic solvents including alcohols, esters, ketones, ethers, aromatic and alkylated aromatic hydrocarbons and vegetable oils. Limited solubility in certain paraffin hydrocarbons, Soluble in ethanol, benzene and ethyl ether, 1.65e-01 g/L, Solubility in water, mg/l: 143 (very slightly soluble), 0.02% | |
| Record name | MALATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3804 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malathion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00772 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MALATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Malathion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MALATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Malathion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.234 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2076 g/cu cm at 20 °C, Relative density (water = 1): 1.2, 1.234 at 77 °F, 1.21 | |
| Record name | MALATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3804 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MALATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MALATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MALATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/169 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Malathion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 11.4 | |
| Record name | MALATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
4e-05 mmHg at 86 °F (NTP, 1992), 0.00004 [mmHg], 3.97X10-5 mm Hg at 30 °C, Vapor pressure at 30 °C: negligible, 0.00004 mmHg | |
| Record name | MALATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3804 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malathion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/252 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MALATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MALATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MALATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/169 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Malathion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
As many as 14 impurities have been identified in technical-grade malathion. The identities of the impurities and their percent (w/w) in technical grade malathion were found to be as follows: S-1,2-ethyl-O,S-dimethyl phosphorodithioate (isomalathion; 0.2%), S-1,2-bis(ethoxycarbonyl)-ethyl-O,O-dimethyl phosphorothioate (malaxon; 0.1%), diethylfumarate (DEF; 0.9%), O,S,S-trimethyl phosphorodithioate (0.003-1.2%), O,O,S-trimethyl phosphorothioate (0.04%), O,O,S-trimethyl phosphorodithioate (1.2%), O,O,O-trimethyl phosphorothioate (0.45%), diethylhydroxysuccinate (0.05%), ethyl nitrite (0.03%), diethyl mercaptosuccinate (0.15%), diethyl methylthiosuccinate (1.0%), O,O-dimethylphosphorothioate (0.05%), diethyl ethylthiosuccinate (0.1%), and sulfuric acid (0.05%)., Technical grade malathion may contain malaoxon, isomalathion, or other organophosphates as impurities. These compounds inactivate carboxylesterases, thus increasing malathion toxicity by decreasing the hydrolysis of the drug and increasing the amount of the drug that is oxidized to malaoxon., The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives and the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, and fenitrothion. | |
| Record name | MALATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or slightly yellow, Clear colorless liquid when pure, Deep-brown to yellow liquid ... [Note: A solid below 37 degrees F] | |
CAS No. |
121-75-5 | |
| Record name | MALATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3804 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malathion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malathion [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malathion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00772 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | malathion | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | malathion | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malathion | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/malathion-result-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Malathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malathion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALATHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5N7SU872W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MALATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Malathion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MALATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MALATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/169 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Succinic acid, mercapto-, diethyl ester, S-ester with O,O-dimethylphosphorodithioate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/WM802C80.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
37.1 °F (NTP, 1992), 3.85 °C, 2.8 °C, 3 °C, 37.1 °F, 37 °F | |
| Record name | MALATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3804 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malathion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00772 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MALATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Malathion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MALATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MALATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/169 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Malathion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Malathion's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malathion, a widely utilized organophosphate insecticide, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action. It details the bioactivation of this compound to its more potent metabolite, malaoxon, the kinetics of AChE inhibition, and the subsequent physiological consequences. This document also presents a compilation of quantitative data on the inhibitory potency of these compounds and outlines detailed experimental protocols for the key assays used in their characterization. Visual diagrams of the relevant signaling and metabolic pathways, as well as experimental workflows, are provided to facilitate a deeper understanding of the subject matter.
Introduction
Organophosphate insecticides, including this compound, represent a significant class of pest control agents. Their efficacy stems from their ability to disrupt the nervous systems of insects. The primary target of these compounds is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[1][2] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.[1] While this compound itself is a weak inhibitor of AChE, it undergoes metabolic bioactivation to a much more potent inhibitor, malaoxon.[1][3] This guide delves into the intricate details of this process and its consequences.
Bioactivation and Detoxification of this compound
The toxicity of this compound is intrinsically linked to its metabolic fate within an organism. The balance between its bioactivation to the toxic metabolite malaoxon and its detoxification determines the ultimate physiological effect.
Bioactivation by Cytochrome P450
This compound is converted to malaoxon through a desulfuration reaction catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver.[4][5] This process involves the substitution of a sulfur atom with an oxygen atom, transforming the thiophosphate into a phosphate. Malaoxon is a significantly more potent inhibitor of acetylcholinesterase than this compound.[3][6] Studies in human liver microsomes have identified CYP1A2 and CYP2B6 as the primary isoforms responsible for malaoxon formation at low this compound concentrations, while CYP3A4 plays a more significant role at higher concentrations.[4][5]
Detoxification by Carboxylesterases
In mammals, this compound is rapidly detoxified by carboxylesterases, which hydrolyze the ester linkages in the molecule.[4][7] This detoxification pathway is a crucial factor in the selective toxicity of this compound, as mammals generally possess higher carboxylesterase activity than insects.[1] The hydrolysis of this compound by carboxylesterases produces this compound mono- and dicarboxylic acids, which are less toxic and readily excreted.[3][8] However, impurities present in some commercial this compound formulations can inhibit carboxylesterase activity, thereby increasing the production of malaoxon and enhancing toxicity.[4][7]
Figure 1: Metabolic pathways of this compound.
Mechanism of Acetylcholinesterase Inhibition
The primary mechanism of action of malaoxon is the irreversible inhibition of acetylcholinesterase.
Covalent Binding to the Active Site
Malaoxon acts as an irreversible inhibitor by covalently binding to a serine residue within the active site of AChE.[6] This phosphorylation of the serine hydroxyl group forms a stable, inactive enzyme-inhibitor complex.[1] The inhibition prevents AChE from hydrolyzing acetylcholine, leading to its accumulation in the synaptic cleft.[1]
Consequences of Acetylcholine Accumulation
The buildup of acetylcholine results in the continuous stimulation of cholinergic receptors, both muscarinic and nicotinic.[9][10] This overstimulation leads to a range of physiological effects, including muscle tremors, cramps, weakness, excessive secretions (salivation, lacrimation), and in severe cases, respiratory distress, convulsions, and death.[9][11][12][13]
Figure 2: Signaling pathway of acetylcholinesterase inhibition by malaoxon.
Quantitative Data on Inhibitory Potency
The inhibitory potency of this compound and its metabolites against acetylcholinesterase is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Compound | Enzyme Source | IC50 (M) | Ki (M⁻¹) | Reference(s) |
| This compound | Bovine Erythrocyte | (3.7 ± 0.2) x 10⁻⁴ | 1.3 x 10⁻⁴ | [14][15] |
| This compound | Bovine Erythrocyte | (3.2 ± 0.1) x 10⁻⁵ | - | [3] |
| Malaoxon | Bovine Erythrocyte | (2.4 ± 0.3) x 10⁻⁶ | 5.6 x 10⁻⁶ | [14][15] |
| Malaoxon | Bovine Erythrocyte | (4.7 ± 0.8) x 10⁻⁷ | - | [3] |
| Isothis compound | Bovine Erythrocyte | (3.2 ± 0.3) x 10⁻⁶ | 7.2 x 10⁻⁶ | [14][15] |
| Isothis compound | Bovine Erythrocyte | (6.0 ± 0.5) x 10⁻⁷ | - | [3] |
Table 1: Inhibitory constants for this compound and its metabolites against acetylcholinesterase.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity and its inhibition.[16]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.
Reagents:
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
DTNB solution (10 mM in buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
Test inhibitor (this compound/malaoxon) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Plate Setup: In a 96-well microplate, prepare wells for blank (no enzyme), control (enzyme + solvent), and test samples (enzyme + inhibitor at various concentrations).
-
Reagent Addition:
-
To all wells except the blank, add a specific volume of AChE solution.
-
Add the corresponding inhibitor dilutions or solvent to the appropriate wells.
-
Add DTNB solution to all wells.
-
Add buffer to bring the volume to a pre-determined level.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding ATCI solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as: [1 - (Rate of sample / Rate of control)] x 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 3: Experimental workflow for the Ellman's assay.
In Vitro this compound Bioactivation Assay
This assay assesses the conversion of this compound to malaoxon by cytochrome P450 enzymes in a controlled in vitro system.[1]
Principle: Human liver microsomes (HLMs), which contain a high concentration of CYP enzymes, are incubated with this compound in the presence of an NADPH-regenerating system (to support CYP activity). The formation of malaoxon is then quantified.
Reagents:
-
Human Liver Microsomes (HLMs)
-
0.1 M Phosphate Buffer, pH 7.4
-
This compound solution
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine HLMs, phosphate buffer, and this compound solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold quenching solution.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant for quantification of malaoxon, which can be done using methods such as LC-MS/MS or by measuring its AChE inhibitory activity as described in Protocol 5.1.
Conclusion
This compound's mechanism of action as an acetylcholinesterase inhibitor is a multi-step process initiated by its bioactivation to the highly potent metabolite, malaoxon, by cytochrome P450 enzymes. Malaoxon then irreversibly inhibits acetylcholinesterase by covalently modifying its active site, leading to the accumulation of acetylcholine and subsequent neurotoxicity. The balance between this bioactivation and the detoxification of this compound by carboxylesterases is a critical determinant of its selective toxicity. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of this compound's mechanism of action and to develop safer and more effective pest control agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Inhibition of AChE by single and simultaneous exposure to this compound and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. This compound bioactivation in the human liver: the contribution of different cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sketchviz.com [sketchviz.com]
- 8. Cytochrome P450-Mediated Drug Bioactivation Assay: An Untargeted High Resolution Accurate Mass LC/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. znaturforsch.com [znaturforsch.com]
- 13. benchchem.com [benchchem.com]
- 14. toolify.ai [toolify.ai]
- 15. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 16. Inhibition of AChE by this compound and some structurally similar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of Malathion
An In-depth Technical Guide to the Chemical and Physical Properties of Malathion
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a broad-spectrum organophosphate insecticide and acaricide.[1] First registered for use in the United States in 1956, it is utilized in agricultural, residential, and public health settings to control a wide variety of sucking and chewing insects, mosquitoes, and fruit flies.[1][2] Chemically, it is an organothiophosphate ester known for its relatively low toxicity in mammals compared to other organophosphates like parathion.[1] This is attributed to the rapid detoxification by carboxylesterase enzymes in mammals, which is less efficient in insects.[2] The IUPAC name for this compound is diethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate, and its CAS registry number is 121-75-5.[2][3] Pure this compound is a colorless liquid, while technical-grade formulations often appear as a yellow to deep brown liquid with a characteristic garlic-like or skunk-like odor.[2][4][5]
Chemical and Physical Properties of this compound
The following table summarizes the key chemical and physical properties of this compound, providing a consolidated reference for researchers.
| Property | Value |
| Molecular Formula | C₁₀H₁₉O₆PS₂ |
| Molecular Weight | 330.36 g/mol [2][6][7] |
| Appearance | Pure form: Colorless liquid. Technical grade: Yellow to deep brown liquid.[4][5][8] |
| Odor | Skunk- or garlic-like.[2][4] |
| Melting Point | 2.9 °C (37.2 °F)[4][8][9] |
| Boiling Point | 156-157 °C at 0.7 mmHg (decomposes).[4][6][9] |
| Density | 1.23 g/cm³ at 25 °C.[4][8][9] |
| Water Solubility | 145 mg/L at 20-25 °C.[2][4][9] |
| Solubility in Organic Solvents | Readily soluble in many organic solvents including alcohols, esters, ketones, ethers, and aromatic hydrocarbons. Limited solubility in paraffin hydrocarbons.[1][5][10] |
| Vapor Pressure | 1.78 x 10⁻⁴ mmHg at 25 °C; 5.3 mPa at 30 °C.[2] |
| Octanol-Water Partition Coefficient (log Kow) | 2.36 - 2.89.[2][8] |
| Henry's Law Constant | 4.9 x 10⁻⁹ atm·m³/mol at 25 °C.[2][8] |
| pKa | Not applicable as it does not dissociate.[10] |
| Flash Point | >163 °C (>325 °F).[4][11] |
| Stability | Relatively stable in neutral or slightly acidic conditions; rapidly hydrolyzes in alkaline (high pH) environments.[1][5] Decomposes at temperatures above 100 °C.[5] |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound is governed by standardized protocols to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are widely accepted internationally.
-
Melting Point/Melting Range (OECD 102): This guideline describes various methods for determining the melting point.[11][12] For a substance like this compound, which is a liquid at room temperature, its freezing point is determined. Methods include using a capillary tube in a liquid or metal block, a Kofler hot bar, or instrumental methods like Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA).[11][13] The temperature of the solid-liquid phase transition is recorded at atmospheric pressure.[12]
-
Boiling Point (OECD 103): This guideline details methods to determine the temperature at which the vapor pressure of a liquid equals the standard atmospheric pressure.[14][15] Given that this compound decomposes before reaching its boiling point at atmospheric pressure, the boiling point is determined under reduced pressure (e.g., 0.7 mmHg).[4][9] Common methods include ebulliometry, the dynamic method (which can also determine vapor pressure), and distillation methods.[14][15]
-
Water Solubility (OECD 105): This guideline provides two primary methods: the column elution method for substances with solubility below 10⁻² g/L and the flask method for those above.[16][17] For this compound, with a solubility of 145 mg/L (0.145 g/L), the flask method is appropriate.[2][4] In this method, the substance is stirred in water at a constant temperature (e.g., 20 °C) until saturation is reached.[4][16] The concentration of this compound in the aqueous phase is then determined after separating any undissolved substance, typically by centrifugation and filtration, using a suitable analytical technique like HPLC.[4]
-
Vapor Pressure (OECD 104): This guideline outlines several methods applicable to different vapor pressure ranges.[2][7] For this compound's low vapor pressure, methods like the gas saturation method or effusion methods (e.g., Knudsen cell, isothermal thermogravimetry) are suitable.[7][18] The vapor pressure is determined at a minimum of two temperatures to establish the vapor pressure curve.[2]
-
Partition Coefficient (n-octanol/water) (OECD 107): The "shake flask" method is the traditional approach for determining the octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity.[10][19] It is suitable for substances with log Kow values between -2 and 4.[6] In this method, a small amount of this compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other. The mixture is shaken until equilibrium is achieved, after which the phases are separated by centrifugation.[19] The concentration of this compound in both the n-octanol and water phases is then measured to calculate the partition coefficient as the ratio of the concentrations.[19]
References
- 1. LabXchange [labxchange.org]
- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. filab.fr [filab.fr]
- 5. oecd.org [oecd.org]
- 6. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 7. oecd.org [oecd.org]
- 8. laboratuar.com [laboratuar.com]
- 9. ck12.org [ck12.org]
- 10. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 11. laboratuar.com [laboratuar.com]
- 12. oecd.org [oecd.org]
- 13. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 14. laboratuar.com [laboratuar.com]
- 15. oecd.org [oecd.org]
- 16. laboratuar.com [laboratuar.com]
- 17. oecd.org [oecd.org]
- 18. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com.sg]
- 19. oecd.org [oecd.org]
Synthesis of Malathion from dimethyl dithiophosphoric acid and diethyl maleate
An In-depth Examination of the Synthesis of Malathion from Dimethyl Dithiophosphoric Acid and Diethyl Maleate
This technical guide provides a comprehensive overview of the synthesis of this compound, an organophosphate insecticide, through the reaction of dimethyl dithiophosphoric acid and diethyl maleate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and a visualization of the reaction pathway.
Core Synthesis Reaction
The production of this compound is achieved via the addition of dimethyl dithiophosphoric acid to diethyl maleate. This reaction is typically conducted at an elevated temperature and can be catalyzed by substances such as triethylamine. The process results in the formation of S-1,2-di(ethoxycarbonyl)ethyl O,O-dimethyl phosphorodithioate, the chemical name for this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various reported experimental protocols for the synthesis of this compound. This data is essential for reaction optimization and scalability.
| Parameter | Value | Conditions/Notes | Source |
| Reactant Ratio (Dimethyl Dithiophosphoric Acid : Diethyl Maleate) | ~1-1.25 kg : 1.2 kg | --- | |
| Reaction Temperature | 53°C | Maintained for 8 hours under a nitrogen atmosphere. | |
| Reaction Temperature Range | 50°C to 100°C | General range for the reaction. | |
| Preferred Reaction Temperature Range | 60°C to 90°C | --- | |
| Reaction Time | 8 hours | At 53°C. | |
| Yield | ~1.5-1.9 kg | From the specified reactant quantities. | |
| Purity (Post-Initial Washing) | >95% (w/w) | Purity determined by HPLC. Reprocessing is required if diethyl fumarate is >5%. | |
| Final Purity (Pharmaceutical Grade) | >98.5% (w/w) | After purification steps. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and purification of this compound.
Synthesis of this compound
-
Reaction Setup: In a suitable reactor, charge diethyl maleate.
-
Addition of Reactant: Add dimethyl dithiophosphoric acid to the diethyl maleate. A typical ratio is approximately 1-1.25 kg of dimethyl dithiophosphoric acid to 1.2 kg of diethyl maleate.
-
Catalyst and Inhibitor: Add a catalytic amount of triethylamine and hydroquinone to the mixture.
-
Reaction Conditions: Heat the reaction mixture to approximately 53°C and maintain this temperature for about 8 hours with continuous mixing under a nitrogen atmosphere.
-
Cooling: After the reaction is complete, cool the mixture to ambient temperature.
-
Phase Separation: Allow the organic and aqueous layers to separate. The this compound will be in the organic layer.
Purification of this compound
-
Initial Washing: Separate the organic layer containing this compound and wash it twice with water.
-
Bisulfite Treatment: Treat the organic solution with a 20% sodium bisulfite solution (pH 6.1-6.3) at 60°C for 2 hours to remove unreacted diethyl maleate and other impurities.
-
Caustic Wash: After cooling and separating the layers, wash the organic layer with a 0.5% sodium hydroxide solution.
-
Final Water Washes: Wash the organic layer two more times with water.
-
Solvent Removal: The crude material is then stripped of any solvent.
-
Final Filtration: The product is filtered to yield technical-grade this compound.
-
Purity Analysis: The purity of the final product is determined by High-Performance Liquid Chromatography (HPLC).
Reaction Pathway and Logic
The synthesis of this compound proceeds through a clear, logical pathway involving the initial formation of the key intermediate, dimethyl dithiophosphoric acid, followed by its reaction with diethyl maleate.
Caption: Workflow for the synthesis and purification of this compound.
The chemical reaction for the synthesis of this compound is a nucleophilic addition of the sulfur atom from dimethyl dithiophosphoric acid to the carbon-carbon double bond of diethyl maleate.
Caption: Chemical reaction for the synthesis of this compound.
An In-depth Technical Guide to the Environmental Fate and Transport of Malathion in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of Malathion, a widely used organophosphate insecticide. This document delves into the critical processes of degradation, sorption, and mobility in both soil and aquatic environments. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their understanding and assessment of this compound.
Physicochemical Properties of this compound
A fundamental understanding of this compound's physicochemical properties is essential for predicting its behavior in the environment.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉O₆PS₂ | - |
| Molecular Weight | 330.36 g/mol | [1] |
| Water Solubility | 145 mg/L at 25°C | [1] |
| Vapor Pressure | 5.3 mPa at 30°C | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 2.36 - 2.89 | [1] |
| Henry's Law Constant | 4.9 x 10⁻⁹ atm·m³/mol | [1] |
Environmental Fate of this compound
The persistence and movement of this compound in the environment are governed by a combination of chemical, biological, and physical processes.
Degradation in Soil
This compound is generally not persistent in soil, with its degradation being influenced by microbial activity, soil type, moisture, and pH.[1][2]
Table 1: Half-life of this compound in Soil
| Soil Type | Half-life (days) | Conditions | Reference |
| General Range | 1 - 17 | Field and laboratory studies | [1] |
| Average | ~17 | Dependent on soil type | [3] |
| Sandy Loam (pH 6.5) | 173 (photodegradation) | Laboratory study | [4] |
| Hawaiian Soil | 8.2 (lab), 2 (field) | - | [4] |
The primary degradation pathway in soil is microbial metabolism, which is significantly more impactful than chemical hydrolysis.[1] Microorganisms utilize this compound as a source of carbon and phosphorus. The degradation is enhanced by increased moisture, pH, microbial activity, and organic matter content.[4]
A key metabolite formed in soil, particularly under dry and microbially inactive conditions, is malaoxon .[1] Malaoxon is more toxic than this compound but is also relatively unstable and can be degraded to non-toxic metabolites.[1] The half-life of malaoxon in soil is reported to be between 3 and 7 days.[4]
Degradation in Water
In aquatic environments, the degradation of this compound is primarily driven by hydrolysis, with microbial degradation and photolysis also playing roles. The rate of hydrolysis is highly dependent on pH and temperature.
Table 2: Half-life of this compound in Water
| pH | Temperature (°C) | Half-life | Reference |
| 4 | - | > 1 year | [4] |
| 4.5 | - | 18 weeks | [4] |
| 5 | - | 20% degradation in 28 days | [4] |
| 6.0 | - | 5.8 weeks | [4] |
| 6.0 | - | 17.4 days | [1] |
| 6.7 | - | 17.4 days | [5] |
| 7.0 | - | 1.7 weeks (11.9 days) | [4] |
| 7.0 | - | 6.21 days | [4] |
| 7.4 | 20 | 10.5 days | [6] |
| 7.4 | 37.5 | 1.3 days | [6] |
| 8.0 | - | 0.53 weeks (3.7 days) | [4] |
| 8.16 | - | 1.65 days | [1] |
| 9 | - | < 12-24 hours | [4] |
| 11 | - | ~1 day | [4] |
| 12 | - | Instantaneous | [4] |
| River Water | 4 | 77.9 days | [5] |
| River Water | 25 | 19.8 days | [5] |
| Seawater (pH 8.1) | 22 | 6 days | [5] |
As indicated in the table, this compound is more persistent in acidic water and degrades rapidly under alkaline conditions.[4] An increase in temperature also accelerates the rate of hydrolysis.[6]
Photolysis can contribute to the degradation of this compound in the upper layers of water bodies exposed to sunlight, although it is not considered a primary degradation pathway in soil or water.[4]
Microbial Degradation Pathways
Microbial degradation is a crucial process for the detoxification of this compound in both soil and water. Various bacteria and fungi have been identified that can utilize this compound as a carbon and energy source. The primary enzymatic reactions involve carboxylesterases, which hydrolyze the ester linkages, and phosphatases.[7][8]
The main degradation products from microbial activity are this compound monocarboxylic acid (MCA) and dicarboxylic acid (DCA).[7] Further degradation can lead to the formation of succinate, diethyl succinate, and eventually mineralization to CO₂.[6]
Transport of this compound
The movement of this compound through soil and into water is primarily dictated by its sorption characteristics and the hydrogeological properties of the environment.
Sorption in Soil
Sorption to soil particles can retard the movement of this compound. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the mobility of pesticides.
Table 3: Soil Sorption Coefficient (Koc) of this compound
| Soil Type | Koc (mL/g) | Mobility Classification | Reference |
| Various | 30 - 1800 | Very High to Low | [1] |
| Silt Loam | 1126 | Low | [1] |
| Sandy Clay Loam | 2061 | Low | [1] |
A higher Koc value indicates stronger sorption to soil and consequently lower mobility.[9][10] this compound's wide range of Koc values suggests that its mobility is highly dependent on the specific soil properties, particularly the organic matter content.[1]
Leaching and Runoff
Due to its moderate water solubility and variable sorption, this compound has the potential for transport via leaching and surface runoff.[1] However, its rapid degradation in soil often limits the extent of leaching to groundwater.[4] Runoff from treated agricultural fields can be a significant pathway for the entry of this compound into surface water bodies.
Experimental Protocols
This section outlines standardized methodologies for studying the environmental fate and transport of this compound.
Soil Degradation Study (Adapted from OECD Guideline 307)
This protocol is designed to determine the rate and pathway of aerobic and anaerobic degradation of this compound in soil.[11][12][13]
Methodology Details:
-
Soil Preparation: Select and characterize the soil (e.g., texture, pH, organic carbon content). Sieve the soil (e.g., <2 mm) and adjust the moisture content.
-
Test Substance: Use radiolabeled ¹⁴C-Malathion to facilitate the tracking of the parent compound and its transformation products.
-
Application: Apply the test substance to the soil samples at a concentration relevant to agricultural practices.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C). For aerobic studies, ensure adequate air exchange. For anaerobic studies, establish and maintain anaerobic conditions after an initial aerobic phase.
-
Sampling and Extraction: At predetermined intervals, collect replicate soil samples. Extract the samples with a suitable solvent, such as acetonitrile.
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its metabolites.
-
Data Analysis: Determine the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the applied this compound. Identify the major degradation products and establish a degradation pathway.
Soil Column Leaching Study
This protocol assesses the mobility and leaching potential of this compound through a soil column.[14][15][16][17][18]
Methodology Details:
-
Column Preparation: Pack a glass or stainless steel column with the selected soil to a uniform bulk density.
-
Saturation: Slowly saturate the column from the bottom with a solution such as 0.01 M calcium sulfate to establish steady-state flow.
-
Application: Apply a known amount of this compound and a conservative tracer (e.g., bromide) to the top of the soil column.
-
Leaching: Apply a simulated rainfall solution (e.g., 0.01 M calcium sulfate) at a constant flow rate.
-
Leachate Collection: Collect the leachate in fractions at regular time intervals.
-
Analysis: Analyze the leachate fractions and the soil column (sectioned at the end of the experiment) for the concentrations of this compound, its metabolites, and the tracer.
-
Data Analysis: Construct breakthrough curves for this compound and the tracer to determine retardation factors and assess mobility.
Analytical Method: GC-MS for this compound and Malaoxon in Water
This method provides a sensitive and selective means of quantifying this compound and its primary toxic metabolite, malaoxon, in water samples.[19][20][21][22]
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 liter of water sample in a 2 L separatory funnel, add a suitable surrogate or internal standard.
-
Extract the sample twice with 60 mL of 15% methylene chloride in hexane, shaking vigorously for 2 minutes each time.
-
Combine the organic layers and pass them through anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to near dryness using a rotary evaporator.
-
Reconstitute the residue in a known volume of ethyl acetate or acetone for GC-MS analysis.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 25°C/min to 150°C
-
Ramp 2: 3°C/min to 200°C
-
Ramp 3: 8°C/min to 280°C, hold for 5 minutes
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: m/z 127, 173, 330
-
Malaoxon: m/z 127, 143, 314
-
Analytical Standards and Reagents:
Certified reference standards of this compound and malaoxon should be obtained from a reputable supplier (e.g., HPC Standards).[23][24] All solvents used should be of pesticide residue grade or higher.
QuEChERS Method for Extraction from Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[25][26][27][28]
Extraction Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the soil has low moisture content) and 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.
Conclusion
This technical guide has provided a detailed examination of the environmental fate and transport of this compound in soil and water. The quantitative data, experimental protocols, and pathway visualizations presented herein offer a valuable resource for researchers and scientists. A thorough understanding of this compound's degradation, sorption, and mobility is critical for assessing its environmental risk and developing effective management and remediation strategies. The provided methodologies serve as a foundation for conducting robust and reliable environmental studies.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. nospray.org [nospray.org]
- 3. This compound General Fact Sheet [npic.orst.edu]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jcea.agr.hr [jcea.agr.hr]
- 6. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Isolation and Identification of Efficient this compound-Degrading Bacteria from Deep-Sea Hydrothermal Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 12. oecd.org [oecd.org]
- 13. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 14. researchgate.net [researchgate.net]
- 15. ucanr.edu [ucanr.edu]
- 16. www3.uwsp.edu [www3.uwsp.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 20. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 22. epa.gov [epa.gov]
- 23. hpc-standards.com [hpc-standards.com]
- 24. fao.org [fao.org]
- 25. weber.hu [weber.hu]
- 26. Portico [access.portico.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Microbial Degradation Pathways of Malathion in the Environment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malathion, a widely utilized organophosphate insecticide, poses significant environmental concerns due to its potential toxicity to non-target organisms. Microbial degradation represents a crucial and environmentally friendly mechanism for the detoxification and removal of this compound from contaminated ecosystems. This technical guide provides a comprehensive overview of the microbial degradation pathways of this compound, detailing the key enzymes, intermediate metabolites, and final breakdown products. It outlines the diverse range of bacteria and fungi capable of this bioremediation process and presents detailed experimental protocols for the isolation, identification, and characterization of this compound-degrading microorganisms. Furthermore, this guide includes structured data on degradation kinetics and efficiencies, along with standardized workflows for laboratory investigation. Visual diagrams of the metabolic pathways and experimental procedures are provided to facilitate a deeper understanding of the core concepts.
Core Microbial Degradation Pathways of this compound
The microbial breakdown of this compound is a multifaceted process primarily initiated by enzymatic hydrolysis. Two main enzymatic pathways have been extensively documented: the carboxylesterase pathway and the organophosphate hydrolase pathway. These pathways can occur independently or concurrently within different microorganisms, leading to a variety of metabolic intermediates.
Carboxylesterase-Mediated Hydrolysis
The most predominant pathway for this compound biodegradation involves the cleavage of its carboxyl ester bonds by carboxylesterase enzymes (CEs).[1][2] This hydrolytic process occurs in a stepwise manner, first yielding two isomeric this compound monocarboxylic acids (MMC), namely MMC α and MMC β.[1] These intermediates are then further hydrolyzed by the same or different carboxylesterases to form this compound dicarboxylic acid (MDC).[1] This initial detoxification step is significant as the resulting carboxylic acid metabolites are considerably less toxic than the parent this compound molecule.
Organophosphate Hydrolase (OPH) Pathway
A secondary, yet important, degradation route is initiated by organophosphate hydrolases (OPHs), also known as phosphotriesterases.[2] These enzymes catalyze the hydrolysis of the P-S (phosphorothioate) bond in the this compound molecule.[2] This cleavage results in the formation of O,O-dimethyl phosphorothioate and diethyl maleate.[1][3] Diethyl maleate can be further metabolized by some microorganisms.
Other Enzymatic Transformations
In addition to the primary hydrolytic pathways, other enzymatic activities contribute to the overall degradation of this compound and its intermediates.
-
Phosphatases: These enzymes can cleave the P-O-C linkages, leading to the formation of desmethyl-malathion and other phosphothionates.[1][4]
-
Oxidoreductases: These enzymes are involved in the oxidative desulfurization of this compound to its more toxic oxon analog, malaoxon.[5] While malaoxon is a potent acetylcholinesterase inhibitor, it is also susceptible to further microbial degradation.[5] Oxidoreductases also play a role in the complete mineralization of some of the breakdown products.[2]
The final degradation products of these pathways can include succinic acid, which can enter the Krebs cycle, as well as inorganic phosphate and sulfate, which can be assimilated by the microorganisms.[4][5]
Visualizing the Degradation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key microbial degradation pathways of this compound.
References
- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SUCCINIC ACID DEGRADATION BY VEILLONELLA ALCALESCENS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound biodegradation by a psychrotolerant bacteria Ochrobactrum sp. M1D and metabolic pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Degradation Pathway [eawag-bbd.ethz.ch]
Malathion Metabolism: A Comparative Analysis in Insects and Mammals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Malathion, an organophosphate insecticide, has been widely utilized in agriculture and public health for decades due to its high efficacy against a broad spectrum of insect pests and its relatively low toxicity to mammals.[1][2] This selective toxicity is not inherent to the parent compound but is a direct consequence of the differential metabolic pathways and enzymatic activities between insects and mammals.[1][3] This technical guide provides a comprehensive overview of the core metabolic processes governing the bioactivation and detoxification of this compound in these two distinct biological systems. A thorough understanding of these differences is paramount for the development of more selective and safer insecticides and for assessing the toxicological risk to non-target organisms.
This document will delve into the key enzymatic players, including cytochrome P450 monooxygenases, carboxylesterases, and glutathione S-transferases, and present a comparative analysis of their roles in determining the ultimate toxicological outcome of this compound exposure. We will explore the quantitative differences in enzyme kinetics, provide detailed experimental protocols for the key assays cited, and utilize visualizations to illustrate the complex metabolic pathways and experimental workflows.
Core Metabolic Pathways: A Tale of Two Destinies
The metabolic fate of this compound diverges significantly between insects and mammals, primarily centering on the balance between two competing enzymatic processes: bioactivation and detoxification. In essence, insects are more proficient at converting this compound into its highly toxic metabolite, malaoxon, while mammals excel at rapidly neutralizing both this compound and malaoxon.[3][4]
Bioactivation: The Path to Toxicity
The primary mechanism of this compound's insecticidal action involves its conversion to malaoxon, a potent inhibitor of acetylcholinesterase (AChE).[4][5] This bioactivation is an oxidative desulfuration reaction, replacing the P=S group with a P=O group, and is catalyzed by the cytochrome P450 (CYP) enzyme system.[6] Malaoxon is a significantly more potent inhibitor of AChE than this compound itself, with studies indicating it can be over 60 times more toxic.[5] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[1][4]
While this bioactivation pathway exists in both insects and mammals, its efficiency can differ.[4] In insects, the CYP-mediated conversion to malaoxon is a predominant metabolic route.[7] In mammals, this pathway is also present, with specific human CYP isoforms such as CYP1A2, CYP2B6, and CYP3A4 being involved in malaoxon formation.[8]
Detoxification: The Path to Safety
Mammals owe their relative resistance to this compound poisoning to highly efficient detoxification mechanisms that rapidly metabolize the parent compound and its toxic metabolite.[1][9] Two primary enzyme families are responsible for this detoxification: carboxylesterases and glutathione S-transferases.
-
Carboxylesterases (CEs): These enzymes play the most critical role in the detoxification of this compound in mammals.[10][11] They hydrolyze the carboxyl ester linkages in the this compound molecule, producing this compound mono- and dicarboxylic acids.[4] These acidic metabolites are water-soluble, less toxic, and readily excreted from the body.[12] The rate of this hydrolysis is significantly higher in mammals compared to insects, preventing the accumulation of this compound and its subsequent conversion to the more toxic malaoxon.[1][9] Impurities in some commercial this compound formulations can inhibit carboxylesterase activity, thereby increasing the toxicity of the pesticide.[2]
-
Glutathione S-Transferases (GSTs): This enzyme family provides an alternative detoxification route through the conjugation of glutathione to this compound. This process, mediated by GSTs, results in the demethylation of this compound, yielding metabolites that are more water-soluble and easily excreted.[4] While GSTs contribute to the overall detoxification process in both insects and mammals, their relative importance can vary between species.
Comparative Quantitative Analysis
The profound difference in this compound's toxicity between insects and mammals is best understood through a quantitative comparison of the key enzymes involved in its metabolism. Mammalian systems are characterized by a high capacity for detoxification, which outpaces the rate of bioactivation.
Table 1: Comparative Toxicity of this compound and its Metabolite
| Compound | Organism | Acute LD50 (Oral) | Notes |
| This compound | Rat | 5400-5700 mg/kg | Low toxicity due to rapid metabolism.[1] |
| This compound | Mouse | 400-4000 mg/kg | [1] |
| Malaoxon | Rat | - | Malaoxon is approximately 22 times more toxic than this compound.[11] |
Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism (Mammalian)
| Enzyme | Organism (Tissue) | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Notes |
| Carboxylesterase | Human (Liver) | This compound | 0.25-0.69 (K_m1_) | Not specified | Exhibits two-phase kinetics, with a high affinity component (low K_m1_).[10] |
| 10.3-26.8 (K_m2_) | |||||
| Cytochrome P450 (CYPs) | Human (Liver) | This compound | 53-67 (K_mapp1_) | Not specified | Apparent K_m_ for malaoxon formation, with multiple CYPs contributing.[8] |
| 427-1721 (K_mapp2_) | At low concentrations, CYP1A2 and CYP2B6 are key, while CYP3A4 is more involved at higher levels.[8] |
Experimental Protocols
A detailed understanding of the methodologies used to investigate this compound metabolism is crucial for researchers in this field. The following are generalized protocols for key experiments.
Protocol 1: In Vitro this compound Metabolism Assay Using Liver Microsomes
This protocol outlines a general procedure for assessing the conversion of this compound to its metabolites in a liver microsomal system, which is a common in vitro model for studying drug and xenobiotic metabolism.
1. Materials:
- Liver microsomes (from the species of interest, e.g., human, rat, or insect)
- This compound solution (in a suitable solvent like ethanol or DMSO)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Quenching solution (e.g., ice-cold acetonitrile)
- Incubator/shaking water bath (37°C)
- Centrifuge
- Analytical equipment for metabolite quantification (e.g., HPLC-UV, LC-MS/MS)
2. Procedure:
- Preparation: Prepare a reaction mixture containing phosphate buffer and liver microsomes in a microcentrifuge tube.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
- Initiation: Initiate the metabolic reaction by adding the this compound solution and the NADPH regenerating system to the reaction mixture.
- Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, 60 minutes) to determine the time course of metabolism.
- Termination: Stop the reaction by adding an equal volume of the ice-cold quenching solution.
- Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.
- Analysis: Analyze the supernatant for the presence and quantity of this compound metabolites (e.g., malaoxon, this compound monocarboxylic acid) using a validated analytical method.
Protocol 2: Carboxylesterase Activity Assay
This protocol describes a general method for measuring carboxylesterase activity using a model substrate, which can be adapted to assess the hydrolytic activity towards this compound.
1. Materials:
- Enzyme source (e.g., liver microsomes, purified carboxylesterase)
- Substrate solution (e.g., p-nitrophenyl acetate or α-naphthyl acetate)
- Phosphate buffer (pH 7.4)
- Spectrophotometer or microplate reader
- This compound (as a potential substrate or inhibitor)
2. Procedure:
- Reaction Setup: In a cuvette or microplate well, add the phosphate buffer and the enzyme source.
- Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.
- Initiation: Initiate the reaction by adding the substrate solution.
- Measurement: Monitor the change in absorbance over time at a specific wavelength corresponding to the product of the substrate hydrolysis (e.g., 405 nm for p-nitrophenol).
- Calculation: Calculate the rate of the reaction from the linear portion of the absorbance versus time curve. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.
- For this compound Hydrolysis: To specifically measure this compound hydrolysis, the disappearance of this compound or the appearance of its carboxylic acid metabolites would be quantified using methods like HPLC or LC-MS/MS.
Mandatory Visualizations
To visually represent the complex processes described, the following diagrams have been generated using the DOT language.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Reduced proinsecticide activation by cytochrome P450 confers coumaphos resistance in the major bee parasite Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound bioactivation in the human liver: the contribution of different cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound detoxification by human hepatic carboxylesterases and its inhibition by isothis compound and other pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aphis.usda.gov [aphis.usda.gov]
- 12. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary metabolites of the organophosphate insecticide malathion, focusing on malaoxon, this compound monocarboxylic acid (MCA), and this compound dicarboxylic acid (DCA). The document details their metabolic formation, presents quantitative data in structured tables, outlines detailed experimental protocols for their analysis, and visualizes key pathways and workflows.
Introduction
This compound is a widely used organophosphorothioate insecticide that requires metabolic activation to exert its primary toxic effect. Its relative safety in mammals compared to insects is attributed to differential metabolic pathways. In mammals, this compound is primarily detoxified through hydrolysis by carboxylesterases, while in insects, the bioactivation pathway to its highly toxic metabolite, malaoxon, is more prominent.[1][2] Understanding the metabolism of this compound and the quantification of its primary metabolites are crucial for toxicological risk assessment, exposure monitoring, and the development of novel therapeutic interventions.
Metabolic Pathways of this compound
The metabolism of this compound involves a balance between bioactivation and detoxification pathways, primarily occurring in the liver.[3]
-
Bioactivation to Malaoxon: The conversion of this compound to malaoxon is an oxidative desulfuration reaction catalyzed by the cytochrome P450 (CYP) enzyme system.[1] This process transforms the P=S group to a P=O group, resulting in a metabolite that is a potent inhibitor of acetylcholinesterase (AChE).[1][4] Several human CYP isoforms are involved in this bioactivation, with their contribution being concentration-dependent.[1][5]
-
Detoxification to Carboxylic Acids: The primary route of this compound detoxification in mammals is hydrolysis by carboxylesterases. These enzymes cleave one or both of the ethyl ester linkages of this compound, forming the less toxic and more water-soluble metabolites, this compound α- and β-monocarboxylic acids (MCA) and subsequently this compound dicarboxylic acid (DCA).[2][6] These acidic metabolites are readily excreted in the urine.[2][7]
Below is a diagram illustrating the metabolic fate of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism and analysis of this compound and its primary metabolites.
Enzyme Kinetic Parameters
The affinity and rate of enzymatic reactions involving this compound are crucial for understanding its toxicity and detoxification.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Human Liver Microsomal Carboxylesterase | This compound | km1 = 0.25-0.69 | Not Reported | [6] |
| km2 = 10.3-26.8 | [6] | |||
| Human Liver Microsomal CYP Isoforms | This compound (for Malaoxon formation) | |||
| CYP1A2 | This compound | 53-67 (Kmapp1) | Not Reported | [5] |
| CYP2B6 | This compound | 53-67 (Kmapp1) | Not Reported | [5] |
| CYP3A4 | This compound | 427-1721 (Kmapp2) | Not Reported | [5] |
| Human Liver Microsomal CYP2C19 | This compound | Not Reported | Vmax/Km = 0.040 | [8] |
Note: Kmapp refers to the apparent Michaelis constant.
Urinary Excretion of this compound Metabolites in Humans
Following exposure, this compound metabolites are primarily excreted in the urine. The profile and quantity of these metabolites are key biomarkers of exposure.
| Metabolite | Percentage of Oral Dose Excreted in Urine (48h) | Urinary Excretion Half-life (hours) | Typical Urinary Concentrations in Exposed Individuals | Source |
| This compound Monocarboxylic Acids (MCA) | ~36% | 3.2 (oral), 11.8 (dermal) | 134 - 671 µg in 24h (greenhouse workers) | [2][9] |
| This compound Dicarboxylic Acid (DCA) | ~10% | 3.2 (oral), 11.8 (dermal) | Not specified in similar detail | [2][9] |
| Phosphoric Metabolites (e.g., DMTP, DMDTP) | ~21% | Not specified | Not specified | [2] |
Performance of Analytical Methods for this compound Metabolites in Urine
| Analytical Method | Metabolite(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Source |
| GC-MS | MCA, DCA | 0.004 mg/L (MCA), 0.006 mg/L (DCA) | 0.020 ppm (MCA & DCA) | Not specified | [10][11] |
| Isotope Dilution GC/MS | DCA (as MDA) | 6.5 ng/mL | Not specified | Not specified | |
| HPLC-MS/MS | DCA | 0.0005 mg/L | Not specified | 75% | [10] |
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound metabolites in biological samples, primarily urine.
Gas Chromatography-Mass Spectrometry (GC-MS) for MCA and DCA
This protocol is a synthesis of commonly employed methods for the analysis of acidic metabolites of this compound.
4.1.1 Sample Preparation and Extraction
-
Urine Sample Collection: Collect a 24-hour or spot urine sample in a sterile container. Store at -20°C until analysis.
-
Acidification: Thaw the urine sample and acidify to a pH of 1-2 with concentrated hydrochloric acid (HCl).
-
Liquid-Liquid Extraction (LLE):
-
To a 5 mL aliquot of acidified urine, add 10 mL of diethyl ether.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction twice more, combining the organic extracts.
-
-
Drying and Concentration: Pass the combined organic extract through a column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
4.1.2 Derivatization The acidic nature of MCA and DCA necessitates derivatization to increase their volatility for GC analysis.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., acetone).
-
Add a derivatizing agent such as diazomethane or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 70°C for 30 minutes to ensure complete derivatization.
4.1.3 GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 3°C/min to 200°C.
-
Ramp 3: 8°C/min to 280°C, hold for 5 minutes.
-
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized MCA and DCA.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for DCA
This method offers high sensitivity and specificity and does not typically require derivatization.
4.2.1 Sample Preparation
-
Urine Sample Collection: As described in section 4.1.1.
-
Acidification and Extraction:
-
Acidify the urine sample to pH 3.7 with 10% sulfuric acid.
-
Extract with a mixture of methylene chloride and ethyl ether (1:4 v/v).
-
Vortex and centrifuge as described in LLE (4.1.1).
-
Combine and concentrate the organic extracts.
-
4.2.2 HPLC-MS/MS Analysis
-
HPLC System: Agilent 1290 Infinity II LC System (or equivalent).
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm particle size) or equivalent.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient would start at a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for DCA.
The following diagram illustrates a typical experimental workflow for the analysis of this compound metabolites.
Signaling Pathways
While the primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase by its metabolite malaoxon, leading to a cholinergic crisis, there is growing evidence for non-cholinergic effects, particularly the induction of oxidative stress.[12][13]
5.1 Cholinergic Pathway Malaoxon irreversibly binds to the serine hydroxyl group in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine in synaptic clefts. This results in the overstimulation of muscarinic and nicotinic receptors, causing a range of neurotoxic effects.[14]
5.2 Oxidative Stress Pathway this compound and its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[12][15] This can result in:
-
Lipid Peroxidation: Damage to cell membranes.[12]
-
DNA Damage: Genotoxic effects.[12]
-
Mitochondrial Dysfunction: Impairment of cellular energy production.[15]
-
Apoptosis: Programmed cell death.[16]
The following diagram outlines the induction of oxidative stress by this compound.
Conclusion
The primary metabolites of this compound, namely malaoxon, monocarboxylic acid, and dicarboxylic acid, play distinct roles in its toxicity and detoxification. The balance between the bioactivation pathway leading to malaoxon and the detoxification pathway yielding the carboxylic acids is a key determinant of the risk associated with this compound exposure. Accurate quantification of these metabolites in biological fluids is essential for exposure assessment and understanding the toxicokinetics of this compound. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology, drug development, and environmental health. Further research into the non-cholinergic signaling pathways affected by this compound and its metabolites will continue to enhance our understanding of its overall toxicological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The cholinergic and non-cholinergic effects of organophosphates and oximes in cultured human myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pesticide Metabolites Paraoxon and Malaoxon Induce Cellular Death by Different Mechanisms in Cultured Human Pulmonary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound bioactivation in the human liver: the contribution of different cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound detoxification by human hepatic carboxylesterases and its inhibition by isothis compound and other pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDC - NBP - Biomonitoring Summaries - this compound [medbox.iiab.me]
- 8. Kinetic analysis suggests that this compound at low environmental exposures is not toxic to humans | PLOS One [journals.plos.org]
- 9. academic.oup.com [academic.oup.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Mechanisms of oxidative response during biodegradation of this compound by S. oneidensis MR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-Induced Oxidative Stress, Cytotoxicity and Genotoxicity in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protective effect of NAC against this compound-induced oxidative stress in freshly isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound increases apoptotic cell death by inducing lysosomal membrane permeabilization in N2a neuroblastoma cells: a model for neurodegeneration in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Malathion and its Primary Metabolite Malaoxon: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profiles of the organophosphate insecticide malathion and its primary, more toxic metabolite, malaoxon. The information presented herein is intended to serve as a detailed resource for professionals in research, safety assessment, and drug development.
Executive Summary
This compound is an organophosphate insecticide that undergoes metabolic activation to malaoxon, a potent inhibitor of acetylcholinesterase (AChE).[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system and the characteristic signs of cholinergic toxicity.[3][4] While this compound itself has relatively low acute toxicity in mammals due to rapid detoxification by carboxylesterases, its metabolite, malaoxon, is significantly more potent.[1] This document details the mechanism of action, toxicokinetics, and various toxicological endpoints for both compounds, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound and malaoxon is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal at cholinergic synapses.[2]
This compound is a pro-insecticide, meaning it must be metabolically converted to its active form, malaoxon, to exert its primary toxic effect.[2] Malaoxon is a potent, irreversible inhibitor of AChE.[3] It phosphorylates a serine residue in the active site of the enzyme, rendering it non-functional.[2] This leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscarinic and nicotinic acetylcholine receptors.[4][5] This overstimulation of the cholinergic system results in a range of neurotoxic effects, from muscle tremors and convulsions to respiratory distress and, at high doses, death.[6][7]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Absorption
This compound can be absorbed through the dermal, inhalation, and oral routes of exposure.[1][4] Dermal absorption is generally slow but can be significant, especially with prolonged contact or on certain areas of the body like the forehead and axilla.[1] Oral absorption is rapid and efficient.[8]
Distribution
Following absorption, this compound is distributed throughout the body. Due to its lipophilic nature, it can accumulate in fatty tissues, although it is not considered to be highly persistent in the body.[7]
Metabolism
The metabolism of this compound is a critical determinant of its toxicity and involves two competing pathways: bioactivation and detoxification.[8]
-
Bioactivation: In the liver, cytochrome P450 (CYP450) enzymes catalyze the oxidative desulfuration of this compound to form malaoxon.[1][8] Malaoxon is a much more potent AChE inhibitor than this compound.[2][3]
-
Detoxification: Carboxylesterases, primarily in the liver and blood, hydrolyze the ester linkages of both this compound and malaoxon, producing less toxic mono- and dicarboxylic acid metabolites that are more water-soluble and readily excreted.[8]
The balance between these two pathways determines the overall toxicity. Mammals generally have high carboxylesterase activity, leading to efficient detoxification and relatively low toxicity of this compound.[1][2] In contrast, insects have lower carboxylesterase activity, making them more susceptible.[1]
Excretion
The water-soluble metabolites of this compound are primarily excreted in the urine.[8] Elimination is generally rapid, with the majority of an administered dose being excreted within 24-48 hours.[8]
Toxicological Endpoints
Acute Toxicity
Malaoxon is significantly more acutely toxic than its parent compound, this compound.[1][6] The acute toxicity of this compound formulations can be influenced by the presence of impurities that may inhibit carboxylesterase activity, thereby potentiating its toxicity.[1] Signs of acute toxicity are consistent with cholinergic overstimulation and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory depression.[4][7]
Table 1: Acute Toxicity of this compound and Malaoxon
| Compound | Species | Route | LD50 Value (mg/kg) | Reference(s) |
| This compound | Rat | Oral | 1000 - 12,500 | [1][7][9] |
| This compound | Rat | Dermal | >2000 | [1][9] |
| This compound | Mouse | Oral | 400 - 4000 | [1][7] |
| Malaoxon | Rat | Oral | ~50 | [9][10] |
Chronic Toxicity and Carcinogenicity
Long-term exposure to this compound has been studied in various animal models. The primary effect observed in chronic studies is the inhibition of cholinesterase activity.[7]
The carcinogenicity of this compound has been a subject of debate. The International Agency for Research on Cancer (IARC) has classified this compound as "probably carcinogenic to humans (Group 2A)".[6][11] This classification was based on limited evidence in humans for non-Hodgkin lymphoma and prostate cancer and sufficient evidence in experimental animals.[11] Studies in rats and mice have shown an increased incidence of liver tumors at high doses.[3][12] Some studies suggest that this compound may induce carcinogenicity through genotoxic effects, including the generation of reactive oxygen species (ROS) that can cause DNA damage.[13]
Table 2: Chronic Toxicity and Carcinogenicity Data for this compound
| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference(s) |
| Rat | 2 years | Oral | 34 | 340 | Inhibition of brain acetylcholinesterase activity | [9] |
| Rabbit | 21 days | Dermal | 50 | 300 | Decreased cholinesterase activity | [1] |
Genotoxicity
The genotoxicity of this compound and malaoxon has been evaluated in a variety of in vitro and in vivo assays, with conflicting results reported in the literature.[14][15] Some studies indicate that commercial formulations of this compound, which may contain malaoxon and other impurities, can be genotoxic.[14][15] Malaoxon itself has been shown to induce DNA damage in human lymphocytes in vitro.[15] The proposed mechanisms for genotoxicity include the induction of oxidative stress and DNA breakage.[13][16]
Reproductive and Developmental Toxicity
This compound is not considered a primary reproductive or developmental toxicant at doses that do not cause maternal toxicity.[17] However, some studies in rodents have reported transient testicular effects.[17] Exposure to this compound has been shown to potentially impair female reproduction in rodents by reducing ovarian hormone production and increasing oxidative stress.[18] In a developmental toxicity study in rabbits, maternal toxicity (decreased body weight gain) was observed at 25 mg/kg/day, while no developmental toxicity was seen at doses up to 100 mg/kg/day.[19]
Table 3: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects | Reference(s) |
| Rabbit | Developmental Toxicity | 25 (maternal) | - | Decreased maternal body-weight gain | [19] |
| Rabbit | Developmental Toxicity | 100 (fetal) | - | No developmental toxicity observed | [19] |
| Rat | Developmental Neurotoxicity | 50 (maternal/offspring) | 150 | Post-dosing salivation (maternal), tremors and hypoactivity (offspring) | [19][20] |
Experimental Protocols
Acute Oral Toxicity Study (Modified OECD 401/423)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test System: Young adult albino rats (e.g., Wistar or Sprague-Dawley strains), typically 8-12 weeks old. Both sexes are used.
-
Procedure:
-
Animals are fasted overnight (food, but not water, withheld) prior to dosing.
-
The test substance (this compound or malaoxon) is dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
A single dose is administered by oral gavage.
-
At least three dose levels are used, with a sufficient number of animals per group (typically 5 of each sex) to produce a range of toxic effects and mortality.
-
A control group receives the vehicle only.
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body weights are recorded weekly.
-
All animals (including those that die during the study) undergo a gross necropsy.
-
-
Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).
Acetylcholinesterase Activity Assay (Ellman Method)
-
Objective: To quantify the inhibition of AChE activity in biological samples (e.g., red blood cells, brain tissue) following exposure to this compound or malaoxon.
-
Principle: This spectrophotometric assay measures the activity of AChE by the rate of production of thiocholine as the enzyme hydrolyzes acetylthiocholine. The thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
-
Procedure:
-
Prepare tissue homogenates (e.g., brain) or red blood cell lysates in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
In a cuvette or microplate well, add the sample, DTNB solution, and buffer.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate AChE activity based on the rate of color change, using the molar extinction coefficient of 5-thio-2-nitrobenzoate.
-
Compare the activity in treated samples to that of control samples to determine the percent inhibition.
-
In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and/or Escherichia coli.
-
Test System: At least five strains of bacteria are used, including those that detect base-pair substitutions (e.g., S. typhimurium TA100, TA1535) and frameshift mutations (e.g., TA98, TA1537).
-
Procedure:
-
The test is conducted with and without a metabolic activation system (S9 fraction from induced rat liver homogenate) to detect metabolites that may be mutagenic.
-
Varying concentrations of the test substance (this compound or malaoxon), the bacterial tester strain, and (if applicable) the S9 mix are combined in molten top agar.
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.
-
A positive response is defined as a dose-related increase in the number of revertant colonies and/or a reproducible and significant increase at one or more concentrations compared to the negative control.
-
Conclusion
This compound's toxicity is intrinsically linked to its metabolic conversion to malaoxon, a potent acetylcholinesterase inhibitor. While mammals have robust detoxification mechanisms that confer a degree of safety to this compound, the potential for toxicity, particularly with high or chronic exposures, remains a concern. The data indicate that malaoxon is substantially more toxic than the parent compound across acute endpoints. Evidence for the carcinogenicity of this compound is present in animal studies, leading to its classification as a probable human carcinogen by IARC. The genotoxic potential appears to be linked to malaoxon and other impurities in technical-grade formulations. Reproductive and developmental effects are generally observed at maternally toxic doses. A thorough understanding of these toxicological profiles is essential for conducting accurate risk assessments and ensuring the safe use of this widely applied insecticide.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preparing a rat brain tissue samples for acetylcholinesterase activity measurement - the MM method | Scripta Medica [aseestant.ceon.rs]
- 3. unifr.ch [unifr.ch]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Improving Toxicity Assessment of Pesticide Mixtures: The Use of Polar Passive Sampling Devices Extracts in Microalgae Toxicity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azolifesciences.com [azolifesciences.com]
- 10. fao.org [fao.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. researchgate.net [researchgate.net]
- 15. In vitro studies on the genotoxicity of the organophosphorus insecticide this compound and its two analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Analysis of this compound | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Toxicity of Malathion's (R) and (S) Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malathion, a widely used organophosphate insecticide, is a chiral compound existing as (R) and (S) enantiomers. While commercially available as a racemate, emerging research demonstrates significant enantioselectivity in its toxicological profile. This technical guide provides a comprehensive overview of the differential toxicity of this compound's (R) and (S) isomers, delving into the underlying biochemical mechanisms, metabolic pathways, and experimental methodologies. Quantitative data are summarized for comparative analysis, and key cellular and experimental processes are visualized to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Chiral pesticides have garnered increasing attention in environmental toxicology due to the often-significant differences in biological activity between their enantiomers.[1][2][3][4] this compound, an organophosphorothioate insecticide, is a prime example of a chiral pesticide where the stereochemistry at its asymmetric carbon center profoundly influences its toxicity.[5] The commercial product is a racemic mixture of (R)- and (S)-malathion. However, studies have consistently shown that one enantiomer is often more toxic than the other to both target and non-target organisms.[6][7][8] This enantioselective toxicity has significant implications for ecological risk assessment and the development of safer, more effective pesticides.
This guide will explore the enantioselective toxicity of this compound's isomers, focusing on their differential interactions with key enzymes, their metabolic activation and detoxification pathways, and the resulting toxicological outcomes in various biological systems.
Quantitative Enantioselective Toxicity Data
The enantiomers of this compound and its primary active metabolite, malaoxon, exhibit marked differences in their toxicity to a range of organisms. The (R)-enantiomer of both this compound and malaoxon generally displays higher toxicity than the (S)-enantiomer.[6]
Table 1: Enantioselective Acute Toxicity of this compound and Malaoxon
| Compound | Organism | Endpoint | (R)-Isomer | (S)-Isomer | Racemate | Reference |
| This compound | Daphnia magna | 24h-LC50 (µg/L) | 9.73 ± 1.21 | 17.43 ± 1.77 | 16.81 ± 1.71 | [6] |
| This compound | Daphnia magna | 48h-LC50 (µg/L) | 6.94 ± 1.23 | 11.62 ± 1.09 | 11.32 ± 1.17 | [6] |
| Malaoxon | Daphnia magna | 24h-LC50 (µg/L) | 1.53 ± 0.07 | 4.41 ± 0.25 | 3.58 ± 0.17 | [6] |
| Malaoxon | Daphnia magna | 48h-LC50 (µg/L) | 0.97 ± 0.10 | 2.31 ± 0.18 | 2.08 ± 0.17 | [6] |
| This compound | Earthworm (Eisenia fetida) | LC50 (µg/cm²) | 0.3869 | 25.17 | 19.19 | [7][8] |
| This compound | Honeybee (Apis mellifera) | LC50 (µg/mL) | 2.15 | 36.67 | 7.11 | [7][8] |
Table 2: Enantioselective Inhibition of Acetylcholinesterase (AChE) and Carboxylesterase (CE)
| Inhibitor | Enzyme Source | Endpoint | (R)-Isomer | (S)-Isomer | Notes | Reference |
| Malaoxon | Rat Brain AChE | Inhibition Potency | 8.6-fold more potent | - | (R)-Malaoxon is a more potent inhibitor. | [9] |
| Isothis compound | Rat Brain AChE | Inhibition Potency | 3-13-fold stronger | - | Isomers with R configuration at the carbon are stronger inhibitors. | [9] |
| Isothis compound | Rat Brain AChE | Inhibition Potency | 4.3-8.8-fold stronger | - | Isomers with R configuration at the phosphorus are stronger inhibitors. | [9] |
| Malaoxon | Bovine Erythrocyte AChE | Inhibition Potency | 22-fold difference | - | The R and S forms show a significant difference in inhibitory potency. | [10] |
| Isothis compound | Hen Brain AChE | I50 (µM) | (1R,3S): 0.008 | (1S,3S): 0.12 | Isomers with the R configuration at the chiral carbon are more potent inhibitors. | [11] |
| Isothis compound | Hen Brain Neurotoxic Esterase (NTE) | I50 (mM) | 1.2 to 29 | - | None of the isomers were effective inhibitors of NTE. | [11] |
| This compound | Human Hepatic Carboxylesterases | Detoxification | - | - | Isothis compound is a potent noncompetitive inhibitor of this compound detoxification. | [12] |
Mechanisms of Enantioselective Toxicity
The differential toxicity of this compound enantiomers is primarily attributed to two key biochemical processes: the inhibition of acetylcholinesterase (AChE) and the detoxification by carboxylesterases (CE).
Acetylcholinesterase (AChE) Inhibition
This compound itself is a poor inhibitor of AChE. It requires metabolic activation to its oxygen analog, malaoxon, which is a potent AChE inhibitor.[13][14] The enantiomers of malaoxon exhibit stereoselective inhibition of AChE. Studies have shown that (R)-malaoxon is a significantly more potent inhibitor of AChE from various sources, including rat brain and bovine erythrocytes, compared to (S)-malaoxon.[9][10] This differential inhibition leads to a greater accumulation of the neurotransmitter acetylcholine at the synapse, resulting in cholinergic toxicity.
Caption: Enantioselective Inhibition of Acetylcholinesterase by Malaoxon Isomers.
Carboxylesterase (CE) Detoxification
Mammals and some insects possess carboxylesterase enzymes that can hydrolyze this compound to non-toxic metabolites, a crucial detoxification pathway.[15] The enantiomers of this compound can be metabolized at different rates by these enzymes. Furthermore, impurities in technical-grade this compound, such as isothis compound, can inhibit carboxylesterase activity, thereby potentiating this compound's toxicity by shunting its metabolism towards the formation of the more toxic malaoxon.[12][15] The stereoisomers of isothis compound also exhibit differential inhibition of carboxylesterases.[11]
Metabolic Pathways
The enantioselective toxicity of this compound is intricately linked to its metabolic fate within an organism. The primary metabolic pathways involve bioactivation by cytochrome P450 (CYP) enzymes and detoxification by carboxylesterases.
Bioactivation by Cytochrome P450
This compound is converted to malaoxon through an oxidative desulfuration reaction catalyzed by cytochrome P450 monooxygenases in the liver.[14][16] In humans, several CYP isoforms, including CYP1A2 and CYP2B6 at low this compound concentrations and CYP3A4 at higher concentrations, are involved in this bioactivation.[16] While the enantioselectivity of this specific metabolic step for this compound is not extensively detailed in the provided results, the overall toxic outcome is clearly enantioselective, suggesting that the combination of metabolic activation, detoxification, and target site interaction is stereospecific.
Caption: Metabolic Pathways of this compound Bioactivation and Detoxification.
Enantioselective Degradation in the Environment
The enantiomers of this compound can also undergo differential degradation in the environment. For instance, in some plants like Chinese cabbage and rape, the less active S-(-)-enantiomer degrades faster than the more active R-(+)-enantiomer.[8] Conversely, in sugar beet, the R-(+)-enantiomer shows preferential degradation.[8] This enantioselective degradation can alter the enantiomeric ratio of this compound in the environment, which has implications for long-term ecological risk.
Experimental Protocols
Enantioselective Separation and Analysis
Objective: To separate and quantify the (R) and (S) enantiomers of this compound.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 220 nm.
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to a calibration curve prepared with enantiomerically pure standards.
Acetylcholinesterase Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50) of this compound enantiomers and their metabolites on AChE activity.
Methodology: Based on the Ellman method, which measures the product of AChE activity, thiocholine.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
Source of AChE (e.g., purified from bovine erythrocytes, rat brain homogenate).
-
Test compounds (this compound enantiomers, malaoxon enantiomers).
-
-
Procedure:
-
Pre-incubate the AChE enzyme with various concentrations of the test inhibitor for a specific period.
-
Initiate the reaction by adding the substrate (ATCI) and DTNB.
-
The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
Measure the rate of color formation spectrophotometrically at 412 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Carboxylesterase Activity Assay
Objective: To measure the rate of this compound hydrolysis by carboxylesterases and the inhibitory effect of compounds like isothis compound.
Methodology: This can be done by monitoring the disappearance of the parent compound or the formation of its metabolites.
-
Substrate: Radiolabeled this compound (e.g., ¹⁴C-malathion) or unlabeled this compound.
-
Enzyme Source: Liver microsomes or other tissue homogenates rich in carboxylesterases.
-
Procedure (using radiolabeled substrate):
-
Incubate the enzyme source with ¹⁴C-malathion in a suitable buffer at 37°C.
-
At various time points, stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the unreacted this compound and its metabolites into the organic phase.
-
Separate the parent compound from its metabolites using thin-layer chromatography (TLC) or HPLC.
-
Quantify the amount of radioactivity in the spots corresponding to this compound and its metabolites using liquid scintillation counting.
-
Calculate the rate of hydrolysis.
-
-
Inhibition Studies: Pre-incubate the enzyme with the inhibitor before adding the substrate and measure the effect on the rate of hydrolysis.
Conclusion and Future Perspectives
The enantioselective toxicity of this compound is a well-documented phenomenon with significant implications for its environmental risk assessment and regulation. The (R)-enantiomer of this compound and its metabolite malaoxon are generally more toxic than their corresponding (S)-enantiomers, primarily due to their stronger inhibition of acetylcholinesterase. The metabolic pathways, including bioactivation by cytochrome P450 and detoxification by carboxylesterases, also play a crucial role in determining the overall enantioselective toxicity.
Future research should focus on:
-
A more detailed investigation into the enantioselectivity of the cytochrome P450-mediated bioactivation of this compound.
-
Exploring the enantioselective effects of this compound on other non-target organisms and at different trophic levels.
-
Developing enantiomerically pure formulations of this compound to potentially reduce non-target toxicity while maintaining efficacy against pests.
-
Incorporating enantioselectivity into regulatory frameworks for the risk assessment of chiral pesticides.
By understanding the nuances of enantioselective toxicity, the scientific community can work towards the development of safer and more sustainable pest management strategies.
References
- 1. Enantioselective environmental toxicology of chiral pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound (Ref: OMS 1) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchers.kean.edu [researchers.kean.edu]
- 8. Enantioselective behavior of this compound enantiomers in toxicity to beneficial organisms and their dissipation in vegetables and crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of acetylcholinesterase with the enantiomers of malaoxon and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative potencies of the four stereoisomers of isothis compound for inhibition of hen brain acetylcholinesterase and neurotoxic esterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound detoxification by human hepatic carboxylesterases and its inhibition by isothis compound and other pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. npic.orst.edu [npic.orst.edu]
- 16. This compound bioactivation in the human liver: the contribution of different cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gas Chromatography-Based Malathion Residue Analysis
This document provides detailed application notes and protocols for the analysis of malathion residues in various matrices using gas chromatography (GC). It is intended for researchers, scientists, and professionals in drug development and food safety who are involved in pesticide residue analysis. The protocols cover sample preparation, GC conditions, and data analysis, with a focus on widely used detectors such as the Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), and Electron Capture Detector (ECD).
Introduction to this compound and Residue Analysis
This compound is an organophosphate insecticide widely used in agriculture and public health to control pests on crops and insects such as mosquitoes.[1] Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples.[2] Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues to ensure consumer safety and regulatory compliance. Gas chromatography is a primary technique for this purpose, offering high resolution and sensitivity, especially when coupled with selective detectors.[1][2]
Sample Preparation: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticide residues from a wide range of food matrices.[3] It involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[3]
Protocol for QuEChERS Sample Preparation
This protocol is a general guideline and may require optimization based on the specific sample matrix.
1. Sample Homogenization:
-
Homogenize a representative portion of the sample (e.g., fruits, vegetables) to a uniform consistency.[4] For samples with high water content, cryogenic grinding with dry ice can improve homogenization.[4]
2. Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[5]
-
Add an appropriate internal standard solution.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method).[5]
-
Add the appropriate QuEChERS extraction salts. Common formulations include:
-
Shake vigorously for 1 minute.[6]
-
Centrifuge at ≥3000 rpm for 5 minutes.[7]
3. Dispersive SPE Cleanup (d-SPE):
-
Transfer an aliquot (e.g., 1-8 mL) of the acetonitrile supernatant to a d-SPE tube.
-
The d-SPE tube contains a combination of sorbents to remove interfering matrix components. A common combination for many food matrices is:
-
Primary Secondary Amine (PSA): Removes sugars, fatty acids, and organic acids.[7]
-
C18: Removes non-polar interferences like fats.[6]
-
Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can adsorb planar pesticides).
-
Magnesium Sulfate (MgSO₄): Removes excess water.[6]
-
-
Vortex the d-SPE tube for 30 seconds to 1 minute.[8]
-
Centrifuge for 2-5 minutes.[8]
-
The resulting supernatant is ready for GC analysis. It may be filtered or concentrated if necessary.[8]
Gas Chromatography Analysis
The cleaned extract is analyzed by gas chromatography. The choice of detector is crucial and depends on the desired selectivity and sensitivity.
GC with Flame Photometric Detector (GC-FPD)
The FPD is highly selective for phosphorus- and sulfur-containing compounds, making it ideal for the analysis of organophosphate pesticides like this compound.[9]
Protocol for GC-FPD Analysis:
-
GC System: A gas chromatograph equipped with an FPD operating in phosphorus (P) mode.[9]
-
Column: A capillary column suitable for pesticide analysis, such as a DB-5, DB-1701, or HP-5 (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).[2][9]
-
Carrier Gas: High-purity nitrogen or helium at a constant flow or pressure.[9]
-
Injection: Splitless injection is preferred for trace analysis to maximize sensitivity.[8]
-
Injector Temperature: 250 °C[8]
-
Injection Volume: 1-2 µL
-
-
Oven Temperature Program:
-
Detector Temperature: 250 °C[2]
-
Detector Gases: Hydrogen and air.[2]
GC with Nitrogen-Phosphorus Detector (GC-NPD)
The NPD is highly selective for nitrogen- and phosphorus-containing compounds, offering excellent sensitivity for this compound.[10] A key advantage is that for some matrices, like honey, a cleanup step may not be necessary due to the high selectivity of the detector.[10][11]
Protocol for GC-NPD Analysis:
-
GC System: A gas chromatograph with an NPD.
-
Column: Similar to GC-FPD, a mid-polarity capillary column is suitable.
-
Carrier Gas: Helium or nitrogen.
-
Injection: Splitless injection.
-
Injector Temperature: 230-250 °C
-
Injection Volume: 1-2 µL
-
-
Oven Temperature Program: A temperature program similar to that for GC-FPD can be used and optimized.
-
Detector Temperature: 300 °C
-
Detector Gases: Hydrogen and air.
GC with Electron Capture Detector (GC-ECD)
The ECD is highly sensitive to compounds with electronegative functional groups, such as halogens, but can also detect organophosphates like this compound.[1] A cleanup step is generally required for GC-ECD analysis to minimize matrix interference.[10][11]
Protocol for GC-ECD Analysis:
-
GC System: A gas chromatograph equipped with an ECD.
-
Column: A DB-5 MS or equivalent column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Nitrogen, 99.999% purity.[2]
-
Injection: Splitless injection.
-
Injector Temperature: 250 °C[2]
-
Injection Volume: 1-2 µL
-
-
Oven Temperature Program:
-
Detector Temperature: 310 °C[2]
Quantitative Data Summary
The following tables summarize the performance characteristics of various GC methods for this compound residue analysis found in the literature.
Table 1: Method Performance Data for this compound Analysis
| Matrix | Sample Preparation | GC Detector | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Honey | Liquid-Liquid Extraction | NPD | - | 0.015 | 79 - 94.4 | 0.3 - 18.5 | [10] |
| Fruits | QuEChERS (Z-sep+/PSA) | UV-Vis* | 0.017 | 0.05 | - | - | [3] |
| Water | Liquid-Liquid Extraction | MS | 0.00062 | 0.00207 | 99.47 - 102.27 | < 2.28 | [12] |
| Beef | QuEChERS (d-SPE with PSA & C18) | MS | - | < 0.020 | 93.9 - 107.0 | 9.6 - 13.8 | [6] |
| Various | m-PFC | FPD | 0.0001 - 0.03 | - | 67.0 - 112.8 | 0.2 - 15.2 | [2] |
Note: While this study used UV-Vis for detection, the QuEChERS sample preparation is directly applicable to GC analysis.
Conclusion
Gas chromatography coupled with selective detectors like FPD, NPD, and ECD provides robust and reliable methods for the determination of this compound residues in diverse matrices. The QuEChERS method for sample preparation has become a standard due to its efficiency and effectiveness. The choice of the specific protocol and detector will depend on the matrix, required sensitivity, and available instrumentation. Proper method validation, including the determination of LOD, LOQ, linearity, accuracy, and precision, is crucial for ensuring the quality and reliability of the analytical results.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. A comparison of the determination of multiple pesticide residues in fruits, vegetables, and edible fungi using gas chromatography combined with filtra ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07584B [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. food-safety.com [food-safety.com]
- 5. hpst.cz [hpst.cz]
- 6. gcms.cz [gcms.cz]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound, coumaphos, and fluvalinate residues in honey by gas chromatography with nitrogen-phosphorus or electron capture detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes & Protocols for the Quantification of Malathion using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Malathion is a widely utilized organophosphate insecticide in agriculture and public health for controlling pests on crops and insects like mosquitoes.[1] Due to its potential impact on human health and the environment, its quantification in various matrices is crucial.[2] High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the determination of this compound. This document provides detailed application notes and protocols for the quantification of this compound using HPLC, including sample preparation, chromatographic conditions, and method validation.
I. HPLC Methodologies for this compound Quantification
Several HPLC methods have been developed for the analysis of this compound, primarily utilizing reversed-phase chromatography with UV detection. The choice of method may depend on the sample matrix, desired sensitivity, and available instrumentation.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the quantitative data from various validated HPLC methods for this compound quantification, providing a clear comparison of their performance characteristics.
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Reversed-Phase) | Method 3 (Normal-Phase) |
| Stationary Phase | Purospher® STAR RP-18e (30 x 4 mm, 3 µm)[3][4] | C-8[5] | LiChrosorb® CN (250 x 4 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile/Water (47/53, v/v)[3][4] | Acetonitrile/Water[5] | n-Hexane/Dichloromethane (80/20, v/v)[6] |
| Flow Rate | 1 mL/min[3][4] | 1 mL/min[5] | 1 mL/min[6] |
| Detection Wavelength | 220 nm[3][4] | 220 nm[5] | 220 nm[6] |
| Retention Time | ~4 min[3][4] | Not Specified | 5.49 min[6] |
| **Linearity (R²) ** | > 0.99[3] | ≥ 0.9990[6] | ≥ 0.9990[6] |
| Accuracy (Recovery) | 101.04% - 101.84%[3][4] | 100.68% - 102.00%[5] | 98.97% - 101.62%[6] |
| Precision (RSD) | ≤ 0.64%[3][4] | 0.15% - 1.36%[5] | ≤ 1.14%[6] |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the HPLC quantification of this compound.
Protocol 1: Reversed-Phase HPLC for this compound in Pesticide Formulations
This protocol is adapted from a method for the determination of this compound in an emulsifiable concentrate formulation.[3][4]
1. Materials and Reagents:
-
This compound reference standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Pesticide formulation sample ("Etiol techni")[3]
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound by accurately weighing and dissolving the reference standard in a 50/50 (v/v) mixture of acetonitrile and water to achieve a known concentration.[4]
-
Perform serial dilutions of the stock solution with the same solvent mixture to prepare working standard solutions at different concentration levels (e.g., 93.50, 187.00, 280.50, and 374.00 µg/mL) to establish a calibration curve.[4]
3. Sample Preparation:
-
Accurately weigh a portion of the pesticide formulation into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase (Acetonitrile/Water, 47/53, v/v).
-
Use an ultrasonic bath for 15 minutes to ensure complete dissolution.[4]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
4. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent[4]
-
Mobile Phase: Acetonitrile/Water (47/53, v/v), isocratic elution[3][4]
-
Injection Volume: 10 µL
-
Run Time: Approximately 4 minutes[3]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Normal-Phase HPLC for this compound in Pesticide Formulations and Apple Juice
This protocol describes a normal-phase HPLC method for this compound quantification.[6]
1. Materials and Reagents:
-
This compound reference standard
-
n-Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Pesticide formulation sample
-
Apple juice samples
-
Solid-Phase Extraction (SPE) columns (e.g., Supelclean ENVI-18)[6]
-
Acetonitrile (for SPE elution)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase (n-hexane/dichloromethane, 80/20, v/v).
-
Prepare working standards by diluting the stock solution.
3. Sample Preparation (Pesticide Formulation):
-
Accurately weigh the pesticide formulation and dissolve it in the mobile phase in a volumetric flask.[6]
-
Degas the solution in an ultrasonic bath for 15 minutes.[6]
4. Sample Preparation (Apple Juice):
-
Fortify apple juice samples with known concentrations of this compound for validation purposes.[6]
-
Perform Solid-Phase Extraction (SPE) using Supelclean ENVI-18 columns.[6]
-
Elute the this compound from the SPE column with acetonitrile.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[6]
-
Reconstitute the dry residue in 1 mL of the mobile phase by vortexing for 1 minute.[6]
-
Filter the final extract through a 0.45 µm syringe filter.[6]
5. Chromatographic Conditions:
-
Column: LiChrosorb® CN (250 x 4 mm, 5 µm)[6]
-
Mobile Phase: n-Hexane/Dichloromethane (80/20, v/v), isocratic elution[6]
-
Flow Rate: 1 mL/min[6]
-
Column Temperature: 25 °C[6]
-
Injection Volume: 10 µL (formulation), 20 µL (juice extract)[6]
-
Detector: UV-Diode Array Detection at 220 nm[6]
6. Data Analysis:
-
Quantify this compound concentration using a calibration curve as described in Protocol 1.
III. Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: General workflow for the quantification of this compound using HPLC.
Logical Relationship of HPLC Method Validation
Caption: Key parameters for the validation of an HPLC method for this compound.
References
- 1. HPLC Analysis of this compound | SIELC Technologies [sielc.com]
- 2. actascientific.com [actascientific.com]
- 3. DETERMINATION OF this compound IN PESTICIDE FORMULATION BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY | Repository of UKIM [repository.ukim.mk]
- 4. researchgate.net [researchgate.net]
- 5. congress.sctm.mk [congress.sctm.mk]
- 6. akjournals.com [akjournals.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malathion is a widely used organophosphate insecticide in agriculture and public health for controlling pests on crops and insects like mosquitoes and fruit flies.[1][2][3] It is also used in low doses in pharmaceutical preparations for the treatment of head and body lice.[3][4] Due to its widespread use, monitoring for residues of this compound and its toxicologically significant related substances in environmental, food, and biological matrices is crucial. The primary metabolite and impurity of concern is malaoxon, which is significantly more toxic than this compound itself.[1][5] Other related substances include isothis compound and various degradation products.[4][6]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[7] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the simultaneous quantification of this compound and its key related substances.
Experimental Protocols
Standards and Reagents
-
Reference Standards: this compound, Malaoxon, Isothis compound, and other relevant related substances (e.g., this compound dicarboxylic acid). Certified reference materials should be used.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥98%), ammonium formate.
-
QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, and sodium hydrogen citrate sesquihydrate.
-
Dispersive SPE (d-SPE): Primary secondary amine (PSA) sorbent, C18, and anhydrous MgSO₄.
Sample Preparation: QuEChERS Method for Fruit/Vegetable Matrix
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices.[8][9][10]
Protocol:
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[11] For dry samples, add an appropriate amount of water to rehydrate.[9]
-
Extraction: Add 10 mL of acetonitrile to the tube. If required, add an internal standard solution.[9][11]
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salt packet (e.g., MgSO₄, NaCl, sodium citrate).
-
Second Shaking & Centrifugation: Shake vigorously again for 1 minute, then centrifuge at ≥4000 rpm for 5 minutes.[11]
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and anhydrous MgSO₄ (and C18 for fatty matrices).[9]
-
Final Centrifugation: Vortex for 30 seconds and centrifuge for 5 minutes.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables outline the typical starting conditions for the method. Optimization may be required based on the specific instrument and column used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, <2.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole or QTRAP System |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Ion Source Temp. | 350 - 500 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | Instrument Dependent |
| Collision Gas (CAD) | Nitrogen |
| IonSpray Voltage | ~5500 V |
Method Development and Optimization
The core of the method development lies in optimizing the separation and detection of each target analyte.
Workflow
The overall process from sample receipt to final data analysis is outlined below.
Compound Optimization and MRM Transitions
For each analyte, a standard solution is infused directly into the mass spectrometer to determine the precursor ion (typically [M+H]⁺). Subsequently, a product ion scan is performed to identify the most stable and abundant product ions resulting from collision-induced dissociation (CID). At least two transitions are monitored for each compound: a "quantifier" for concentration measurement and a "qualifier" for identity confirmation.[12][13]
Table 3: Optimized MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) (Quant / Qual) |
| This compound | 331.1 | 127.1 | 285.0 / 99.1 | 10 - 20 / 15 - 25 |
| Malaoxon | 315.1 | 127.0 | 99.0 / 143.1 | 12 - 22 / 20 - 35 |
| Isothis compound | 331.1 | 125.1 | 97.1 | 15 - 25 / 25 - 40 |
Note: Collision energy values are instrument-dependent and require empirical optimization. Precursor-to-product ion transitions for this compound (m/z 331 → 127 and 331 → 99) and malaoxon (m/z 315 → 127 and 315 → 99) are commonly reported.[12][13][14][15]
Results and Discussion
A successfully developed method will exhibit sharp, symmetrical chromatographic peaks with good separation between isomers like this compound and isothis compound. The use of MRM ensures high selectivity, minimizing interference from matrix components.[15][16]
Method Validation Data
The method should be validated according to relevant guidelines (e.g., ICH or SANTE) to ensure it is fit for purpose. Key validation parameters are summarized below.
Table 4: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOQ (ng/mL) |
| This compound | 0.1 - 100 | > 0.995 | 0.1 |
| Malaoxon | 0.1 - 100 | > 0.995 | 0.1 |
| Isothis compound | 0.2 - 100 | > 0.995 | 0.2 |
LOQ: Limit of Quantification. Values are typical and may vary. Studies have reported LOQs for this compound and malaoxon in various matrices to be in the low µg/kg range, which corresponds to sub-ng/mL levels in the final extract.[5][8]
Table 5: Accuracy and Precision (Example in Apple Matrix)
| Analyte | Spiked Level (ng/g) | Mean Recovery (%) | RSD (%) (n=6) |
| This compound | 10 | 98.5 | 4.2 |
| 50 | 101.2 | 3.1 | |
| Malaoxon | 10 | 95.3 | 5.5 |
| 50 | 99.8 | 4.5 |
RSD: Relative Standard Deviation. Acceptable recovery is typically within 70-120% with an RSD of ≤20%.[7][11][17]
Conclusion
This application note outlines a robust and sensitive LC-MS/MS method for the determination of this compound and its related substances. The combination of an efficient QuEChERS sample preparation protocol with the high selectivity of tandem mass spectrometry provides a reliable workflow for routine analysis in food safety, environmental monitoring, and pharmaceutical quality control. The provided protocols and parameters serve as a strong foundation for researchers to implement and further optimize this critical analysis in their own laboratories.
References
- 1. HPLC Analysis of this compound | SIELC Technologies [sielc.com]
- 2. This compound | C10H19O6PS2 | CID 4004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ijapbjournal.com [ijapbjournal.com]
- 5. Enantiomeric separation of this compound and malaoxon and the chiral residue analysis in food and environmental matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound EP Reference Standard CAS 121-75-5 Sigma Aldrich [sigmaaldrich.com]
- 7. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. m.youtube.com [m.youtube.com]
- 10. measurlabs.com [measurlabs.com]
- 11. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. agilent.com [agilent.com]
- 14. nrcgrapes.in [nrcgrapes.in]
- 15. sciex.com [sciex.com]
- 16. sciex.com [sciex.com]
- 17. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine [mdpi.com]
Application Note: Determination of Malathion in Pesticide Formulations by UV Spectroscopy
AN-PST-001
Introduction
Malathion is a widely utilized organophosphate insecticide in agriculture for controlling a broad spectrum of pests.[1][2] Quality control of pesticide formulations is crucial to ensure efficacy and safety. This application note describes a simple, cost-effective, and accurate UV-Vis spectrophotometric method for the quantitative determination of this compound in pesticide formulations.[1][3]
Principle
The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The concentration of this compound in a solution is directly proportional to its absorbance at a specific wavelength, following the Beer-Lambert Law. The wavelength of maximum absorbance (λmax) for this compound in methanol is 240 nm, which is utilized for its quantification.[1][3]
Materials and Methods
1. Instrumentation
-
UV-Vis Spectrophotometer (double beam)
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
Syringe filter (0.45 µm)
2. Reagents and Standards
-
Methanol (HPLC grade)
-
This compound reference standard (analytical grade)
-
Pesticide formulation containing this compound
3. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then make up the volume to 100 mL with methanol to obtain a stock solution of 100 µg/mL.
-
From this stock solution, prepare a working standard solution of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with methanol.
4. Preparation of Sample Solution
-
Accurately weigh a quantity of the pesticide formulation equivalent to 10 mg of this compound.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Add a small amount of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute 1 mL of the filtered solution to 10 mL with methanol to obtain a theoretical concentration of 10 µg/mL.
5. Spectrophotometric Analysis
-
Set the UV-Vis spectrophotometer to scan the wavelength range from 200 nm to 400 nm.
-
Use methanol as the blank.
-
Record the UV spectrum of the diluted standard solution and determine the wavelength of maximum absorbance (λmax). The reported λmax for this compound in methanol is 240 nm.[1][3]
-
Set the instrument to measure the absorbance at 240 nm.
-
Measure the absorbance of the prepared standard and sample solutions against the methanol blank.
Experimental Workflow
Caption: Experimental workflow for the determination of this compound.
Data Presentation
The quantitative data for the UV spectrophotometric method for this compound determination is summarized in the table below.
| Parameter | Reported Value | Reference |
| Wavelength (λmax) | 240 nm | [1][3] |
| Solvent | Methanol | [1][3] |
| Linearity Range | 1 - 5 µg/mL | [1][3] |
| Correlation Coefficient (r²) | 0.9995 | [1][3] |
| Regression Equation | y = 0.1962x + 0.01 | [1] |
| Accuracy (% Recovery) | 98 - 105% | [1][3] |
| Precision (%RSD) | < 2% | [1] |
Protocols
Protocol 1: Preparation of Calibration Curve
-
From the 10 µg/mL working standard solution, pipette 1, 2, 3, 4, and 5 mL into separate 10 mL volumetric flasks.
-
Make up the volume to 10 mL with methanol to obtain final concentrations of 1, 2, 3, 4, and 5 µg/mL.
-
Measure the absorbance of each solution at 240 nm against a methanol blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the correlation coefficient (r²) and the regression equation.
Protocol 2: Quantification of this compound in Pesticide Formulation
-
Prepare the sample solution as described in the "Preparation of Sample Solution" section.
-
Measure the absorbance of the final diluted sample solution at 240 nm.
-
Calculate the concentration of this compound in the sample solution using the regression equation obtained from the calibration curve.
-
Calculate the percentage of this compound in the original pesticide formulation using the following formula:
% this compound = (C × D × V) / (W × 10)
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
D = Dilution factor
-
V = Final volume of the sample solution (mL)
-
W = Weight of the pesticide formulation taken (mg)
-
Logical Relationship Diagram
Caption: Logical relationship of the this compound analysis process.
References
Application Notes and Protocols for Malathion Toxicity Assays in Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the toxicity of malathion, a widely used organophosphate insecticide, on various non-target organisms. The following sections offer standardized methods for acute and chronic toxicity testing, as well as key biochemical and genotoxicity assays.
Overview of this compound Toxicity
This compound exerts its primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[1][2][3][4][5][6][7] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the cholinergic system and subsequent neurotoxicity.[1][3][6] this compound itself is a weak AChE inhibitor; however, it is metabolically activated in organisms to its more toxic oxygen analog, malaoxon, which is a potent AChE inhibitor.[8] Beyond its primary neurotoxic effects, this compound exposure has been linked to secondary toxicological endpoints, including oxidative stress, DNA damage, and apoptosis.[1][4][9][10]
Experimental Protocols
This section details standardized protocols for evaluating this compound toxicity in key non-target organisms, including fish, aquatic invertebrates, earthworms, and honeybees.
Aquatic Organisms
This test determines the median lethal concentration (LC50) of this compound to fish over a 96-hour exposure period.[11][12][13][14]
Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
Procedure:
-
Acclimatization: Acclimate fish to laboratory conditions for at least 12 days.
-
Test Solutions: Prepare a series of at least five geometrically spaced concentrations of this compound in dechlorinated water. A solvent carrier (e.g., acetone or dimethylformamide) may be used for stock solutions, but its concentration in the final test medium should not exceed 0.1 mL/L. A control (dechlorinated water) and a solvent control (if applicable) must be included.
-
Exposure: Place a minimum of seven fish in each test chamber containing the respective test solution. The test can be static (no renewal of the test solution) or semi-static (renewal of the test solution every 24 or 48 hours).[11][15] The duration of the exposure is 96 hours.
-
Observations: Record mortality and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.[11][13]
-
Data Analysis: Calculate the 96-hour LC50 value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
This chronic test evaluates the effects of this compound on the reproductive output of the freshwater crustacean Daphnia magna.[16][17][18][19][20]
Test Organism: Daphnia magna neonates (<24 hours old).
Procedure:
-
Test Solutions: Prepare at least five concentrations of this compound in a suitable culture medium (e.g., M4 medium).[16] Include a control group.
-
Exposure: Individually expose young female daphnids to the test concentrations for 21 days under semi-static conditions, with renewal of the test medium typically three times per week.[16][17]
-
Feeding: Feed the daphnids daily with a suitable food source (e.g., algae).
-
Observations: Monitor adult mortality and the number of live offspring produced per adult daily.
-
Data Analysis: Determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction. Calculate the ECx (e.g., EC10, EC20, EC50) for reproductive output.[16][17]
Soil Organisms
This test assesses the acute toxicity of this compound to earthworms in artificial soil.[21][22][23][24]
Test Organism: Adult earthworms of the species Eisenia fetida or Eisenia andrei.
Procedure:
-
Test Substrate: Prepare artificial soil according to the OECD 207 guideline.
-
Application of Test Substance: Mix this compound into the soil. A range of at least five concentrations should be tested.[22] A control group with untreated soil is required.
-
Exposure: Introduce 10 adult earthworms into each test container with the treated soil. The test duration is 14 days.[21]
-
Observations: Assess mortality at day 7 and day 14. Record any behavioral abnormalities.[21]
-
Data Analysis: Calculate the LC50 values at 7 and 14 days.
Beneficial Insects
This laboratory test determines the acute contact toxicity of this compound to adult worker honeybees.[25][26][27][28][29]
Test Organism: Young adult worker honeybees (Apis mellifera).
Procedure:
-
Test Substance Preparation: Prepare at least five geometrically spaced doses of this compound dissolved in a suitable carrier solvent (e.g., acetone).
-
Dosing: Anesthetize the bees (e.g., with carbon dioxide) and apply a precise volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of each bee.[28]
-
Exposure: House the treated bees in cages with access to a sucrose solution.
-
Observations: Record mortality and any sublethal effects at 4, 24, and 48 hours after application. The observation period can be extended to 96 hours if necessary.[25][28][29]
-
Data Analysis: Calculate the LD50 (median lethal dose) at 24 and 48 hours.
Biochemical and Genotoxicity Assays
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the activity of AChE in tissues of organisms exposed to this compound.
Sample Preparation:
-
Dissect the target tissue (e.g., fish brain, whole daphnid, bee head) on ice.
-
Homogenize the tissue in a cold phosphate buffer.
-
Centrifuge the homogenate and collect the supernatant for the assay.
Assay Protocol (Ellman's Method):
-
Add the tissue supernatant to a microplate well.
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each well.
-
Initiate the reaction by adding acetylthiocholine iodide (ATCI).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of AChE inhibition relative to the control group.
Oxidative Stress Biomarker Assays
Exposure to this compound can induce oxidative stress. Key biomarkers include:
-
Catalase (CAT) and Superoxide Dismutase (SOD) Activities: These antioxidant enzyme activities can be measured spectrophotometrically using commercially available assay kits or established laboratory protocols.[30][31][32]
-
Lipid Peroxidation (LPO): Measured as malondialdehyde (MDA) levels, typically using the thiobarbituric acid reactive substances (TBARS) assay.
-
Glutathione (GSH) Levels: Can be quantified using various colorimetric or fluorometric methods.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[33][34][35][36][37]
Procedure for Fish Erythrocytes:
-
Cell Suspension: Obtain a blood sample from the fish and suspend the erythrocytes in a low melting point agarose.[35]
-
Slide Preparation: Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysing solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.[36]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".[36]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using specialized software.
Data Presentation
The following tables summarize typical quantitative data obtained from this compound toxicity assays in various non-target organisms.
| Organism | Test Type | Duration | Endpoint | This compound Concentration | Reference |
| Labeo rohita (Rohu) | Acute | 96 h | LC50 | 5 µg/L | [33] |
| Daphnia magna | Acute | 48 h | LC50 | 0.740 - 0.015 ppm | [5] |
| Eisenia fetida | Acute | 14 d | LC50 | >1000 mg/kg soil | [22] |
| Apis mellifera (Honeybee) | Acute Contact | 48 h | LD50 | Varies by formulation | [28] |
| Organism | Tissue | This compound Exposure | Effect | Reference |
| Tilapia mossambica | Brain | Sublethal | Significant AChE inhibition | [2] |
| Danio rerio | Brain | Sublethal | Increased CAT and SOD activity | [30][32] |
| Labeo rohita | Gills | Sublethal | Increased DNA damage (Comet Assay) | [33] |
| Rat | Brain | Chronic, low-dose | Mitochondrial dysfunction, astrogliosis, apoptosis | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway affected by this compound and a general workflow for toxicity assessment.
Caption: this compound's primary mechanism of neurotoxicity.
Caption: General workflow for this compound toxicity assessment.
References
- 1. Long-term and low-dose this compound exposure causes cognitive impairment in adult mice: evidence of hippocampal mitochondrial dysfunction, astrogliosis and apoptotic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Developmental neurotoxic effects of this compound on 3D neurosphere system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose exposure to this compound and radiation results in the dysregulation of multiple neuronal processes, inducing neurotoxicity and neurodegeneration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.environcj.in [journal.environcj.in]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. This compound toxicity: in vivo inhibition of acetylcholinesterase in the fish Brachydanio rerio (Cyprinidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Investigation of the Neurotoxic Effects of this compound, Chlorpyrifos, and Paraquat to Different Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 13. oecd.org [oecd.org]
- 14. eurofins.com.au [eurofins.com.au]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. shop.fera.co.uk [shop.fera.co.uk]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. biotecnologiebt.it [biotecnologiebt.it]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. oecd.org [oecd.org]
- 28. content.fera.co.uk [content.fera.co.uk]
- 29. oecd.org [oecd.org]
- 30. journals.irapa.org [journals.irapa.org]
- 31. Impact of this compound toxicity on the oxidative stress parameters of the black soldier fly Hermetia illucens (Linnaeus, 1758) (Diptera: Stratiomyidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. scialert.net [scialert.net]
- 34. Application of the comet assay in erythrocytes of Oreochromis niloticus (Pisces): A methodological comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 35. scielo.br [scielo.br]
- 36. files.core.ac.uk [files.core.ac.uk]
- 37. pvj.com.pk [pvj.com.pk]
Application Note: Solid-Phase Extraction for the Determination of Malathion in Environmental Samples
Introduction
Malathion is a widely used organophosphate insecticide that can contaminate environmental samples such as water, soil, and agricultural products. Due to its potential toxicity, regulatory bodies have set maximum residue limits (MRLs) for this compound in various matrices. Accurate and sensitive analytical methods are therefore essential for monitoring its presence. Solid-phase extraction (SPE) is a powerful and commonly employed sample preparation technique that offers high recovery and concentration of this compound from complex sample matrices, thereby improving the sensitivity and reliability of subsequent chromatographic analysis. This application note provides a summary of SPE methods for the determination of this compound in environmental samples.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest, in this case, this compound, is retained on the stationary phase while other components of the sample matrix pass through. The retained analyte is then eluted from the cartridge using a small volume of an appropriate solvent. This process results in a cleaner and more concentrated sample for analysis.
SPE Sorbents for this compound Extraction
Several types of SPE sorbents have been successfully used for the extraction of this compound from environmental samples. The choice of sorbent depends on the sample matrix and the physicochemical properties of this compound.
-
Reversed-Phase Sorbents: C18 (octadecyl-bonded silica) is a common choice for extracting this compound from aqueous samples.[1][2][3][4][5][6] The nonpolar nature of C18 effectively retains the moderately nonpolar this compound from the polar water matrix. Polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are also highly effective for a broad range of pesticides, including this compound, from water samples.[7][8]
-
Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs can be synthesized. These polymers are created with cavities that are specifically designed to bind to the this compound molecule, leading to high affinity and recognition.[9]
-
Other Sorbents: Silica gel has been used for the cleanup of extracts from more complex matrices like soil and plant tissues.[10]
Analytical Techniques
Following SPE, the concentration of this compound is typically determined using chromatographic techniques coupled with sensitive detectors.
-
Gas Chromatography (GC): GC is frequently used for the analysis of volatile and semi-volatile compounds like this compound. Common detectors include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is also a viable technique for this compound analysis, particularly when coupled with a Diode-Array Detector (DAD) or a mass spectrometer.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the performance of various SPE methods for the determination of this compound in different environmental matrices.
Table 1: SPE Performance for this compound in Water Samples
| SPE Sorbent | Analytical Method | Sample Volume | Recovery (%) | LOD/LOQ | RSD (%) | Reference |
| MIP | GC-FPD/MS | - | 96.06 - 111.49 | 0.001 mg/L (LOD) | 5.7 - 9.2 | [9] |
| Oasis HLB | LC/MS/MS | 250 mL | - | 0.018 µg/L (LOQ) | - | [7] |
| Not Specified | GC-NPD | - | 83 - 100 | 0.2 µg/L (Spiked) | 2.4 - 8.7 | [14] |
| Oasis HLB | UHPLC-MS/MS | 300 mL | 63 - 116 | 0.1 - 1.5 pg/mL (LOD) | - | [8] |
Table 2: SPE Performance for this compound in Soil and Food Samples
| Sample Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD/LOQ | RSD (%) | Reference |
| Soil | MIP | GC-FPD/MS | 98.13 - 103.83 | 0.004 mg/kg (LOD) | 3.5 - 8.7 | [9] |
| Cabbage | MIP | GC-FPD/MS | 84.94 - 93.69 | 0.004 mg/kg (LOD) | 4.7 - 5.8 | [9] |
| Apple Juice | Supelclean ENVI-18 (C18) | HPLC-DAD | 94.2 - 117.2 | 3.04 mg/L (LOD), 9.21 mg/L (LOQ) | - | [1][3][4][5] |
| Milk | C18 | GC-FPD | 86 - 103 | - | - | [11] |
Experimental Workflow Diagram
References
- 1. mjcce.org.mk [mjcce.org.mk]
- 2. akjournals.com [akjournals.com]
- 3. OPTIMIZATION AND DEVELOPMENT OF A SPE-HPLC-DAD METHOD FOR THE DETERMINATION OF ATRAZINE, this compound, FENITROTHION, AND PARATHION PESTICIDE RESIDUES IN APPLE JUICE | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Optimization and development of SPE-HPLC-DAD method for the determination of atrazine, this compound, fenitrothion and parathion pesticide residues in apple juice | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. akjournals.com [akjournals.com]
- 7. epa.gov [epa.gov]
- 8. Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of this compound MIP-SPE and its application in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Table 7-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
QuEChERS Method for Malathion Residue Extraction in Food Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of malathion residues from various food samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The QuEChERS procedure is a widely adopted sample preparation technique in pesticide residue analysis, offering a streamlined workflow with high recovery and reproducibility.[1] This guide will cover different variations of the QuEChERS method, provide specific quantitative data for this compound recovery in different food matrices, and offer detailed, step-by-step protocols for practical implementation in a laboratory setting.
Introduction to the QuEChERS Method
The QuEChERS method is a two-step process that involves an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[1][2] The first step utilizes a solvent (typically acetonitrile) and a combination of salts to extract the pesticides from the homogenized food sample and induce phase separation.[2][3] The second step, d-SPE, involves adding specific sorbents to an aliquot of the extract to remove interfering matrix components such as fats, sugars, organic acids, and pigments.[1][2][4]
Several standardized versions of the QuEChERS method exist, with the most common being the original unbuffered method, the AOAC (Association of Official Agricultural Chemists) Official Method 2007.01, and the European Committee for Standardization (CEN) Standard EN 15662.[1][5] These methods primarily differ in the composition of the salt and buffer mixtures used in the extraction step.[5] The choice of method can influence the recovery of pH-dependent pesticides.[5][6]
Data Presentation: this compound Recovery in Various Food Matrices
The efficiency of the QuEChERS method for this compound extraction has been validated across a range of food commodities. The following tables summarize the recovery data for this compound in different food matrices using various QuEChERS protocols.
Table 1: Recovery of this compound in Dairy Products using Different QuEChERS Methods
| QuEChERS Method | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Classic QuEChERS | 0.1 | 118 | >15 | [5] |
| AOAC-QuEChERS | 0.1 | 101 | <10 | [5] |
| EN-QuEChERS | 0.1 | 95 | <10 | [5] |
Table 2: Recovery of this compound in Dairy Products at Various Spiking Levels (AOAC-QuEChERS)
| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.002 | 89-110 | 0.5-9.5 |
| 0.01 | 89-110 | 0.5-9.5 |
| 0.1 | 89-110 | 0.5-9.5 |
| 1.0 | 89-110 | 0.5-9.5 |
Data from a study on six pesticides including this compound.
Table 3: Recovery of this compound in Fruits
| Food Matrix | Spiking Level (mg/kg) | Average Recovery (%) | d-SPE Sorbent | Reference |
| Apple | 0.07 (naturally incurred) | Not reported | Z-sep+/PSA | [7][8][9][10] |
| Pear | 0.09 (naturally incurred) | Not reported | Z-sep+/PSA | [7][8][9][10] |
| Orange | Not detected | Not applicable | Z-sep+/PSA | [7][8][9][10] |
Table 4: Recovery of this compound in Tomatoes
| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Not Specified | 83.84 - 119.73 | < 20.54 |
Data from a study on 15 pesticides including this compound.[11]
Experimental Protocols
The following are detailed protocols for the AOAC and EN QuEChERS methods for the extraction of this compound from food samples.
AOAC Official Method 2007.01 Protocol
This method is buffered with acetic acid and is suitable for a wide range of pesticides.
3.1.1. Extraction Step
-
Sample Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For low-moisture samples, it may be necessary to add a specific amount of water to achieve a total water content suitable for the extraction.
-
Weighing: Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.
-
Internal Standard (Optional): Add an appropriate internal standard if required for quantification.
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.
-
Salt Addition: Add the AOAC extraction salts: 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Extraction: Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
3.1.2. Dispersive SPE (d-SPE) Cleanup Step
-
Aliquot Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube. The choice of d-SPE sorbent depends on the food matrix (see Table 5).
-
Sorbent Addition: The d-SPE tube contains a specific amount of anhydrous MgSO₄ to remove residual water and one or more sorbents to remove interferences.
-
Shaking: Cap the d-SPE tube and shake vigorously for 30 seconds.
-
Centrifugation: Centrifuge the d-SPE tube at a high speed (e.g., 10,000 rcf) for 2 minutes.
-
Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for analysis by GC-MS or LC-MS.
EN 15662 Method Protocol
This method uses a citrate buffer system.
3.2.1. Extraction Step
-
Sample Homogenization: Homogenize a representative portion of the food sample.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of acetonitrile.
-
Internal Standard (Optional): Add an internal standard.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salt Addition: Add the EN extraction salts: 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.[12]
-
Extraction: Immediately cap and shake vigorously for 1 minute.[12]
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
3.2.2. Dispersive SPE (d-SPE) Cleanup Step
The cleanup step is similar to the AOAC method. Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing anhydrous MgSO₄ and appropriate sorbents. Shake and centrifuge to obtain the final extract.
Table 5: Recommended d-SPE Sorbents for Different Food Matrices
| Food Matrix Type | Primary Sorbent(s) | Purpose |
| General Fruits and Vegetables | PSA (Primary Secondary Amine) | Removes organic acids, sugars, and fatty acids.[1][4] |
| High Fat Content (e.g., avocado, nuts) | PSA + C18 | C18 removes non-polar interferences like lipids.[1][4] |
| High Pigment Content (e.g., spinach, carrots) | PSA + GCB (Graphitized Carbon Black) | GCB removes pigments like chlorophyll and carotenoids.[1][4] |
| Fatty and Pigmented Samples | PSA + C18 + GCB | A combination for complex matrices. |
| Samples with complex matrix | Z-sep+ | Removes lipids and sterols. |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the QuEChERS method.
Caption: General workflow of the QuEChERS method.
Caption: Comparison of salt compositions in different QuEChERS methods.
Conclusion
The QuEChERS method provides a versatile and efficient approach for the extraction of this compound residues from a wide array of food matrices. The selection of the specific QuEChERS protocol (AOAC or EN) and the appropriate d-SPE cleanup sorbents are critical for achieving optimal recovery and minimizing matrix effects. The data and protocols presented in these application notes serve as a comprehensive guide for researchers and scientists to develop and validate robust methods for this compound residue analysis, ensuring food safety and regulatory compliance.
References
- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 2. maxisci.com [maxisci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. tandfonline.com [tandfonline.com]
- 6. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Z-sep+ based QuEChERS technique for the pre-concentration of this compound pesticide in fruits followed by analysis using UV-Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
Application Notes & Protocols for the Determination of Malathion Metabolites in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Malathion, an organophosphate insecticide, is extensively used in agriculture and public health programs. Monitoring human exposure to this compound is crucial for assessing potential health risks. This is typically achieved by measuring its metabolites in urine, as the parent compound is rapidly metabolized and excreted.[1][2][3] The primary and most specific biomarkers of this compound exposure are its carboxylesterase-derived metabolites: this compound monocarboxylic acid (MCA) and this compound dicarboxylic acid (DCA).[1][4] These two metabolites can account for over 80% of the total metabolites excreted in urine.[1][4] Other, less specific metabolites include dimethyl thiophosphate (DMTP) and dimethyl dithiophosphate (DMDTP), which are common to several organophosphorus insecticides.[1][2]
This document provides detailed application notes and protocols for the analytical determination of this compound metabolites in human urine, focusing on modern chromatographic techniques coupled with mass spectrometry.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various analytical methods for the determination of this compound metabolites in urine.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Metabolite | Method | Sample Preparation | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| DCA | Isotope Dilution GC-MS | Solid-Phase Extraction (SPE) | Diazomethane | 6.5 ng/mL | - | [5] |
| MCA | Isotope Dilution GC-MS | Solid-Phase Extraction (SPE) | Diazomethane | 0.004 mg/L (4 ng/mL) | - | [1] |
| DCA | Isotope Dilution GC-MS | Solid-Phase Extraction (SPE) | Diazomethane | 0.006 mg/L (6 ng/mL) | - | [1] |
| DCA | GC-MS | LLE, Derivatization | - | 0.0002 ppm (0.2 ng/mL) | 0.020 ppm (20 ng/mL) | [6] |
| MCA | GC-MS | LLE, Derivatization | - | 0.0002 ppm (0.2 ng/mL) | 0.020 ppm (20 ng/mL) | [6] |
| DMTP | GC-NPD | Ion-Exchange/SPE | Diazomethane | 2 µg/mL | - | [1] |
| DMDTP | GC-NPD | Ion-Exchange/SPE | Diazomethane | 2 µg/mL | - | [1] |
| DMTP | GC-FPD | - | Pentafluorobenzyl bromide | 0.014 mg/L (14 ng/mL) | - | [1] |
| DMDTP | GC-FPD | - | Pentafluorobenzyl bromide | 0.025 mg/L (25 ng/mL) | - | [1] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Metabolite | Method | Sample Preparation | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| DCA | Isotope Dilution HPLC/MS/MS | LLE (Methylene Chloride:Ethyl Ether) | None | - | - | [1][4] |
| DAP Metabolites | UFLC-MS/MS | Liquid-Liquid Extraction (LLE) | None | 0.0201 - 0.0697 ng/mL | 0.0609 - 0.2112 ng/mL | [7] |
Experimental Protocols
Protocol 1: Determination of this compound Carboxylic Acids (MCA & DCA) by GC-MS
This protocol is based on the principles of solid-phase extraction, derivatization, and gas chromatography-mass spectrometry.[1][5]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: Strong anion exchange (SAX) SPE cartridges, human urine samples, deuterium-labeled internal standards (d-MDA), pH meter, buffer solutions.
-
Procedure:
-
Adjust the pH of a 5 mL urine sample to 8.0.
-
Spike the sample with a known concentration of deuterium-labeled MDA internal standard.
-
Condition the SAX SPE cartridge with methanol followed by deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the acidic metabolites with an appropriate acidic solvent.
-
2. Derivatization
-
Materials: Diazomethane solution, nitrogen evaporator.
-
Procedure:
-
Evaporate the eluted sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent.
-
Add diazomethane solution to the sample to methylate the carboxylic acid groups of MCA and DCA. This step is crucial as it makes the analytes volatile for GC analysis.[1]
-
Allow the reaction to proceed for a specified time, then remove the excess diazomethane.
-
3. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (quadrupole ion trap or similar).
-
Typical GC Conditions:
-
Column: DB-5ms or equivalent capillary column.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. Monitor characteristic ions for the methylated derivatives of MCA, DCA, and the internal standard.
-
Protocol 2: Determination of this compound Dicarboxylic Acid (DCA) by LC-MS/MS
This protocol utilizes liquid-liquid extraction and analysis by high-performance liquid chromatography-tandem mass spectrometry, which has the advantage of not requiring a derivatization step.[1][4]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Materials: Human urine samples, 10% sulfuric acid, methylene chloride, ethyl ether, centrifuge.
-
Procedure:
-
Take a 2 mL urine sample and acidify to a pH of approximately 3.7 with 10% sulfuric acid.[4]
-
Add an internal standard (e.g., isotopically labeled DCA).
-
Add 5 mL of a 1:4 mixture of methylene chloride and ethyl ether.[4]
-
Vortex the mixture for 2 minutes and then centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction process on the aqueous layer.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
2. LC-MS/MS Analysis
-
Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Typical LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transitions for DCA and its internal standard.
-
Visualizations
Caption: Metabolic pathway of this compound in the human body.
Caption: Experimental workflow for GC-MS analysis of this compound metabolites.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CDC - NBP - Biomonitoring Summaries - this compound [medbox.iiab.me]
- 4. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of this compound urinary metabolites by isotope dilution ion trap GC/MS [agris.fao.org]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine [mdpi.com]
Application of Malathion in agricultural pest control research
Application Notes: Malathion in Pest Control Research
Introduction this compound is a broad-spectrum organophosphate insecticide that has been utilized since its introduction in the 1950s for pest control in agriculture, public health, and residential settings.[1][2][3] It is effective against a wide array of insect pests, including fruit flies, mosquitoes, aphids, and the cotton boll weevil.[1][4] As a member of the organophosphate chemical family, its insecticidal activity stems from its ability to disrupt the nervous system of target organisms.[5] For researchers, this compound serves as a reference insecticide for evaluating new pest control agents, studying insecticide resistance mechanisms, and assessing environmental fate.
Mechanism of Action this compound functions as an acetylcholinesterase (AChE) inhibitor.[6][7] It is a pro-insecticide, meaning it undergoes metabolic activation within the target organism to a more potent form.[6][8]
-
Bioactivation: Inside the insect, cytochrome P450 monooxygenases metabolize this compound to its oxygen analog, malaoxon.[6][7] Malaoxon is a significantly more potent inhibitor of acetylcholinesterase, in some cases over 60 times more toxic than this compound itself.[6]
-
Enzyme Inhibition: Malaoxon binds irreversibly to the serine residue in the active site of the acetylcholinesterase (AChE) enzyme.[6]
-
Neurotoxicity: AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates nerve signals.[5][7] By inhibiting AChE, malaoxon causes an accumulation of ACh at the nerve endings.[5][7] This leads to continuous and excessive stimulation of cholinergic receptors, resulting in nerve impulse over-transmission, spasms, paralysis, and ultimately, the death of the insect.[1][5][7]
The selective toxicity of this compound towards insects compared to mammals is partly due to the different metabolic pathways. Mammals and birds possess higher levels of carboxylesterase enzymes, which can detoxify this compound more efficiently than insects.[8]
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound and its Metabolites against Acetylcholinesterase (AChE) This table summarizes the concentration of each compound required to inhibit 50% of bovine erythrocyte AChE activity in vitro.
| Compound | IC50 (mol/L) | Relative Potency vs. This compound | Reference |
| This compound | (3.2 ± 0.1) x 10⁻⁵ | 1x | [9] |
| Malaoxon | (4.7 ± 0.8) x 10⁻⁷ | ~68x | [9] |
| Isothis compound | (6.0 ± 0.5) x 10⁻⁷ | ~53x | [9] |
Table 2: Efficacy of this compound Against Various Pest Species This table presents data on the effectiveness of this compound from different field and laboratory studies.
| Pest Species | Study Type | Treatment Details | Efficacy/Result | Reference | | :--- | :--- | :--- | :--- | | Aedes aegypti (Mosquito) | CDC Bottle Bioassay | 50 µ g/bottle | 84-90% mortality at 30 minutes |[10] | | Anastrepha ludens (Mexican Fruit Fly) | Field Bait Spray | this compound NU-LURE | 92.5% - 99.1% population reduction |[11] | | Fruit flies on Mandarin | Field Spray | this compound 57% | 59.91% reduction in field infestation |[12] | | Fruit flies on Guava | Field Spray | this compound 57% | 48.48% reduction in field infestation |[12] |
Table 3: this compound Residue Levels in Medicinal Plants This table shows residue levels detected after application, highlighting the importance of pre-harvest intervals.
| Crop (Condition) | Residue Level (mg/kg) | Reference |
| Marjoram (Fresh) | 0.18 | [13] |
| Marjoram (Dry) | 0.024 | [13] |
| Mint (Fresh) | 0.23 | [13] |
| Mint (Dry) | 0.050 | [13] |
| Chamomile (Fresh) | 0.083 | [13] |
| Chamomile (Dry) | Not Detected | [13] |
Experimental Protocols
Protocol 1: Insecticide Susceptibility Bioassay (Adult Vial Test)
This protocol is adapted from methods used to monitor insecticide susceptibility and detect resistance in arthropod populations.[14][15]
Objective: To determine the concentration of this compound that is lethal to 50% (LC50) of a target insect population through contact exposure.
Materials:
-
Technical grade this compound (≥95% purity)
-
Acetone (reagent grade)
-
20 mL glass scintillation vials with screw caps
-
Volumetric flasks and pipettes
-
Commercial hot dog roller (or a device for evenly rotating vials)
-
Aspirator for insect handling
-
Test insects (e.g., adult mosquitoes, flies) of uniform age and species
-
Holding containers with a food/water source
Procedure:
-
Stock Solution Preparation:
-
Under a fume hood, accurately weigh the required amount of technical grade this compound.
-
Dissolve the this compound in acetone in a volumetric flask to create a high-concentration stock solution (e.g., 1000 µg/mL).
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution with acetone to create a range of at least 5-7 concentrations. The concentrations should be chosen to produce mortality rates between 10% and 90%.
-
Prepare a control solution containing only acetone.
-
-
Vial Coating:
-
Pipette 0.5 mL of each insecticide dilution into a separate, labeled glass vial. Prepare at least 3-4 replicate vials per concentration.
-
Pipette 0.5 mL of pure acetone into the control vials.
-
Immediately place the vials on a hot dog roller (with the heat turned off) and rotate them until the acetone has completely evaporated, leaving a uniform film of insecticide residue on the inner surface.[14][15]
-
-
Insect Exposure:
-
Mortality Assessment:
-
Record the number of dead or moribund insects at a predetermined time point (e.g., 24 hours).[14] The specific time point may vary depending on the insect species and insecticide.
-
Insects are considered moribund if they are unable to stand or move in a coordinated manner.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if control mortality is between 5-20%. (Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100). If control mortality exceeds 20%, the assay should be repeated.
-
Analyze the corrected mortality data using probit analysis to calculate the LC50 value and its 95% confidence intervals.
-
Protocol 2: Monitoring for Metabolic Resistance Using Synergists
Objective: To investigate the role of detoxification enzymes (e.g., P450s, esterases) in this compound resistance by using synergists to inhibit their activity.
Principle: If a resistant insect population becomes significantly more susceptible to this compound in the presence of a synergist, it suggests that the enzyme inhibited by that synergist plays a role in the resistance mechanism.[16]
Materials:
-
Same materials as Protocol 1
-
Synergists such as:
Procedure:
-
Determine Synergist Dose: First, determine a sub-lethal concentration of each synergist that does not cause significant mortality on its own.
-
Synergist Pre-treatment or Co-exposure:
-
Method A (Pre-treatment): Expose insects to the sub-lethal dose of the synergist for a short period (e.g., 1-2 hours) before performing the this compound bioassay as described in Protocol 1.
-
Method B (Co-exposure): Prepare this compound dilutions that also contain the fixed sub-lethal concentration of the synergist. Use these solutions to coat the vials and proceed with the bioassay.
-
-
Bioassay: Conduct the Adult Vial Test (Protocol 1) using both the resistant and a known susceptible strain of the insect with:
-
This compound alone.
-
This compound + PBO.
-
This compound + DEF.
-
This compound + DEM.
-
-
Data Analysis:
-
Calculate the LC50 for each treatment combination.
-
Calculate the Synergism Ratio (SR) = LC50 (this compound alone) / LC50 (this compound + synergist).
-
An SR value significantly greater than 1 (typically >2) indicates that the inhibited enzyme system contributes to resistance.
-
Protocol 3: General Protocol for this compound Residue Analysis in Crops
Objective: To extract and quantify this compound residues from a crop sample using chromatographic techniques. This protocol is a generalized workflow based on common methods like QuEChERS and analysis by LC or GC.[13][17][18]
Materials:
-
Homogenizer/blender
-
Centrifuge and centrifuge tubes (e.g., 50 mL Teflon)
-
Acetonitrile (HPLC grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes (containing sorbents like PSA and C18)
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS or GC-MS system
-
This compound analytical standard
Procedure:
-
Sample Preparation (Extraction - QuEChERS method):
-
Weigh a representative homogenized sample (e.g., 8-10 g) of the crop into a 50 mL centrifuge tube.[18]
-
Add 10 mL of acetonitrile.
-
Add extraction salts (e.g., MgSO₄ and NaCl).
-
Cap the tube and shake vigorously for 1 minute, then centrifuge at high speed (e.g., 4000 rpm for 5 minutes).
-
-
Sample Clean-up (d-SPE):
-
Take an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer and transfer it to a d-SPE tube containing sorbents like primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove nonpolar interferences.
-
Vortex for 1 minute, then centrifuge again.
-
-
Final Preparation and Analysis:
-
Transfer the final cleaned extract to a new vial.
-
The extract can be directly injected into an LC-MS/MS or may require evaporation and reconstitution in a suitable solvent (e.g., hexane/dichloromethane) for GC-MS analysis.[17]
-
Analyze the sample using a validated chromatographic method with a detector capable of selectively identifying this compound, such as a mass spectrometer (MS).[13][19]
-
-
Quantification:
-
Prepare a calibration curve using the this compound analytical standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. Results are typically reported in mg/kg.
-
References
- 1. Exploring the Benefits and Applications of this compound in Pest Control and Agriculture [cnagrochem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound General Fact Sheet [npic.orst.edu]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound Technical Fact Sheet [npic.orst.edu]
- 9. Inhibition of AChE by single and simultaneous exposure to this compound and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insecticide resistance to permethrin and this compound and associated mechanisms in Aedes aegypti mosquitoes from St. Andrew Jamaica | PLOS One [journals.plos.org]
- 11. Efficacy of ground spray application of bait sprays with this compound or spinosad on Mexican fruit fly (Diptera: Tephritidae) in Texas citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of this compound residues in some medicinal plants by liquid chromatography with gas chromatographic/mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. akjournals.com [akjournals.com]
- 18. Assessing this compound residue impact on poultry health, human safety, and production performance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols: Use of Malathion in Public Health for Mosquito Eradication Programs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of malathion, an organophosphate insecticide, in public health programs aimed at eradicating mosquito populations. This document includes key data on its efficacy, environmental fate, and toxicological profile, alongside detailed protocols for standardized susceptibility testing and biochemical assays.
Introduction
This compound has been a component of mosquito control programs since its registration in the United States in 1956.[1] It functions as an acetylcholinesterase (AChE) inhibitor, leading to the disruption of the insect nervous system and subsequent death.[1][2][3] Public health applications primarily involve ultra-low volume (ULV) spraying to control adult mosquito populations and mitigate the spread of vector-borne diseases.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the application and effects of this compound.
Table 1: this compound Application Rates for Mosquito Control
| Application Method | Maximum Rate of Active Ingredient | Reference |
| Aerial and Ground ULV | 0.23 pounds per acre | [4] |
| Ground ULV | 60.8 grams per hectare | [5] |
| Aerial ULV | 260 grams per hectare | [5] |
| Thermal Fogging (0.4% solution) | 151 liters per hour at 8 kph | [6] |
Table 2: Efficacy of this compound Against Mosquito Species
| Mosquito Species | Efficacy Metric | Value | Conditions | Reference |
| Aedes aegypti | Mortality | 100% | 45 minutes exposure (50 µ g/bottle ) | [7] |
| Aedes aegypti | Mortality (Outdoor Cages) | 12% - 100% (mean 55%) | Aerial ULV spraying | [8] |
| Aedes aegypti | Mortality (Indoor Cages) | 0% - 71% (mean 13%) | Aerial ULV spraying | [8] |
| Anopheles gambiae | Knockdown (1-hour) | 100% | CDC Bottle Bioassay | [9][10] |
| Anopheles gambiae | Mortality (24-hour) | 100% | CDC Bottle Bioassay | [9][10] |
| Culex quinquefasciatus | Knockdown (1-hour) | 96% - 100% | CDC Bottle Bioassay | [9][10] |
| Culex quinquefasciatus | Mortality (24-hour) | 100% (in most locations) | CDC Bottle Bioassay | [9][10] |
| Anopheles albimanus (DDT/dieldrin-resistant) | Mortality | 70% - 100% | 2.0 g/m² residual application, 1-hour exposure | [11][12] |
Table 3: Environmental Fate of this compound
| Environmental Compartment | Parameter | Value | Reference |
| Soil | Half-life | 1 to 17 days | [1][13] |
| Water | Half-life (pH dependent) | 2 to 18 days | [1] |
| Air | Degradation | Rapidly breaks down in sunlight | [14] |
| Surfaces (e.g., plants) | 90% Degradation | 4 to 30 days | [14] |
Table 4: Toxicological Data for this compound
| Organism | Toxicity Metric | Value | Toxicity Category | Reference |
| Rats (male) | Acute Oral LD50 | 5,400 mg/kg | Very Low (IV) | [15] |
| Rats (female) | Acute Oral LD50 | 5,700 mg/kg | Very Low (IV) | [15] |
| Rats | Acute Dermal LD50 | >2,000 mg/kg | Low (III) | [15] |
| Rats | Acute Inhalation LC50 | >5.2 mg/L | Very Low (IV) | [15] |
| Honeybees | Toxicity | Highly Toxic | - | [1][16] |
| Fish (some species) | Toxicity | Highly Toxic | - | [1] |
| Birds | Toxicity | Low to Moderately Toxic | - | [1] |
| Mammals | Toxicity | Low Toxicity | - | [1] |
Experimental Protocols
WHO Bottle Bioassay for Adult Mosquito Susceptibility
This protocol is adapted from the World Health Organization (WHO) guidelines for determining the susceptibility of adult mosquitoes to insecticides.
3.1.1 Materials
-
250 ml glass bottles (Wheaton® or equivalent)
-
Technical grade this compound
-
Acetone (analytical grade)
-
Micropipettes
-
1.5 ml microcentrifuge tubes
-
Vortex mixer
-
Aspirator
-
Holding cups with mesh covering
-
10% sucrose solution
-
Non-blood-fed female mosquitoes, 3-5 days old (100-125 per insecticide concentration, plus controls)
3.1.2 Procedure
-
Preparation of Insecticide Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of dilutions to determine the lethal concentration. A diagnostic concentration can be used for routine monitoring.
-
Coating the Bottles:
-
Pipette 1 ml of the desired this compound-acetone solution into a 250 ml glass bottle.
-
Cap the bottle and rotate it to ensure the entire inner surface is coated.
-
Uncap the bottle and place it on its side in a fume hood to dry completely (typically 2-4 hours).
-
Prepare control bottles using 1 ml of acetone only.
-
-
Mosquito Exposure:
-
Introduce 20-25 non-blood-fed female mosquitoes into each treated and control bottle using an aspirator.
-
Position the bottles upright or on their side.
-
Record the number of knocked-down mosquitoes at regular intervals for up to 1 hour.
-
-
Recovery Period:
-
After the exposure period, transfer the mosquitoes to clean holding cups.
-
Provide a 10% sucrose solution on a cotton pad.
-
Maintain the mosquitoes at 27 ± 2°C and 80 ± 10% relative humidity.
-
-
Mortality Reading:
-
Record the number of dead mosquitoes after 24 hours.
-
If mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
-
If control mortality is greater than 20%, the test is invalid and should be repeated.
-
3.1.3 Interpretation of Results
-
Susceptible: 98-100% mortality
-
Possible Resistance: 90-97% mortality
-
Resistant: <90% mortality
Acetylcholinesterase (AChE) Inhibition Assay
This biochemical assay measures the inhibition of AChE activity by this compound or its active metabolite, malaoxon.
3.2.1 Materials
-
Spectrophotometer (microplate reader)
-
96-well microplates
-
Acetylcholinesterase (AChE) enzyme (from electric eel or recombinant)
-
Acetylthiocholine (ATC) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
This compound or malaoxon solutions of varying concentrations
-
Individual mosquito homogenates (optional, for resistance mechanism studies)
3.2.2 Procedure
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATC in deionized water.
-
Prepare working solutions of AChE, DTNB, and ATC in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
DTNB solution
-
AChE solution (or mosquito homogenate)
-
This compound/malaoxon solution (or buffer for control)
-
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the ATC substrate to all wells.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 412 nm every minute for 15-30 minutes. The rate of change in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound/malaoxon relative to the control wells: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Signaling Pathway: this compound's Mode of Action
Caption: Mechanism of action of this compound in the insect nervous system.
Experimental Workflow: Mosquito Susceptibility Testing
Caption: Workflow for the WHO bottle bioassay for insecticide susceptibility.
Safety and Environmental Considerations
While this compound is considered to have low toxicity to mammals and birds, it is highly toxic to beneficial insects, including honeybees, as well as some fish and aquatic life.[1][16] Application programs should be designed to minimize exposure to non-target organisms, for example, by spraying at night or in the early morning when bees are not foraging.[5] this compound degrades relatively quickly in the environment, particularly in moist soil and water, which mitigates long-term accumulation.[1][4] However, its metabolite, malaoxon, can be more toxic and may form on dry surfaces.[13] Proper personal protective equipment should be worn by applicators to minimize occupational exposure.[17] For the general public, remaining indoors during and immediately after spraying can significantly reduce exposure.[5][18]
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. Global Malaria Programme [who.int]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays [who.int]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mesamalaria.org [mesamalaria.org]
- 7. Insecticide resistance to permethrin and this compound and associated mechanisms in Aedes aegypti mosquitoes from St. Andrew Jamaica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Insecticide susceptibility status in two medically important mosquito vectors, Anopheles gambiae, and Culex quinquefasciatus to three insecticides commonly used in Niger State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Field tests on the residual effectiveness of deposits of this compound and Bayer 29493 against resistant Anopheles albimanus in El Salvador - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Field tests on the residual effectiveness of deposits of this compound and Bayer 29493 against resistant Anopheles albimaus in El Salvador - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielosp.org [scielosp.org]
- 14. mdpi.com [mdpi.com]
- 15. A new WHO bottle bioassay method to assess the susceptibility of mosquito vectors to public health insecticides: results from a WHO-coordinated multi-centre study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document for Public Consultation - this compound - Canada.ca [canada.ca]
- 18. americanlaboratory.com [americanlaboratory.com]
Troubleshooting & Optimization
Overcoming matrix effects in Malathion analysis of complex samples
Welcome to the Technical Support Center for Malathion Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in the analysis of this compound in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of the analytical signal of a target analyte (this compound) due to the co-eluting components of the sample matrix.[1][2] These effects can manifest as either signal suppression (decrease in signal) or signal enhancement (increase in signal), leading to inaccurate quantification.[1][2][3][4] In liquid chromatography-mass spectrometry (LC-MS), matrix effects are a common issue, particularly with electrospray ionization (ESI), where co-extracted matrix components can interfere with the ionization of this compound.[1][2][3] In Gas Chromatography (GC), matrix components can accumulate in the injector and column, leading to signal enhancement by protecting the analyte from degradation or adsorption.[5][6]
Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
A2: Several sample preparation techniques can be employed to reduce matrix interference. The most common and effective methods include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction with a solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE) with various sorbents to remove interfering matrix components.[7][8] It is widely used for pesticide residue analysis in food matrices.[7]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain either the analyte or the interfering components, allowing for their separation.[9][10] It is an effective cleanup method for various environmental and biological samples.[11][12]
-
Liquid-Liquid Extraction (LLE): This is a traditional method for separating compounds based on their differential solubilities in two immiscible liquids.[13]
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[4] However, this may compromise the limit of detection if the analyte concentration is low.[4]
Q3: How can I choose the right analytical technique for this compound analysis?
A3: The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation. The most commonly used techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity, making it suitable for complex matrices.[1][2] However, it is more susceptible to matrix effects in the ionization source.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for pesticide analysis.[9][13] It can be less prone to ionization suppression but may experience matrix-induced signal enhancement.[5][6] Detectors like Flame Photometric Detector (FPD) are also commonly used with GC for organophosphate pesticide analysis.[14][15]
Q4: What is the role of an internal standard in overcoming matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to the sample at a known concentration before analysis. The use of a stable isotope-labeled (SIL) internal standard of this compound is highly recommended.[16] A SIL-IS behaves almost identically to the analyte during sample preparation and analysis, thus experiencing the same degree of matrix effects.[16] By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by matrix effects can be effectively compensated, leading to more accurate and precise results.[16]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Secondary interactions with the stationary phase- Inappropriate sample solvent | - Dilute the sample extract.- Ensure the sample solvent is compatible with the initial mobile phase.- For LC, adjust the mobile phase pH if this compound or co-eluting compounds are ionizable.[14] |
| Inconsistent Retention Times | - Leaks in the HPLC/GC system- Temperature fluctuations- Insufficient column equilibration | - Perform a system leak test.- Ensure the column is properly equilibrated before each injection.- Use a column oven to maintain a stable temperature.[14] |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal detector settings- Low sample concentration- Analyte degradation- Significant signal suppression due to matrix effects | - Optimize detector parameters (e.g., wavelength for UV, collision energy for MS/MS).- Concentrate the sample extract if possible.- Ensure proper sample storage and handling to prevent degradation.[14]- Implement strategies to mitigate matrix effects (see below). |
| Suspected Matrix Effects (Signal Suppression or Enhancement) | - Co-eluting matrix components interfering with ionization (LC-MS) or analyte transfer (GC-MS) | - Evaluate Matrix Effect: Compare the analyte response in a post-extraction spiked sample to the response in a pure solvent standard. A significant difference indicates matrix effects.[17]- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample.[18][19]- Improve Sample Cleanup: Utilize more effective SPE sorbents or add a cleanup step to the QuEChERS protocol.- Dilute the Sample: Reduce the concentration of interfering matrix components by diluting the extract.[4]- Use a Stable Isotope-Labeled Internal Standard: This is one of the most effective ways to compensate for matrix effects.[16] |
| Poor Resolution Between this compound and its Metabolites (e.g., Malaoxon) | - Inadequate chromatographic conditions | - Optimize Mobile Phase Gradient (LC): A shallower gradient can improve the separation of closely eluting peaks.[14]- Adjust Flow Rate: Lowering the flow rate can enhance resolution.[14]- Change Column: Consider a different column chemistry or a column with higher efficiency. |
Data on this compound Analysis in Various Matrices
The following tables summarize quantitative data from various studies on this compound analysis.
Table 1: Recovery of this compound using Different Sample Preparation Methods
| Matrix | Sample Preparation Method | Analytical Technique | Recovery (%) | Reference |
| Tap Water | Molecularly Imprinted Polymer-SPE (MIP-SPE) | GC-FPD | 96.06 - 111.49 | [12] |
| Soil | Molecularly Imprinted Polymer-SPE (MIP-SPE) | GC-FPD | 98.13 - 103.83 | [12] |
| Cabbage | Molecularly Imprinted Polymer-SPE (MIP-SPE) | GC-FPD | 84.94 - 93.69 | [12] |
| Water | Solid Phase Extraction (SPE) | GC-MS | 84.6 (modified SFE) | [11] |
| House Dust | Soxhlet Extraction | Not Specified | 75 - 92 | [11] |
| Milk and Fat | Solid Phase Extraction (SPE) | Not Specified | 86 - 103 | [11] |
| Aqueous Matrices | Solid Phase Extraction (SPE) | GC-MS | up to 139 | [9][10] |
| Solid Matrices | Solid Phase Extraction (SPE) | GC-MS | up to 134 | [9][10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Technique | LOD | LOQ | Reference |
| Water | GC-MS | 0.62 µg/L | 2.07 µg/L | [13] |
| Water | Solid-Phase Microextraction (SPME)-GC | 0.04 ng/mL | - | [11] |
| Tap Water | MIP-SPE-GC-FPD | 0.001 mg/L | - | [12] |
| Soil | MIP-SPE-GC-FPD | 0.004 mg/kg | - | [12] |
| Cabbage | MIP-SPE-GC-FPD | 0.004 mg/kg | - | [12] |
| Fruits | QuEChERS-UV-Vis | 0.017 mg/kg | 0.05 mg/kg | [20][21] |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Fruit and Vegetable Samples
This protocol is a general guideline based on the widely used QuEChERS methodology.[7][8]
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN versions, typically containing MgSO₄ and NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube.
-
The dSPE tube should contain a sorbent mixture appropriate for the matrix (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments).
-
Vortex for 30 seconds.
-
Centrifuge at >5000 rcf for 5 minutes.
-
-
Analysis:
-
The supernatant is ready for direct injection into a GC-MS or for dilution before LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples
This protocol is a general guideline for SPE of water samples.[9][11]
-
Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing methanol followed by deionized water through it.
-
Sample Loading: Pass a known volume of the water sample through the conditioned SPE cartridge at a controlled flow rate. This compound will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a water/methanol mixture) to remove polar interferences.
-
Elution: Elute the retained this compound from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate).
-
Concentration and Analysis: The eluate can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for GC-MS or LC-MS/MS analysis.
Visual Guides
References
- 1. it.restek.com [it.restek.com]
- 2. chromtech.com.au [chromtech.com.au]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Item - A comprehensive systematic review and meta-analysis on the extraction of pesticide by various solid phase-based separation methods: a case study of this compound - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Preparation of this compound MIP-SPE and its application in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. waters.com [waters.com]
- 18. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scilit.com [scilit.com]
- 21. discovery.researcher.life [discovery.researcher.life]
Troubleshooting peak tailing and asymmetry in Malathion chromatography
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common issues of peak tailing and asymmetry encountered during the chromatographic analysis of Malathion.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound analysis?
Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is longer or more drawn out than the leading edge, resulting in an asymmetrical peak shape.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[2] Tailing is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and reduce the overall sensitivity and robustness of the analytical method.[2][3]
Q2: What are the primary causes of peak tailing for organophosphorus pesticides like this compound?
The most common causes can be grouped into several categories:
-
Chemical Interactions: The primary chemical reason is often the interaction between this compound molecules and active sites in the analytical system. In both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), these active sites are frequently acidic residual silanol groups on the silica surface of the column or inlet liner.[4][5] These secondary interactions cause some analyte molecules to be retained longer, leading to a tailing peak.[1]
-
Column Issues: Physical problems with the column, such as contamination, degradation of the stationary phase, a void at the column inlet, or a partially blocked inlet frit, can disrupt the flow path and cause peaks to tail.[1][3]
-
System and Instrumental Factors: Issues outside the column can also contribute. "Extra-column volume" or "dead volume" in poorly fitted connections or long/wide tubing can cause the separated peak to broaden and tail after leaving the column.[3] In GC, a contaminated or active inlet liner is a frequent cause of tailing for sensitive compounds.[6][7]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion and tailing.[1][3]
Q3: How can I distinguish between a chemical problem and a physical problem causing peak tailing?
A key diagnostic step is to observe the chromatogram as a whole.
-
If most or all of the peaks in the chromatogram exhibit tailing, the issue is likely physical or system-wide. This points towards problems like improper column installation, a void in the column, or significant dead volume in the system.[4][8]
-
If only specific peaks are tailing (particularly polar or active compounds like this compound), the cause is more likely to be chemical in nature, such as secondary site interactions.[4][8]
Troubleshooting Guides
Problem: My this compound peak is showing significant tailing.
This guide provides a systematic approach to diagnosing and resolving peak tailing. Follow the logical workflow to identify the root cause.
// Node Definitions with specific styling start [label="Observe Peak Tailing\n(Asymmetry Factor > 1.2)", fillcolor="#FBBC05", fontcolor="#202124"]; check_scope [label="Are all peaks tailing\nor just this compound?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Physical Path physical_issue [label="Likely Physical/System Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_connections [label="Check for Dead Volume:\n- Ensure proper fittings\n- Use narrow ID tubing", fillcolor="#F1F3F4", fontcolor="#202124"]; check_column_install [label="Check Column Installation:\n- Correct ferrule placement\n- Proper insertion depth", fillcolor="#F1F3F4", fontcolor="#202124"]; check_column_bed [label="Check for Column Void:\n- Reverse flush column (if permitted)\n- Replace guard column", fillcolor="#F1F3F4", fontcolor="#202124"]; replace_column [label="Problem Persists?\nReplace Analytical Column", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Chemical Path chemical_issue [label="Likely Chemical/Active Site Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_inlet [label="GC: Perform Inlet Maintenance\n- Replace liner with deactivated liner\n- Replace septum and seals", fillcolor="#F1F3F4", fontcolor="#202124"]; check_sample_load [label="Check for Overload:\n- Dilute sample 10x\n- Re-inject", fillcolor="#F1F3F4", fontcolor="#202124"]; check_mobile_phase [label="HPLC: Adjust Mobile Phase\n- Lower pH to ~3 to protonate silanols\n- Increase buffer strength", fillcolor="#F1F3F4", fontcolor="#202124"]; use_endcapped [label="Use End-Capped Column\n- Shields residual silanol groups", fillcolor="#F1F3F4", fontcolor="#202124"];
// Resolution resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_scope; check_scope -> physical_issue [label="All Peaks"]; check_scope -> chemical_issue [label="Specific Peaks"];
physical_issue -> check_connections [color="#EA4335"]; check_connections -> check_column_install [color="#EA4335"]; check_column_install -> check_column_bed [color="#EA4335"]; check_column_bed -> replace_column [color="#EA4335"]; replace_column -> resolved [label="Yes", color="#34A853"];
chemical_issue -> check_inlet [color="#4285F4"]; check_inlet -> check_sample_load [color="#4285F4"]; check_sample_load -> check_mobile_phase [color="#4285F4"]; check_mobile_phase -> use_endcapped [color="#4285F4"]; use_endcapped -> resolved [color="#34A853"]; replace_column -> use_endcapped [label="No", color="#4285F4"]; } Caption: Troubleshooting workflow for peak tailing and asymmetry.
Q4: How does mobile phase pH affect peak shape in an HPLC analysis of this compound?
For ionizable compounds, the mobile phase pH is a critical parameter that can dramatically affect peak shape.[9][10] Peak tailing for basic compounds on silica-based columns is often caused by interactions with ionized silanol groups (SiO-), which are prevalent at mid-range pH.[11] Lowering the mobile phase pH to around 3.0 or below helps to protonate these silanol groups, neutralizing their charge and minimizing the secondary ionic interactions that cause tailing.[5][12] Conversely, for acidic compounds, operating at a lower pH (below the analyte's pKa) keeps them in their neutral, more retained form, which also improves peak shape.[2]
| Parameter | Condition 1: Suboptimal pH | Condition 2: Optimized pH |
| Analyte Type | Basic Compound | Basic Compound |
| Mobile Phase pH | 6.0 (near analyte pKa) | 3.0 (silanols protonated) |
| Observed Peak Shape | Asymmetrical, Tailing | Symmetrical, Sharp |
| Asymmetry Factor (As) | > 1.8 | 1.0 - 1.2 |
| Primary Interaction | Reversed-phase + secondary ionic | Reversed-phase only |
Caption: Table 1. Effect of mobile phase pH on the peak asymmetry of a basic compound.
Q5: Can my GC inlet be the cause of peak tailing for this compound?
Yes, the GC inlet is a very common source of problems for active or sensitive analytes like many pesticides.[6] Several factors in the inlet can cause peak tailing:
-
Active Liner: The glass inlet liner can have active silanol groups on its surface that interact with this compound, causing adsorption and peak tailing. Using a liner that has been deactivated (silanized) is crucial.[7][13]
-
Contamination: Non-volatile residues from previous sample injections can accumulate in the liner, creating new active sites.[4][6] Regular replacement of the liner is essential, especially when running complex sample matrices.[7]
-
Glass Wool: While glass wool can help with sample vaporization, it also provides a large surface area for potential interactions. If used, it must be properly deactivated.[6]
Experimental Protocol Example
This section provides a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To provide a starting point for a robust and reliable method for the quantification of this compound, designed to minimize peak asymmetry.
Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MS (or equivalent)[14]
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar ZB5 column.[15][16]
-
Inlet Liner: Agilent Ultra Inert splitless liner with glass wool.[6]
-
Carrier Gas: Helium[15]
Method Parameters:
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless | For high sensitivity at trace levels. |
| Inlet Temperature | 250 °C | Ensures efficient vaporization without thermal degradation.[17] |
| Injection Volume | 1 µL | Prevents column overload.[3] |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency. |
| Oven Program | Initial: 70°C, hold 1 minRamp: 25°C/min to 200°CRamp 2: 10°C/min to 280°C, hold 5 min | Provides good separation from other potential contaminants.[17] |
| MS Transfer Line | 280 °C | Prevents analyte condensation. |
| Ion Source Temp. | 230 °C | Standard condition for robust ionization. |
| Quadrupole Temp. | 150 °C | Standard condition for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For high specificity and sensitivity. |
| Monitored Ions (m/z) | 125, 127, 158, 173, 330 | Key fragments for this compound identification and quantification. |
Caption: Table 2. Example GC-MS parameters for this compound analysis.
Sample Preparation (QuEChERS approach): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for pesticide residue analysis in food and environmental samples.[18]
-
Homogenize 10-15 g of the sample.
-
Add the sample to a 50 mL centrifuge tube with an appropriate amount of water (for dry samples) and internal standards.[18]
-
Add 15 mL of acetonitrile (containing 1% acetic acid for the AOAC method).[18]
-
Vortex vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaOAc) and shake/vortex again to induce phase separation.[18]
-
Centrifuge the sample.
-
Take an aliquot of the upper acetonitrile layer for cleanup.
-
Perform dispersive solid-phase extraction (dSPE) cleanup by adding the aliquot to a tube containing sorbents (e.g., PSA to remove organic acids, C18 to remove lipids) and MgSO₄.
-
Vortex and centrifuge.
-
The final supernatant is ready for injection into the GC-MS system.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. GC Troubleshooting—Tailing Peaks [restek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromtech.com [chromtech.com]
- 12. agilent.com [agilent.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - CL [thermofisher.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. How to Improve Peak Shape Consistency in Multiresidue Pesticide Analysis | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. hpst.cz [hpst.cz]
Technical Support Center: Optimizing Injection Volume for Malathion Analysis in Gas Chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the gas chromatographic (GC) analysis of Malathion. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical injection volume for this compound analysis by GC?
A typical injection volume for standard split/splitless GC analysis of this compound ranges from 1 µL to 5 µL.[1] For trace analysis, larger injection volumes may be employed using techniques like Large Volume Injection (LVI) to enhance sensitivity.[2][3]
Q2: When should I consider using a larger injection volume?
A larger injection volume, often facilitated by a Programmable Temperature Vaporizing (PTV) inlet, is beneficial when analyzing trace levels of this compound.[2][3][4] By introducing more of the sample onto the column, the analyte response is increased, potentially lowering the limit of detection (LOD) and limit of quantitation (LOQ).[2]
Q3: What are the potential problems associated with increasing the injection volume?
Increasing the injection volume can introduce several challenges, including:
-
Peak Broadening or Splitting: Excessive solvent volume can lead to poor focusing of the analyte band at the head of the column, resulting in broad, split, or fronting peaks.
-
Backflash: The sample solvent can vaporize rapidly and expand to a volume greater than the liner capacity, leading to sample loss, poor reproducibility, and contamination of the GC system.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to distorted peak shapes (fronting).[5]
-
Analyte Loss: During solvent venting in LVI techniques, volatile analytes like this compound can be lost if the venting parameters are not optimized.[2]
Q4: How can I mitigate problems associated with large volume injections?
To successfully implement larger injection volumes, consider the following:
-
Use a PTV Inlet: A PTV inlet allows for controlled temperature programming, enabling solvent evaporation before the analytes are transferred to the column.[2]
-
Optimize Injection Parameters: Key parameters to optimize include inlet temperature, vent flow, vent pressure, and injection speed.[2][3]
-
Use an Appropriate Liner: A deactivated liner with a large internal volume and glass wool can help to trap non-volatile matrix components and provide a larger surface area for solvent evaporation.[2]
-
Employ a Retention Gap: A short, deactivated fused silica column placed before the analytical column can help to focus the analyte band and protect the analytical column from non-volatile residues.
Troubleshooting Guide
This guide addresses common issues related to injection volume optimization in this compound GC analysis.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Broadening, Tailing, or Fronting) | - Injection volume too large for the liner capacity. - Inlet temperature too low or too high. - Solvent and initial oven temperature mismatch. - Column overload. | - Reduce the injection volume.- Optimize the inlet temperature. A good starting point is 250 °C.[6]- Ensure the initial oven temperature is below the boiling point of the solvent for proper solvent focusing.- Dilute the sample to avoid column overload.[5] |
| Low Sensitivity or Poor Analyte Response | - Injection volume too small. - Analyte loss during injection. - Leaks in the injection system. | - Gradually increase the injection volume, monitoring peak shape.- If using LVI, optimize vent flow and time to prevent analyte loss.[2]- Perform a leak check of the injector, septum, and syringe. |
| Poor Reproducibility (Variable Peak Areas) | - Inconsistent injection volume. - Backflash in the inlet. - Septum coring or leakage. | - Use an autosampler for precise and repeatable injections.- Use a liner with a larger volume or reduce the injection volume.- Replace the septum regularly and use a high-quality, low-bleed septum. |
| Ghost Peaks or Carryover | - Contamination from previous injections. - Backflash residue in the system. | - Run solvent blanks between samples to identify carryover.- Clean the injector port and replace the liner and septum.- Optimize injection parameters to prevent backflash. |
Quantitative Data Summary
The following table summarizes typical GC parameters for this compound analysis, including different injection volumes. These should be considered as starting points for method development.
| Parameter | Standard Split/Splitless Injection | Large Volume Injection (LVI) |
| Injection Volume | 1 - 5 µL[1] | 5 - 25 µL or higher[3] |
| Inlet Type | Split/Splitless | Programmable Temperature Vaporizing (PTV) |
| Inlet Temperature | 250 °C (Isothermal)[6] | Programmed (e.g., 75 °C during injection, then ramped)[2] |
| Liner Type | Deactivated, single taper with glass wool | Deactivated, large volume, often with glass wool[2] |
| Carrier Gas Flow | ~1-2 mL/min | Optimized with vent flow during solvent elimination |
| Initial Oven Temp | Below solvent boiling point | Below solvent boiling point |
Experimental Protocols
Standard Splitless Injection Protocol for this compound Analysis
This protocol provides a general procedure for the GC analysis of this compound using a standard splitless injection.
-
Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate solvent (e.g., acetone, ethyl acetate).
-
The final extract should be filtered and, if necessary, concentrated or diluted to fall within the calibration range.
-
-
GC System Configuration:
-
Injector: Split/splitless inlet equipped with a deactivated liner.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is commonly used.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector: A phosphorus-specific detector such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) is recommended for selectivity. A Mass Spectrometer (MS) can also be used for confirmation and quantification.[7]
-
-
GC Method Parameters (Starting Point):
-
Inlet Temperature: 250 °C
-
Injection Volume: 2 µL
-
Injection Mode: Splitless
-
Splitless Time: 1 minute
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 2 minutes
-
Ramp: 25 °C/min to 200 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes
-
-
Detector Temperature: 300 °C
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure the system is clean.
-
Inject a series of calibration standards to establish a calibration curve.
-
Inject the prepared samples.
-
Inject a quality control standard at regular intervals to monitor system performance.
-
Logical Workflow for Troubleshooting Injection Volume
The following diagram illustrates a systematic approach to troubleshooting common issues related to injection volume optimization in this compound GC analysis.
Caption: Workflow for troubleshooting injection volume issues.
References
Interference from co-extractives in Malathion residue analysis of rice bran
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering interference from co-extractives during the analysis of malathion residues in rice bran.
Troubleshooting Guide
This section addresses specific issues that may arise during the analytical workflow.
Question: Why am I seeing high background noise or a rising baseline in my chromatogram?
Answer: High background noise or a drifting baseline is typically caused by the presence of a large number of co-extractive compounds from the rice bran matrix that were not sufficiently removed during sample cleanup. Rice bran is a complex matrix rich in lipids (fats), fatty acids, and pigments.[1][2]
-
For Gas Chromatography (GC) analysis: Non-volatile matrix components can accumulate in the GC inlet and the front of the analytical column. This can lead to broad, interfering peaks and a rising baseline.[3]
-
For Liquid Chromatography (LC) analysis: Co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to inconsistent baselines and poor sensitivity.
Solution: Improve the cleanup step of your sample preparation. For a high-fat matrix like rice bran, a combination of sorbents in the dispersive solid-phase extraction (d-SPE) step of the QuEChERS method is recommended.[1][2]
-
Primary Secondary Amine (PSA): Use PSA to remove acidic interferences such as fatty acids and some sugars.[4][5]
-
C18 (Octadecyl): This is critical for rice bran. C18 is a non-polar sorbent that effectively removes lipids and other non-polar interferences.[1][2][5][6]
-
Graphitized Carbon Black (GCB): If you observe significant color in your extract (from pigments), a small amount of GCB can be used. However, use GCB with caution as it can adsorb pesticides with planar structures, potentially reducing recovery.[2][5][6]
A common and effective combination for pigmented, fatty matrices is PSA + C18 + MgSO₄ (for water removal).
Question: My this compound recovery is low and inconsistent. What are the likely causes?
Answer: Low and erratic recovery of this compound can stem from several factors related to the complex rice bran matrix.
-
Incomplete Extraction: Rice bran is a dry matrix. The extraction solvent (typically acetonitrile) may not efficiently penetrate the sample to extract the this compound residues.[7][8]
-
Analyte Loss During Cleanup: The sorbents used during d-SPE cleanup can sometimes retain the target analyte along with the interferences. While necessary, overly aggressive cleanup can reduce recovery.
-
Matrix Effects (Ion Suppression): Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal and the appearance of low recovery. This is a very common issue in complex matrices.[3]
Solution:
-
Implement a Hydration Step: Before adding the extraction solvent, add a specific amount of water to the dry rice bran sample and allow it to hydrate for at least 30 minutes. This "wets" the sample, allowing for much more efficient extraction by the acetonitrile.[7][8]
-
Optimize d-SPE Sorbents: If you suspect analyte loss on GCB, try a cleanup mixture without it (e.g., just PSA and C18). See the sorbent selection table below for guidance.
-
Use Matrix-Matched Calibration: To compensate for ion suppression or enhancement, it is highly recommended to prepare calibration standards in a blank rice bran matrix extract that has been processed through the entire extraction and cleanup procedure. This helps to ensure that the standards and the samples experience the same matrix effects, leading to more accurate quantification.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary co-extractives in rice bran that interfere with pesticide analysis? A1: Rice bran is a challenging matrix due to its high content of lipids (including triglycerides, free fatty acids, and phospholipids) and pigments.[10][11][12] These compounds are readily co-extracted with this compound and can interfere with chromatographic analysis, causing high background, peak distortion, and ion suppression/enhancement in mass spectrometry.[1][2]
Q2: What is the recommended sample preparation method for this compound in rice bran? A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted and can be modified effectively for rice bran.[8][9] The key modifications include a sample hydration step before extraction and the use of a specific combination of d-SPE sorbents (PSA and C18) during cleanup to remove fatty acids and lipids.
Q3: Which d-SPE sorbents should I use for rice bran extract cleanup? A3: For a high-fat and pigmented matrix like rice bran, a combination of sorbents is most effective. The choice depends on the specific interferences you need to remove. See the table below for a summary.
Q4: Do I need to use matrix-matched standards for quantification? A4: Yes. Due to the significant matrix effects expected from rice bran co-extractives, using matrix-matched standards is crucial for accurate quantification.[9] This involves preparing your calibration curve by spiking known concentrations of this compound into a blank rice bran extract that has undergone the full sample preparation procedure.
Data Presentation
Table 1: Selection of Dispersive SPE (d-SPE) Sorbents for Rice Bran Cleanup
| Sorbent | Chemical Name | Target Interferences | Recommended for Rice Bran? | Notes |
| MgSO₄ | Anhydrous Magnesium Sulfate | Residual Water | Yes (Essential) | Removes water from the acetonitrile extract, improving partitioning. |
| PSA | Primary Secondary Amine | Fatty acids, organic acids, sugars, some pigments | Yes (Highly Recommended) | Effectively removes acidic components common in plant matrices.[4][5] |
| C18 | End-capped Octadecylsilane | Non-polar interferences (lipids, fats, waxes) | Yes (Critical) | Essential for removing the high fat content of rice bran.[1][2] |
| GCB | Graphitized Carbon Black | Pigments (e.g., chlorophyll), sterols | Use with Caution | Very effective for removing color, but may cause low recovery for planar pesticides.[2][5] |
| Z-Sep | Zirconia-based Sorbent | Fats, lipids, pigments | Alternative | A newer sorbent that can effectively remove lipids and may offer better recovery for some analytes compared to PSA/C18 combinations.[4][13] |
Experimental Protocols
Modified QuEChERS Protocol for this compound in Rice Bran
This protocol is adapted for a 10g sample of rice bran.
1. Sample Homogenization & Hydration
-
Weigh 10 g of a homogenized rice bran sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water.
-
Vortex for 1 minute to mix thoroughly.
2. Extraction
-
Add 10 mL of acetonitrile to the hydrated sample.
-
If required, add internal standards at this stage.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Seal the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain:
-
900 mg anhydrous MgSO₄
-
300 mg PSA
-
300 mg C18
-
-
Seal the tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation
-
Take an aliquot of the cleaned supernatant.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for GC-MS or LC-MS/MS analysis.
Visualizations
Caption: Modified QuEChERS workflow for rice bran analysis.
Caption: Troubleshooting decision tree for co-extractive interference.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. ijac.journals.pnu.ac.ir [ijac.journals.pnu.ac.ir]
- 10. Lipidomic Profiling of Rice Bran after Green Solid–Liquid Extractions for the Development of Circular Economy Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipidomics analysis of rice bran during storage unveils mechanisms behind dynamic changes in functional lipid molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipidomics analysis unveils the dynamic alterations of lipid degradation in rice bran during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Malathion and its metabolites during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of malathion and its metabolites during sample storage.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Aqueous Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH (Alkaline Hydrolysis) | Measure the pH of the water samples. If pH is > 7, adjust to a range of 5.0-6.0 using a suitable buffer. This compound is more stable in acidic to neutral conditions.[1][2][3][4] | Slower degradation rate of this compound. |
| Elevated Storage Temperature | Store aqueous samples at refrigerated (4°C) or frozen (≤ -20°C) temperatures immediately after collection.[1][2][5] Avoid repeated freeze-thaw cycles. | Significantly reduced rate of hydrolysis and microbial degradation. |
| Microbial Degradation | For non-biological samples where microbial activity is a concern, consider filtering the sample through a 0.22 µm filter before storage. | Inhibition of microbial growth and enzymatic degradation of this compound. |
| Photodegradation | Store samples in amber glass vials or protect them from light, especially if exposure to sunlight or UV radiation is possible.[2][6] | Minimized degradation due to light exposure. |
Issue: Inconsistent this compound Metabolite Concentrations in Biological Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Post-collection enzymatic activity | For blood samples, separate serum or plasma from whole blood as soon as possible. For urine, cool the sample immediately after collection. | Minimized in-vitro metabolism of this compound to its mono and dicarboxylic acids. |
| Delayed Analysis | Analyze biological samples as quickly as possible after collection. For serum, it is recommended to perform assays within 48 hours of exposure.[7] If immediate analysis is not possible, freeze samples at ≤ -20°C. | More accurate representation of in-vivo metabolite concentrations. |
| Improper Storage | Store all biological samples (urine, serum, plasma) frozen at ≤ -20°C for long-term storage. Use tightly sealed containers to prevent sublimation and contamination. | Preservation of this compound, this compound dicarboxylic acid (DCA), and this compound monocarboxylic acid (MCA) integrity over time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during sample storage?
A1: this compound primarily degrades through two main pathways during storage:
-
Hydrolysis: This is the most significant pathway, especially in aqueous samples. The rate of hydrolysis is highly dependent on pH and temperature. Alkaline conditions (pH > 7) and elevated temperatures accelerate the breakdown of this compound into less toxic mono- and dicarboxylic acids.[1][2][4]
-
Oxidation: this compound can be oxidized to its more toxic metabolite, malaoxon. This can be initiated by exposure to light (photooxidation) or chemical oxidants.[4]
Q2: What are the ideal storage conditions for different sample matrices?
A2: The ideal storage conditions depend on the sample matrix:
-
Water and Soil: Store at 4°C in the dark for short-term storage. For long-term storage, freezing at -20°C is recommended. Adjusting the pH of water samples to 5.0-6.0 can enhance stability.[1][2][3]
-
Biological Samples (Urine, Blood/Serum): Freeze at -20°C or lower immediately after collection and processing.[7] Avoid repeated freeze-thaw cycles. For serum, analysis within 48 hours is recommended due to rapid hydrolysis.[7]
-
Stock Solutions: Prepare stock solutions in a non-aqueous solvent like acetonitrile or hexane and store them at 4°C in amber vials.[4][8] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[4]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound is highly susceptible to alkaline hydrolysis. As the pH increases above 7, the rate of degradation increases significantly. It is most stable in a slightly acidic to neutral pH range of 5 to 7.[2][3][4] At a pH of 8, the half-life can be as short as 0.53 weeks, while at a pH of 4.5, it can be as long as 18 weeks.[2]
Q4: Can freezing samples cause degradation of this compound or its metabolites?
A4: Freezing is generally the recommended method for long-term preservation. However, studies on the effect of freezing on this compound in lake water have shown that the concentration of this compound can increase in the unfrozen water portion as ice forms, a process known as "freeze concentration".[9] While this doesn't represent degradation, it can lead to non-uniform concentrations within a partially frozen sample. It is crucial to completely thaw and thoroughly mix samples before analysis.
Q5: What are the main metabolites of this compound I should be looking for in biological samples?
A5: The primary metabolites of this compound found in biological fluids like urine are this compound dicarboxylic acid (DCA) and this compound monocarboxylic acid (MCA).[7][10] Smaller amounts of O,O-dimethyl phosphorothionate (DMTP) and O,O-dimethyl phosphorodithioate (DMDTP) may also be present.[7] Malaoxon, a more toxic metabolite, is formed through oxidation.[4][10]
Data Presentation
Table 1: Effect of pH and Temperature on this compound Half-Life in Water
| pH | Temperature (°C) | Half-Life | Reference |
| 4.5 | Not Specified | 18 weeks | [2] |
| 5.0 | Not Specified | ~20% degradation in 28 days | [2] |
| 6.0 | Not Specified | 5.8 weeks | [2] |
| 6.1 | 6 | 212 days | [1] |
| 6.7 | Not Specified | 17.4 days | [1] |
| 7.0 | Not Specified | 1.7 weeks | [2] |
| 7.0 | 4 | 68.6 days (ground water) | [1] |
| 7.3 | 22 | 19 days (river water) | [1] |
| 7.4 | 20 | 10.5 days | [2][6] |
| 7.4 | 37.5 | 1.3 days | [2][6] |
| 8.0 | Not Specified | 0.53 weeks | [2] |
| 8.0 | 4 | 77.9 days (river water) | [1] |
| 8.16 | Not Specified | 1.65 days | [1] |
| 9.0 | Not Specified | ~12-24 hours | [2] |
| 11.0 | Not Specified | ~1 day | [2] |
| 12.0 | Not Specified | Instantaneous degradation | [2] |
Experimental Protocols
Protocol 1: General Method for Analysis of this compound and Malaoxon by HPLC
This protocol provides a general method for the simultaneous determination of this compound and its primary oxidation product, malaoxon, using high-performance liquid chromatography (HPLC).
-
Principle: this compound and malaoxon residues are separated and quantified using reverse-phase HPLC with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. Quantification is achieved by comparing the peak response to an external standard calibration curve.[4]
-
Sample Preparation:
-
Instrumentation:
-
HPLC system with a C18 reverse-phase column.
-
UV or MS/MS detector.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound and malaoxon analytical standards
-
-
Procedure:
-
Prepare a stock solution (e.g., 1000 µg/mL) of this compound and malaoxon in acetonitrile.
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).[4]
-
Set up the HPLC with a suitable mobile phase gradient (e.g., acetonitrile and water).
-
Inject the prepared sample extracts and standards into the HPLC system.
-
Identify and quantify this compound and malaoxon by comparing the retention times and peak areas of the samples to those of the standards.
-
Visualizations
Caption: Recommended experimental workflow for this compound sample handling and analysis.
Caption: Primary degradation pathways of this compound in biological and environmental samples.
References
- 1. jcea.agr.hr [jcea.agr.hr]
- 2. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C10H19O6PS2 | CID 4004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. The Migration Rules of this compound during Indoor Simulated Lake Freezing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Extraction Efficiency of Malathion from Fatty Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of malathion from complex fatty matrices. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visual workflows to streamline your analytical procedures.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most suitable for this compound in high-fat samples like edible oils or fatty tissues?
A1: The choice of extraction method depends on the specific matrix and analytical goals. While traditional methods like Soxhlet extraction have been used, modern techniques are often preferred for their efficiency and reduced solvent consumption.[1][2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, with modifications for fatty matrices, is widely used.[3][4][5] Solid-Phase Extraction (SPE) is another effective technique, particularly for cleanup, and has shown high recovery rates for this compound in samples like milk and infant formula.[1] For some applications, Supercritical Fluid Extraction (SFE) can also be a viable, more environmentally friendly option, with reported this compound recoveries of 80-85% in edible fats.[1][6]
Q2: What are "matrix effects" and how do they impact this compound analysis in fatty samples?
A2: Matrix effects are the alteration (suppression or enhancement) of the analytical signal of a target analyte, like this compound, due to co-extracted components from the sample matrix.[7][8][9] In fatty matrices, lipids are major interfering substances that can be co-extracted with this compound.[3] These lipids can contaminate the analytical instrument and cause matrix-induced signal enhancement, leading to an overestimation of the this compound concentration.[10][11] To obtain accurate results, it is crucial to use cleanup steps to remove these interfering lipids or to compensate for matrix effects by using matrix-matched calibration standards.[10][12]
Q3: What are the common sorbents used in the cleanup step for this compound extraction from fatty matrices?
A3: For the cleanup of fatty matrix extracts, specific sorbents are used to remove lipids while retaining the pesticide analytes. In the context of dispersive SPE (dSPE), a common step in the QuEChERS method, a combination of Primary Secondary Amine (PSA) and C18 is often used.[3][13] PSA helps in removing fatty acids, sugars, and other polar interferences, while C18 is effective in retaining nonpolar compounds like fats.[3][13] Other materials like Z-Sep and Enhanced Matrix Removal-Lipid (EMR-Lipid) have also been developed for efficient lipid removal.[14][15]
Q4: Can I use the standard QuEChERS method for fatty samples without any modification?
A4: While the QuEChERS method is versatile, the standard procedure is optimized for fruits and vegetables with high water content.[16] For fatty matrices, modifications are necessary to improve the extraction efficiency of lipophilic pesticides like this compound and to effectively remove the high lipid content.[13][17] These modifications often include the addition of C18 sorbent during the dispersive SPE cleanup step and sometimes a freezing-out step to precipitate lipids.[13][14] Using the standard QuEChERS method without these modifications for fatty samples can lead to low recoveries for nonpolar pesticides and significant matrix effects.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Recovery | Incomplete Extraction: The solvent may not be effectively penetrating the fatty matrix. | - Ensure proper homogenization of the sample. - For dry, fatty samples like nuts, add water before extraction to improve solvent penetration.[16] - Consider increasing the extraction time or using a more vigorous shaking method. |
| Analyte Loss During Cleanup: The dSPE sorbents may be retaining some of the this compound. | - Optimize the amount and type of dSPE sorbents. Excessive use of sorbents can lead to analyte loss.[4] - Evaluate different cleanup materials like Z-Sep or EMR-Lipid which may offer better recovery for your specific matrix.[14] | |
| pH-dependent Degradation: this compound can be unstable at certain pH values. | - Use a buffered QuEChERS method (e.g., with acetate or citrate buffers) to maintain a stable pH during extraction and prevent degradation of pH-sensitive pesticides.[4][13] | |
| High Matrix Effects (Signal Enhancement or Suppression) | Insufficient Cleanup: Co-extracted lipids and other matrix components are interfering with the analytical signal. | - Incorporate a lipid removal step in your protocol. Adding C18 sorbent to the dSPE cleanup is effective for fatty samples.[3][13] - A "freezing-out" step, where the acetonitrile extract is placed in a freezer to precipitate lipids, can be very effective.[14] - For very complex matrices, consider using SPE cartridges for a more thorough cleanup.[4] |
| Active Sites in GC System: Co-extracted matrix components can mask active sites in the GC inlet and column, leading to signal enhancement.[11] | - Use matrix-matched standards for calibration to compensate for the matrix effect.[10][12] - Regularly maintain and clean the GC inlet and column to minimize the impact of matrix buildup. | |
| Instrument Contamination and Poor Peak Shape | High Lipid Content in Final Extract: The cleanup step is not adequately removing the fat from the sample extract. | - Re-evaluate your cleanup strategy. You may need to increase the amount of C18 or use a more specialized lipid removal product like EMR-Lipid.[15] - Consider a multi-step cleanup approach, such as combining a freezing-out step with dSPE. |
Quantitative Data Summary
The following table summarizes the reported recovery rates of this compound from various fatty matrices using different extraction and cleanup techniques.
| Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | Whole and Skim Milk, Infant Formula | 86 - 103 | [1][6] |
| Supercritical Fluid Extraction (SFE) | Edible Fats | 80 - 85 | [1][6] |
| Soxhlet Extraction | House Dust | 75 - 92 | [1][6] |
| QuEChERS (modified with C18) | Avocado (15% fat) | Lower recovery for nonpolar pesticides, but effective for semi-polar and polar ones.[13] | [13] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Fatty Foods
This protocol is a modification of the original QuEChERS method, adapted for matrices with high-fat content.
1. Sample Preparation and Extraction:
-
Weigh 15 g of the homogenized fatty food sample into a 50 mL centrifuge tube.[13]
-
For samples with low water content, add an appropriate amount of water to achieve a total water content of about 80-90%.
-
Add 15 mL of acetonitrile (containing 1% acetic acid).[13]
-
Add the appropriate QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g anhydrous NaAc).[13]
-
Shake vigorously for 1 minute.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
Add the dSPE cleanup sorbents: 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[13]
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.[4]
-
The supernatant is ready for analysis by GC-MS or LC-MS.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol describes a general SPE cleanup procedure that can be applied after an initial solvent extraction.
1. Cartridge Conditioning:
-
Pass 5 mL of acetonitrile through the C18 SPE cartridge.[18]
-
Follow with 5 mL of deionized water to condition the sorbent.[18]
2. Sample Loading:
-
Take the supernatant from an initial extraction (e.g., with acetone-acetonitrile) and dilute it with water to ensure proper binding to the C18 sorbent.
-
Pass the diluted extract through the conditioned SPE cartridge at a flow rate of 8-10 mL/min.[18]
3. Washing:
-
Wash the cartridge with a specific volume of a water/organic solvent mixture (e.g., water/methanol) to remove polar interferences.
4. Elution:
-
Elute the this compound from the cartridge using a small volume of a non-polar solvent or a mixture like chloroform:isopropanol (9:1).[19]
-
The eluate can then be concentrated and analyzed.
Experimental and Troubleshooting Workflows
References
- 1. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sample preparation and determination of pesticides in fat-containing foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. labsertchemical.com [labsertchemical.com]
- 14. Determination of pesticides in edible oils by liquid chromatography-tandem mass spectrometry employing new generation materials for dispersive solid phase extraction clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. gcms.cz [gcms.cz]
- 17. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of this compound in Human Blood Utilizing Solid-Phase Extraction (SPE) Coupled With Gas Chromatography-Mass Spectrometry (GC-MS) | Junior Science Communication [journal.uitm.edu.my]
Technical Support Center: Optimizing MS/MS Parameters for Sensitive Malathion Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the sensitive and accurate detection of Malathion.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ionization mode?
A1: In positive ionization mode (ESI+), this compound typically forms a protonated molecule [M+H]⁺. The most common precursor ion (Q1) for this compound is m/z 331.1.[1] Upon fragmentation in the collision cell (Q2), several product ions (Q3) can be monitored. The most abundant and commonly used product ions for quantitation and confirmation are m/z 127.1, m/z 99.1, and m/z 285.3.[1][2][3]
Q2: How do I select the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?
A2: The selection of MRM transitions is crucial for selective and sensitive detection. A common approach is to select the most intense product ion for quantification (quantifier) and a second, also intense, product ion for confirmation (qualifier).
| Precursor Ion (m/z) | Product Ion (m/z) | Role |
| 331.1 | 127.1 | Quantifier[1][2] |
| 331.1 | 99.1 | Qualifier[2][3] |
| 331.1 | 285.3 | Qualifier[2] |
It is recommended to experimentally verify the optimal transitions on your specific instrument.
Q3: What is the importance of optimizing the cone voltage (or declustering potential)?
A3: The cone voltage is a critical parameter in the ion source that influences the transmission and fragmentation of ions.[4][5] An optimized cone voltage maximizes the intensity of the precursor ion (m/z 331.1 for this compound) while minimizing in-source fragmentation. An excessively high cone voltage can lead to premature fragmentation of the precursor ion, reducing the signal intensity in the intended MRM transition and potentially leading to inaccurate quantification.[4] Conversely, a voltage that is too low may result in inefficient ion transmission into the mass analyzer.[4]
Q4: How does collision energy affect the fragmentation of this compound?
A4: Collision energy (CE) is the energy applied in the collision cell (Q2) to induce fragmentation of the precursor ion.[6] Optimizing the CE is essential for maximizing the abundance of specific product ions. Different product ions will have different optimal collision energies.[6] Therefore, it is necessary to perform a collision energy optimization experiment for each MRM transition to achieve the highest sensitivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | Incorrect MS/MS parameters (precursor/product ions, cone voltage, collision energy). | Verify the precursor and product ions for this compound (m/z 331.1 -> 127.1, 99.1, 285.3).[1][2][3] Optimize cone voltage and collision energy for your specific instrument. |
| Poor ionization efficiency. | Ensure the mobile phase is compatible with ESI+ (e.g., acidified with formic acid). Check for a stable spray in the ion source. | |
| Sample degradation. | Prepare fresh standards and samples. This compound can degrade under strongly acidic or alkaline conditions. | |
| High Background Noise or Interferences | Matrix effects from co-eluting compounds in the sample. | Improve sample preparation to remove interfering matrix components.[7] Modify the chromatographic method to separate this compound from interferences. Consider using a more selective detection mode like MRM3 if available.[3][8][9] |
| Contaminated LC-MS system. | Flush the system with appropriate cleaning solutions. Use high-purity solvents and mobile phase additives. | |
| Poor Reproducibility (Varying Peak Areas) | Unstable spray in the ion source. | Check the ESI probe position and ensure a consistent and fine spray. Clean the ion source components. |
| Fluctuations in LC flow rate or temperature. | Ensure the LC pump is delivering a stable flow rate. Use a column oven to maintain a constant temperature. | |
| Inconsistent sample preparation. | Ensure a standardized and validated sample preparation protocol is followed for all samples and standards. | |
| Incorrect Ion Ratio (Qualifier/Quantifier) | Matrix interference affecting one of the MRM transitions.[3] | Re-evaluate the MRM transitions in the presence of the sample matrix. A different qualifier ion may be necessary. Improve chromatographic separation. |
| Suboptimal collision energy for one of the transitions. | Re-optimize the collision energy for both the quantifier and qualifier transitions. |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage
-
Prepare a standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 331.1) in full scan or SIM mode.
-
Gradually increase the cone voltage in small increments (e.g., 5 V) over a defined range (e.g., 10-80 V).
-
Record the signal intensity of the precursor ion at each cone voltage setting.
-
Plot the intensity versus the cone voltage . The optimal cone voltage is the value that yields the maximum intensity for the precursor ion before a significant drop-off (which indicates the onset of in-source fragmentation).[4]
Protocol 2: Optimization of Collision Energy
-
Infuse the this compound standard solution as described in Protocol 1.
-
Set the mass spectrometer to MRM mode, monitoring the desired transition (e.g., 331.1 -> 127.1).
-
Set the cone voltage to the optimal value determined in Protocol 1.
-
Ramp the collision energy over a range of values (e.g., 5-50 eV) in small increments (e.g., 2 eV).
-
Record the signal intensity of the product ion at each collision energy setting.
-
Plot the intensity versus the collision energy . The optimal collision energy is the value that produces the maximum product ion intensity.
-
Repeat this process for each MRM transition being monitored.
Visualizations
Caption: Experimental workflow for this compound detection by LC-MS/MS.
Caption: Troubleshooting logic for this compound MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. sciex.com [sciex.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of this compound MIP-SPE and its application in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Addressing interferences in the determination of Malathion in soil at low concentrations
.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the determination of Malathion in soil at low concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: I am experiencing low or no recovery of this compound from my soil samples. What are the potential causes and how can I troubleshoot this?
A: Low recovery of this compound is a common issue that can stem from several factors throughout the analytical workflow. Here’s a step-by-step troubleshooting guide:
-
Inefficient Extraction: The choice of extraction solvent and method are critical for achieving good recovery.
-
Troubleshooting:
-
Solvent Polarity: Ensure the solvent is appropriate for this compound. Acetonitrile and acetone/hexane mixtures are commonly used.[1][2] For soils with high organic matter, a more polar solvent or a solvent mixture might be necessary.
-
Extraction Technique: Soxhlet extraction is a standard and robust method for this compound in soil.[3][4] Alternative methods like microwave-assisted extraction can also be effective.[4] Ensure the extraction time is sufficient to allow for complete partitioning of this compound from the soil matrix into the solvent.
-
Soil Moisture: High moisture content can interfere with extraction efficiency. Consider air-drying the soil sample or mixing it with a drying agent like anhydrous sodium sulfate before extraction.[2]
-
-
-
Analyte Degradation: this compound can degrade under certain conditions.
-
Troubleshooting:
-
pH: this compound is susceptible to alkaline hydrolysis.[5][6] Ensure the pH of your extraction solvent and any aqueous solutions used are neutral or slightly acidic.
-
Temperature: Avoid high temperatures during sample preparation and extraction, as this can lead to thermal degradation. Use a water bath at a controlled temperature (e.g., ~40°C) for solvent evaporation.[1][7]
-
Microbial Degradation: Soil microorganisms can degrade this compound.[8][9][10] If samples cannot be analyzed immediately, store them at low temperatures to minimize microbial activity.
-
-
-
Improper Cleanup: Co-extracted matrix components can interfere with the analysis and lead to low recovery.
-
Troubleshooting:
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique. Silica-gel or Florisil cartridges are commonly used to remove polar interferences.[1][11]
-
Liquid-Liquid Partitioning: Partitioning the extract with a non-polar solvent like hexane can help remove non-polar interferences.[1][7]
-
Gel Permeation Chromatography (GPC): GPC is useful for removing high molecular weight interferences such as humic acids.[2][11]
-
-
2. Q: My chromatograms show significant background noise or interfering peaks. How can I identify and eliminate these interferences?
A: High background and interfering peaks are often due to matrix effects, where co-extracted compounds from the soil interfere with the detection of this compound.
-
Identifying the Source of Interference:
-
Matrix Blanks: Analyze an extract of a blank soil sample (known to be free of this compound) to identify peaks originating from the soil matrix itself.
-
Solvent Blanks: Inject the solvents used in your sample preparation to check for contamination.
-
Reagent Blanks: Analyze all reagents used in the procedure to rule out contamination from these sources.[11]
-
-
Troubleshooting Strategies:
-
Enhanced Cleanup: If matrix interferences are significant, a more rigorous cleanup procedure is necessary. Consider using a combination of cleanup techniques, such as SPE followed by a Florisil column cleanup.[11]
-
Selective Detectors: Utilize a detector that is more selective for organophosphorus pesticides.
-
Gas Chromatography (GC): A Flame Photometric Detector (FPD) in phosphorus mode or a Nitrogen-Phosphorus Detector (NPD) are highly selective for this compound.[3][12]
-
Mass Spectrometry (MS): GC-MS or LC-MS/MS provides high selectivity and can distinguish this compound from co-eluting interferences based on its mass-to-charge ratio.[3][12][13]
-
-
Matrix-Matched Standards: Prepare calibration standards in an extract of a blank soil matrix to compensate for matrix effects that can cause signal enhancement or suppression.[14][15][16]
-
3. Q: My results are not reproducible. What factors could be contributing to this variability?
A: Poor reproducibility can arise from inconsistencies at any stage of the analytical process.
-
Inhomogeneous Sample: Soil samples can be heterogeneous.
-
Troubleshooting: Thoroughly homogenize the soil sample before taking a subsample for extraction. This can be done by grinding and sieving the soil.[1]
-
-
Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, and cleanup procedures can lead to variable results.
-
Troubleshooting: Adhere strictly to a standardized and validated protocol for all samples. Use calibrated equipment and ensure consistent handling of each sample.
-
-
Instrumental Drift: Changes in instrument performance over time can affect reproducibility.
-
Troubleshooting:
-
Regular Calibration: Calibrate the instrument frequently using a set of standards.
-
Internal Standards: Use an internal standard to correct for variations in injection volume and detector response.
-
Quality Control Samples: Analyze quality control samples with known concentrations of this compound at regular intervals to monitor instrument performance.
-
-
Quantitative Data Summary
Table 1: Recovery of this compound using Different Extraction and Cleanup Methods
| Extraction Method | Cleanup Method | Sample Matrix | Recovery (%) | Reference |
| Soxhlet Extraction (Acetone/Hexane) | - | Soil | 79 | [4] |
| Microwave Assisted Extraction (Acetone/Hexane) | - | Soil | 75 | [4] |
| Acetonitrile Extraction | Mechanical Agitation | Soil | 96 | [17] |
| Methylene Chloride Partitioning | - | Water | 75.07 - 88.56 | [18] |
| Soxhlet Extraction (6% Diethyl Ether in Hexane) | - | House Dust | 75-92 | [3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Soil
| Analytical Method | LOD | LOQ | Reference |
| LC-MS/MS | 0.003 ppm | 0.01 ppm | [19] |
| HPLC-UV | 0.017 µg/mL | 0.051 µg/mL | [17] |
| GC-MS | 0.62 µg/L (in water) | 2.07 µg/L (in water) | [13] |
| GC-FPD | - | 30.0 ppb | [20] |
Experimental Protocols
Protocol 1: Sample Extraction and Cleanup for GC-FPD Analysis
-
Sample Preparation:
-
Air-dry the soil sample to a constant weight.
-
Grind the soil using a mortar and pestle and pass it through a 2 mm sieve to ensure homogeneity.
-
Weigh 20 g of the homogenized soil into a screw-cap glass jar.[7]
-
-
Extraction:
-
Liquid-Liquid Partitioning:
-
Concentration:
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning:
-
Condition a silica-gel SPE cartridge by passing 5 mL of methanol followed by 5 mL of the extraction solvent (e.g., acetonitrile) through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the concentrated extract (reconstituted in a small volume of extraction solvent) onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a small volume of a non-polar solvent (e.g., hexane) to elute non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge using a more polar solvent or solvent mixture (e.g., acetone/methylene chloride).
-
Collect the eluate.
-
-
Final Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for analysis.
-
Visualizations
Caption: Experimental workflow for the determination of this compound in soil.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Table 7-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Remediation of this compound Contaminated Soil Using Zero Valent Iron Nano-Particles [scirp.org]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. mdpi.com [mdpi.com]
- 9. The breakdown of this compound in soil and soil components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. mdpi.com [mdpi.com]
- 15. scielo.org.co [scielo.org.co]
- 16. researchgate.net [researchgate.net]
- 17. Analytical method of validation and extraction of this compound in water and soil after fogging against Aedes aegypti | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
- 18. tandfonline.com [tandfonline.com]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
Technical Support Center: Malathion Analysis Using Multiple Reaction Monitoring (MRM)
Welcome to the technical support center for improving selectivity in Malathion analysis using Multiple Reaction Monitoring (MRM). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound analysis?
A1: The selection of precursor and product ions is critical for the selective and sensitive quantification of this compound. The protonated molecule [M+H]⁺ at m/z 331.1 is commonly used as the precursor ion.[1] From this precursor, several product ions can be monitored. The most common transitions are:
It is recommended to use at least two transitions for confident identification and quantification.[5]
Q2: I am observing high background noise and matrix interference with my this compound analysis. How can I improve selectivity?
A2: High background and matrix interference are common challenges in this compound analysis, especially in complex matrices like food samples.[2][3][4][6] Here are several strategies to improve selectivity:
-
Optimize Sample Preparation: Employ a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove a significant portion of the matrix components.[2][3][4] Diluting the sample extract can also help to minimize matrix effects.[2][3][4]
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components. This can be achieved by optimizing the LC gradient, column chemistry, and flow rate.
-
Utilize MRM³: If your instrument supports it, using MRM³ (MS/MS/MS) can significantly enhance selectivity by adding another fragmentation step.[2][3][4] This is particularly useful when conventional MRM transitions suffer from interferences.[2][3][4] For example, a common MRM³ transition for this compound is 331 → 127 → 99.[4]
-
Check for Contamination: Ensure that the analytical system is free from contamination. This includes checking solvents, vials, and the LC-MS system itself.
Q3: My signal intensity for the qualifier ion is poor, leading to unreliable ion ratios. What could be the cause and how can I fix it?
A3: Poor signal intensity for the qualifier ion can be due to elevated background levels for that specific transition.[2][3][4] This is a common issue with the 331/99 transition in some matrices.[2][3][4]
To address this:
-
Collision Energy Optimization: Re-optimize the collision energy for the qualifier transition to maximize its intensity.
-
Alternative Qualifier Ion: If optimization doesn't yield satisfactory results, consider selecting a different, more specific qualifier ion if one is available from the product ion scan.
-
Employ MRM³: As mentioned previously, MRM³ can provide a much cleaner signal for the qualifier ion, leading to more stable and reliable ion ratios.[3][4]
Q4: What are the recommended sample preparation protocols for different matrices?
A4: The choice of sample preparation protocol is highly dependent on the matrix.
-
Fruit and Vegetables: The QuEChERS method is widely used and has been shown to be effective for extracting this compound from fruit samples.[2][3][4]
-
Water: For water samples, liquid-liquid extraction (LLE) is a common approach.[7] Solid-phase extraction (SPE) can also be used for sample clean-up and concentration.[8]
-
Soil and Sediment: Soxhlet extraction is a standard technique for these matrices.[9]
It is crucial to validate the chosen sample preparation method for your specific matrix to ensure adequate recovery and removal of interferences.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low this compound Signal | 1. Incorrect MRM transitions. 2. Inefficient ionization. 3. Poor fragmentation. 4. Sample degradation. 5. Incorrect sample preparation. | 1. Verify the precursor and product ions from a full scan MS/MS spectrum of a this compound standard. 2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 3. Optimize collision energy for each transition. 4. Ensure proper storage and handling of samples and standards. 5. Review and validate the extraction and clean-up procedure for your matrix. |
| Poor Peak Shape | 1. Incompatible injection solvent with the mobile phase. 2. Column overload. 3. Column degradation. | 1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 2. Reduce the injection volume or dilute the sample. 3. Replace the analytical column. |
| Inconsistent Retention Time | 1. Unstable LC pump flow rate. 2. Column temperature fluctuations. 3. Changes in mobile phase composition. | 1. Check the LC pump for leaks and ensure proper priming. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase and ensure proper mixing. |
| High Signal Suppression or Enhancement (Matrix Effects) | 1. Co-eluting matrix components affecting ionization efficiency. 2. Insufficient sample clean-up. | 1. Improve chromatographic separation to isolate the analyte peak from interferences. 2. Implement a more rigorous sample clean-up procedure (e.g., SPE, QuEChERS). 3. Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.[10] |
Experimental Protocols & Data
Table 1: this compound MRM and MRM³ Parameters
| Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| MRM | 331.1 | 127.1 | Optimized (typically 15-25) | Quantitative |
| MRM | 331.1 | 99.0 | Optimized (typically 20-30) | Qualitative |
| MRM³ | 331.1 → 127.1 | 99.0 | Optimized for both stages | Quantitative/Qualitative (High Selectivity) |
| MRM³ | 331.1 → 99.0 | 71.0 | Optimized for both stages | Qualitative (High Selectivity)[4] |
Note: Collision energies should be optimized for the specific instrument being used.[11]
Detailed Methodologies
1. Sample Preparation using QuEChERS (for Fruit Samples) [2][3][4]
-
Homogenize 10 g of the fruit sample.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for another minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer).
-
For clean-up, pass the aliquot through a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) and magnesium sulfate.
-
Vortex and centrifuge.
-
Collect the supernatant, dilute as needed with the initial mobile phase, and inject it into the LC-MS/MS system. A 50-fold dilution has been shown to be effective in minimizing matrix effects.[2][3][4]
2. Liquid Chromatography (LC) Conditions [3]
-
Column: A C18 reversed-phase column (e.g., Phenomenex Synergi Fusion-RP, 2.5 µm) is suitable.
-
Mobile Phase A: Water with a buffer such as ammonium formate.
-
Mobile Phase B: Methanol with the same buffer.
-
Gradient: A fast gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometry (MS) Conditions [3]
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters: Optimize gas flows (nebulizer, turbo gas), temperature, and ion spray voltage for maximum this compound signal.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Dwell Time: Set to ensure at least 10-15 data points across each chromatographic peak (e.g., 100 ms).[3]
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for improving selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sciex.com [sciex.com]
- 4. sciex.com [sciex.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. akjournals.com [akjournals.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hh-ra.org [hh-ra.org]
- 11. agilent.com [agilent.com]
Minimizing the degradation of Malathion to malaoxon during sample preparation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of malathion to its more toxic metabolite, malaoxon, during sample preparation and analysis.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and malaoxon, with a focus on preventing the artificial formation of malaoxon in your samples.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of malaoxon detected in freshly prepared standards. | Stock solution degradation: this compound stock solutions, especially if not stored properly, can degrade over time. The presence of impurities or exposure to high temperatures and light can accelerate this process. | 1. Prepare fresh stock solutions: Use high-purity this compound standard and a stable organic solvent like acetonitrile. 2. Proper storage: Store stock solutions in amber glass vials at refrigerated temperatures (2-8°C). For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). 3. Verify solvent purity: Ensure the solvent used for stock solution preparation is free of oxidizing contaminants. |
| Inconsistent recovery of this compound and/or malaoxon. | Sample matrix effects: The composition of your sample matrix (e.g., soil type, fruit acidity) can influence extraction efficiency and analyte stability. | 1. Optimize extraction solvent: Test different solvents or solvent mixtures to ensure efficient extraction from your specific matrix. 2. Matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that closely resembles your samples to compensate for matrix effects. 3. Evaluate cleanup procedure: If using solid-phase extraction (SPE), ensure the chosen sorbent is appropriate for your matrix and does not cause analyte loss. |
| Poor peak shape (tailing or fronting) in chromatography. | Active sites on the column: Silanol groups on the surface of silica-based columns can interact with the analytes, leading to poor peak shape. Sample solvent mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | 1. Use a column with end-capping: Select a high-quality, end-capped C18 column to minimize interactions with residual silanol groups. 2. Adjust mobile phase pH: For aqueous mobile phases, buffering to a slightly acidic pH (e.g., 5.0-6.5) can improve peak shape for both this compound and malaoxon. 3. Match sample solvent to mobile phase: Whenever possible, dissolve the final extract in the initial mobile phase of your chromatographic run. |
| Gradual increase in malaoxon concentration in stored extracts. | Post-extraction degradation: Even after extraction, this compound can degrade to malaoxon in the final extract if not stored correctly, especially if residual water or oxidizing agents are present. | 1. Ensure complete drying: If your protocol involves an evaporation step, ensure all water is removed from the extract. The use of a drying agent like sodium sulfate can be beneficial. 2. Store extracts properly: Store final extracts in amber autosampler vials at low temperatures (e.g., 4°C) and analyze them as soon as possible. 3. Consider antioxidants: For particularly sensitive samples, the addition of a small amount of a suitable antioxidant to the final extract could be investigated, but this would require validation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound to malaoxon?
A1: The primary factors are:
-
pH: this compound is most stable in neutral to slightly acidic conditions (pH 5-7). In alkaline conditions (pH > 7), its degradation, including conversion to malaoxon, is significantly accelerated.
-
Temperature: Higher temperatures increase the rate of degradation. For every 10°C increase, the rate of hydrolysis can increase significantly.
-
Oxidizing agents: The presence of oxidizing agents, such as chlorine, ozone, or even dissolved oxygen, can promote the oxidative desulfurization of this compound to form malaoxon.
-
Light: Exposure to UV light can also contribute to the degradation of this compound.
Q2: How quickly should I process my samples after collection?
A2: It is crucial to process samples as quickly as possible to minimize post-collection degradation. If immediate extraction is not feasible, samples should be stored frozen (-20°C or lower) in appropriate containers. For water samples, acidification to a pH below 7 is recommended before storage.
Q3: What is the best solvent for extracting this compound while minimizing degradation?
A3: Acetonitrile is a commonly used and effective solvent for extracting this compound from a variety of matrices, including soil and produce. It has good extraction efficiency and is less prone to promoting oxidation compared to some other solvents. For liquid-liquid extractions of water samples, dichloromethane is often used.
Q4: Can I store my sample extracts in the autosampler overnight for analysis the next day?
A4: While it may be convenient, storing extracts in the autosampler for extended periods is not recommended without stability validation. If you must do so, ensure the autosampler is refrigerated (typically around 4°C). It is always best practice to analyze samples as soon as possible after preparation.
Q5: Are there any visual indicators that my this compound stock solution has degraded?
A5: While chemical analysis is the only definitive way to confirm degradation, visual cues such as a change in color (e.g., darkening) or the formation of precipitates in your stock solution can be indicative of degradation. If you observe any such changes, it is best to discard the solution and prepare a fresh one.
Q6: I am working with a high-fat matrix. Are there any special precautions I should take?
A6: Yes, high-fat matrices can be challenging. The fat can interfere with extraction and analysis. A common approach is to perform a defatting step after the initial extraction. This can be achieved by liquid-liquid partitioning with a nonpolar solvent like hexane or by using specific SPE cartridges designed for lipid removal. It is important to ensure that this additional step does not lead to the loss of this compound or malaoxon.
Quantitative Data on this compound Stability
The following table summarizes the half-life of this compound under various conditions. This data highlights the critical importance of controlling pH and temperature during sample preparation and storage.
| Matrix | pH | Temperature (°C) | Half-life (DT50) |
| Distilled Water | 6.1 | Ambient | 120 days[1] |
| Distilled Water | 7.4 | Ambient | 11 days[1] |
| River Water | 7.3 | 6 | 55 days[1] |
| River Water | 7.3 | 22 | 19 days[1] |
| Seawater | 8.1 | 22 | 6 days[1] |
| Ground Water | 7.0 | 4 | 68.6 days[1] |
| River Water | 8.0 | 4 | 77.9 days[1] |
Experimental Protocols
Protocol 1: Extraction of this compound and Malaoxon from Soil
This protocol is designed to efficiently extract this compound and malaoxon from soil samples while minimizing the risk of oxidative degradation.
-
Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it to remove large debris.
-
Extraction:
-
Weigh 20 g of the homogenized soil into a glass jar with a screw cap.
-
Add 100 mL of acetonitrile to the jar.
-
Shake vigorously for 30 minutes using a mechanical shaker.
-
-
Filtration:
-
Filter the extract through a Büchner funnel with a filter paper.
-
Rinse the jar and the soil cake with an additional 20 mL of acetonitrile and pass it through the filter.
-
-
Liquid-Liquid Partitioning (Cleanup):
-
Transfer the filtrate to a separatory funnel.
-
Add 50 mL of n-hexane and shake for 1-2 minutes.
-
Allow the layers to separate and discard the upper hexane layer.
-
-
Concentration:
-
Collect the lower acetonitrile layer and concentrate it to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile or mobile phase) for analysis.
-
Protocol 2: Extraction of this compound and Malaoxon from Fruits and Vegetables
This protocol is a general guideline for the extraction of this compound and malaoxon from produce. It is important to note that method validation is required for each specific matrix.
-
Sample Preparation:
-
Chop and homogenize a representative portion of the fruit or vegetable sample.
-
For acidic fruits, consider adjusting the pH of the initial extraction solvent to be slightly acidic (around pH 6) with a suitable buffer to improve this compound stability.
-
-
Extraction (QuEChERS-based approach):
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent).
-
Shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at a sufficient speed to achieve phase separation (e.g., 4000 rpm for 5 minutes).
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).
-
Vortex for 30 seconds.
-
-
Final Preparation:
-
Centrifuge the d-SPE tube.
-
Take an aliquot of the cleaned extract for direct analysis or for further concentration and solvent exchange if necessary.
-
Visualizations
Caption: Experimental workflow for minimizing this compound degradation.
Caption: Chemical transformation of this compound to malaoxon.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Malathion in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of malathion in soil and water samples. The information presented is curated to assist researchers in selecting the most appropriate methodology for their specific analytical needs, considering factors such as sensitivity, accuracy, and matrix complexity. All quantitative data is summarized in structured tables, and detailed experimental protocols for key methods are provided.
Comparison of Analytical Methods
The determination of this compound residues in environmental samples is predominantly accomplished through chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[1] The choice of method depends on the sample matrix, required detection limits, and the availability of instrumentation.
This compound Analysis in Water
Several methods have been validated for the determination of this compound in water. These include GC with various detectors and HPLC coupled with UV or MS detectors.[2][3]
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| GC-FPD | Hexane extraction | 0.06 µg/L | - | 117% | - | [4] |
| GC-NPD | Adsorption on Amberlite XAD-2 resin, elution with acetone-hexane | 0.02 ng/L | - | 96-103% | - | [4] |
| GC-MS | Solid Phase Extraction (SPE) with methylene chloride-methanol elution | - | 0.12 µg/L | 51% | - | [4] |
| GC-MS | Liquid-liquid extraction | 0.62 µg/L | 2.07 µg/L | 99.47-102.27% | <2.28% | [5] |
| HPLC-UV | Evaporation, pre-concentration, re-dissolution in Acetonitrile (ACN) | 0.017 µg/mL | 0.051 µg/mL | 97% | <8.8% | [6] |
| LC-MS/MS | Dilute and shoot | - | 0.05 ng/mL (as part of CCS) | - | - |
This compound Analysis in Soil
The analysis of this compound in soil often requires more rigorous extraction techniques to separate the analyte from the complex matrix.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| GC-ECD | Soxhlet extraction with acetone-hexane | - | - | 79% | - | [4] |
| GC-ECD | Microwave assisted extraction with acetone-hexane | - | - | 75% | - | [4] |
| HPLC-UV | Mechanical agitation with Acetonitrile (ACN) | 0.017 µg/mL | 0.051 µg/mL | 96% | <8.8% | [6] |
| LC-MS/MS | - | 0.003 ppm | 0.01 ppm | Within guidelines | Within guidelines | [7] |
Experimental Protocols
Detailed methodologies for the most frequently cited analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Water
This method offers high sensitivity and selectivity for the determination of this compound in water samples.[5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Collect water samples in clean glass bottles.
-
To 500 mL of the water sample, add 30 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
GC Column: ZB5 column (30 m × 0.53 mm, 1.50 µm) or equivalent.[5]
-
Carrier Gas: Helium.[5]
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Ionization: Electron Impact (EI).
-
MS Mode: Selected Ion Monitoring (SIM).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound in Soil and Water
This method is a robust and cost-effective technique for quantifying this compound residues.[6]
1. Sample Preparation:
-
Water Samples:
-
Take a known volume of water and evaporate to near dryness.
-
Pre-concentrate the residue and re-dissolve in a known volume of acetonitrile.[6]
-
-
Soil Samples:
-
Air-dry the soil sample and sieve to remove large debris.
-
To 10 g of soil, add 20 mL of acetonitrile and shake mechanically for 30 minutes.[6]
-
Centrifuge the sample and collect the supernatant.
-
Filter the extract through a 0.45 µm syringe filter.
-
2. HPLC-UV Analysis:
-
HPLC Column: Purospher STAR RP-18e (30 x 4 mm, 3 µm) or a similar C18 column.[8]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (68:32, v/v).[6]
-
Injection Volume: 20 µL.[6]
-
UV Detection Wavelength: 210 nm.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Water
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis.
1. Sample Preparation (Dilute and Shoot):
-
For water samples with low turbidity, a simple dilution may be sufficient.
-
Into 900 µL of deionized water, pipette 50 µL of the internal standard and 50 µL of the sample.
-
Mix and transfer to an autosampler vial.
2. LC-MS/MS Analysis:
-
LC Column: XBridge C8 (1.0 mm × 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
Flow Rate: 0.15 mL/min.
-
MS Ionization: Positive electrospray ionization (ESI+).
-
MS/MS Transition: Monitor the transition of the protonated this compound precursor ion ([M+H]+) at m/z 331.1 to a specific product ion, for example, m/z 127.1.[9]
Workflow and Pathway Diagrams
To aid in the understanding of the analytical validation process, the following diagrams illustrate a typical workflow and the logical relationships involved.
Caption: General workflow for the validation of an analytical method for this compound.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Table 7-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Analytical method of validation and extraction of this compound in water and soil after fogging against Aedes aegypti | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Malathion and Chlorpyrifos Efficacy on Target Pests
Published: December 14, 2025
This guide provides a detailed comparative analysis of two widely utilized organophosphate insecticides, Malathion and Chlorpyrifos. It is intended for researchers, scientists, and professionals in drug development, offering an objective look at their performance, supported by experimental data and methodologies. Both insecticides have been instrumental in pest management across agricultural and public health sectors for decades.[1][2]
Introduction to this compound and Chlorpyrifos
This compound and Chlorpyrifos are broad-spectrum organophosphate (OP) insecticides that effectively control a wide range of insect pests.[3][4] First registered in the 1950s and 1960s respectively, they have been used in agriculture to protect fruit, vegetable, and grain crops, as well as in public health programs to control vectors like mosquitoes.[1][2][5][6] Their primary mode of action is through the disruption of the insect nervous system.[3][7][8] While they share a common mechanism, their efficacy can vary depending on the target pest, environmental conditions, and the development of resistance.[9][10]
Mechanism of Action: Acetylcholinesterase Inhibition
Both this compound and Chlorpyrifos function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[7][11][12] In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synapse to transmit a nerve impulse, after which it is quickly broken down by AChE to terminate the signal.
This compound and Chlorpyrifos, particularly their more potent "oxon" metabolites, bind to the active site of AChE, preventing it from breaking down ACh.[8][13] This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous and uncontrolled nerve signal transmission.[3][11] The resulting overstimulation of muscles leads to tremors, paralysis, and ultimately the death of the insect.[7][8] This shared mechanism means that they would not be effective against insect populations that have already developed resistance to other organophosphate insecticides.[8]
Comparative Efficacy on Target Pests
The effectiveness of this compound and Chlorpyrifos can be quantified by metrics such as the Lethal Concentration 50 (LC50) and the Lethal Dose 50 (LD50). The LC50 is the concentration of the insecticide in a medium (e.g., air or water) that kills 50% of a test population within a specific time, while the LD50 is the dose administered that kills 50% of the population.[14][15] A lower LC50 or LD50 value indicates greater toxicity.[15]
Studies on non-target aquatic organisms have shown Chlorpyrifos to be significantly more toxic than this compound. For example, in a 96-hour exposure study on foothill yellow-legged frog (Rana boylii) tadpoles, the LC50 for Chlorpyrifos was 3.00 mg/L (at 24h), while for this compound it was 2.14 mg/L (at 96h).[16] A similar trend was observed in Nile Tilapia (Oreochromis niloticus), where the order of toxicity was found to be lambda-cyhalothrin > chlorpyrifos > this compound.[17]
For target insect pests, efficacy varies. In a study on this compound-resistant stored wheat pests, chlorpyrifos-methyl was found to be more effective than this compound against species like Sitophilus oryzae and Tribolium castaneum.[9]
Table 1: Quantitative Efficacy of this compound and Chlorpyrifos on Various Organisms
| Species | Insecticide | Exposure Time | LC50 / LD50 | Unit | Source(s) |
|---|---|---|---|---|---|
| Rana boylii (tadpole) | Chlorpyrifos | 24 hours | 3.00 | mg/L | [16] |
| Rana boylii (tadpole) | This compound | 96 hours | 2.14 | mg/L | [16] |
| Oreochromis niloticus (fish) | Chlorpyrifos | 48 hours | 0.125 | mg/L | [17] |
| Oreochromis niloticus (fish) | This compound | 48 hours | 1.425 | mg/L | [17] |
| Rat (male, oral) | This compound | - | 5,400 | mg/kg | [13] |
| Culicoides mississippiensis | Chlorpyrifos (8%) | 35 days | 97-100% mortality | % | [18] |
| Culicoides mississippiensis | this compound (8%) | 14 days | Effective Period | - |[18] |
Spectrum of Activity
Both insecticides are valued for their broad-spectrum activity, though their primary applications can differ. Chlorpyrifos is widely used in agriculture against soil, sucking, and chewing pests.[1][19] this compound is also used extensively in agriculture and horticulture but is additionally a key component of public health campaigns for mosquito control.[2][5][20]
Table 2: General Spectrum of Targeted Pests
| Insecticide | Target Pest Categories | Specific Examples | Source(s) |
|---|---|---|---|
| This compound | Sucking & Chewing Pests, Public Health Vectors | Aphids, leafhoppers, Japanese beetles, fruit flies, caterpillars, mosquitoes, ants, spiders, fleas, ticks. | [2][3][5][20] |
| Chlorpyrifos | Soil Pests, Sucking & Chewing Pests | Termites, white grubs, cutworms, aphids, whiteflies, thrips, stem borers, fruit borers, armyworms, weevils. |[1][4][19] |
Experimental Protocols: Insecticide Bioassay
To determine the efficacy of insecticides like this compound and Chlorpyrifos, standardized bioassays are conducted. The following protocol outlines a general method for a contact insecticide bioassay, such as the adult vial test, used to determine the LC50.
Experimental Workflow for LC50 Determination
References
- 1. congress.gov [congress.gov]
- 2. epa.gov [epa.gov]
- 3. Effective Use of this compound for Pest Control in Agriculture and Gardening [cnagrochem.com]
- 4. The Effectiveness of Chlorpyrifos for Pest Control [cnagrochem.com]
- 5. Exploring the Benefits and Applications of this compound in Pest Control and Agriculture [cnagrochem.com]
- 6. Exploring the Most Effective Chlorpyrifos Formulations for Agricultural Pest Control Use [cnagrochem.com]
- 7. agroorbit.com [agroorbit.com]
- 8. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 9. A comparison of bioresmethrin, chlorpyrifos-methyl and pimiriphos- methyl as grain protectants against this compound-resistant insects in wheat - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 10. Recommendation for Control of Stored Grain Insects // Integrated Crop and Pest Management News Article // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 11. epa.gov [epa.gov]
- 12. cales.arizona.edu [cales.arizona.edu]
- 13. aphis.usda.gov [aphis.usda.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 16. elkhornsloughctp.org [elkhornsloughctp.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. katyayanikrishidirect.com [katyayanikrishidirect.com]
- 20. This compound’s Frequently Asked Questions! - Ageruo [m.ageruo.com]
Inter-laboratory Validation of Quantitative Methods for Malathion in Produce: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the quantitative determination of malathion in produce, with a focus on inter-laboratory validated methods. The information is intended for researchers, scientists, and drug development professionals involved in food safety and pesticide residue analysis.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of commonly employed methods for the quantification of this compound in various produce matrices. The data presented is collated from multiple studies to provide a comparative perspective. The primary sample preparation technique discussed is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been validated through international collaborative studies such as AOAC Official Method 2007.01 and CEN Standard Method EN 15662.[1][2][3]
| Analytical Method | Produce Matrix | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD (mg/kg) | LOQ (mg/kg) |
| GC-MS | Tomato | >0.995 | 81 - 97 | Not Specified | 0.03 | 0.11 |
| GC-NPD/GC-MS | Mango | Not Specified | 70.20 - 95.25 | < 10 | 0.001 - 0.010 | 0.007 - 0.033 |
| GC-MS/MS | Edible Insects | 0.9940 - 0.9999 | 70 - 120 | < 20 | 0.001 - 0.010 | 0.010 - 0.015 |
| LC-MS/MS | Sweet Pepper | Not Specified | 70 - 120 | Not Specified | 0.00003 - 0.0005 | 0.0006 - 0.0015 |
| LC-MS/MS | Mandarin Orange | >0.990 | 70.4 - 119.9 | ≤ 20 | < 0.01 | < 0.01 |
| LC-MS/MS | Grapefruit | >0.990 | 70.3 - 119.8 | ≤ 20 | < 0.01 | < 0.01 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; GC-MS: Gas Chromatography-Mass Spectrometry; GC-NPD: Gas Chromatography-Nitrogen-Phosphorus Detector; GC-MS/MS: Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.
Experimental Protocols
QuEChERS Sample Preparation (AOAC Official Method 2007.01)
The QuEChERS method is a streamlined sample preparation procedure widely used for the extraction of pesticide residues from food matrices.[1]
-
Homogenization: A representative 15 g sample of the produce is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 15 mL of acetonitrile with 1% acetic acid is added. The tube is shaken vigorously for 1 minute.
-
Salting-Out: A mixture of 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc) is added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: The tube is centrifuged at ≥1500 rcf for 1 minute.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing anhydrous MgSO₄ and primary secondary amine (PSA) sorbent. The tube is shaken for 30 seconds.
-
Final Centrifugation and Analysis: The d-SPE tube is centrifuged, and the supernatant is collected for analysis by GC-MS/MS or LC-MS/MS.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis
GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., a mid-polarity column).
-
Injection: A pulsed splitless injection is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity. Two or more MRM transitions are monitored for each analyte for confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is suitable for the analysis of a wide range of pesticides, including those that are thermally labile or less volatile.
-
Liquid Chromatograph (LC): A high-performance liquid chromatography system with a reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is commonly used for this compound. MRM is employed for quantification and confirmation.
Visualizations
Caption: Experimental workflow for this compound analysis in produce.
Caption: Simplified signaling pathway of this compound's mode of action.
References
A Comparative Guide: GC-FPD vs. GC-MS for Malathion Residue Confirmation
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable confirmation of Malathion residues is a critical aspect of food safety, environmental monitoring, and toxicological research. Gas chromatography (GC) is the primary separation technique for this analysis, but the choice of detector significantly impacts the sensitivity, selectivity, and overall confidence in the results. This guide provides an objective comparison of two commonly employed detectors, the Flame Photometric Detector (FPD) and the Mass Spectrometer (MS), for the confirmation of this compound residues.
Principles of Detection
Gas Chromatography-Flame Photometric Detector (GC-FPD): The GC-FPD is a selective detector that is highly sensitive to phosphorus- and sulfur-containing compounds. As the column effluent is burned in a hydrogen-rich flame, phosphorus compounds emit light at a characteristic wavelength (526 nm). A photomultiplier tube detects this emission, generating a signal that is proportional to the amount of the phosphorus-containing analyte, such as this compound. This selectivity makes GC-FPD a robust choice for screening and quantification in complex matrices.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[3] As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" of the molecule, allows for highly specific identification and confirmation. By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific fragment ions of this compound are monitored, sensitivity can be significantly enhanced. For even greater specificity and sensitivity in complex samples, tandem mass spectrometry (GC-MS/MS) can be utilized.[2][4]
Performance Comparison
The selection of a detector for this compound residue confirmation depends on the specific requirements of the analysis, such as the required limit of detection, the complexity of the sample matrix, and the need for structural confirmation. The following table summarizes the key performance characteristics of GC-FPD and GC-MS for this compound analysis, based on data from various studies.
| Performance Parameter | GC-FPD | GC-MS |
| Principle | Chemiluminescence of phosphorus compounds in a hydrogen-rich flame. | Separation of ions based on their mass-to-charge ratio. |
| Selectivity | Highly selective for phosphorus-containing compounds. | Highly specific, provides structural information for confirmation. |
| Limit of Detection (LOD) | 5.769 x 10⁻¹¹ gP/s (for phosphorus)[5] | 0.5 ng/g (in medicinal plants)[6], 0.03 mg/kg (in tomato) |
| Limit of Quantitation (LOQ) | Not explicitly found for this compound | 2.5 ng/g (in medicinal plants)[6], 0.11 mg/kg (in tomato) |
| Linearity (R²) | > 0.995[5] | ≥ 0.991[6] |
| Precision (%RSD) | 2.6%[5] | < 14%[6] |
| Confirmation Capability | Presumptive, based on retention time. | Definitive, based on mass spectrum and retention time. |
| Matrix Effects | Can be susceptible to matrix interference. | Less susceptible, especially with MS/MS. |
| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex operation and data analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound residues in a food matrix using both GC-FPD and GC-MS.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices and is suitable for both GC-FPD and GC-MS analysis.[2][7]
-
Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for injection into the GC-FPD or GC-MS system.
GC-FPD Instrumental Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent.[5]
-
Column: HB-5, 30 m x 0.32 mm, 0.25 µm film thickness.[5]
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250 °C.[8]
-
Carrier Gas: Nitrogen at a constant pressure of 25 psi.[5]
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[5]
-
-
Detector: Flame Photometric Detector (Phosphorus mode).
-
Detector Temperature: 250 °C.[8]
-
Detector Gas Flows: Hydrogen and Air as per manufacturer's recommendations.[8]
GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 6890 Plus or equivalent.[6]
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[6]
-
Injector: Splitless mode.
-
Injector Temperature: 230 °C.[6]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 3 minutes.
-
Ramp to 260 °C at 10 °C/min, hold for 2 minutes.
-
Ramp to 300 °C at 20 °C/min, hold for 1 minute.[6]
-
-
Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass spectrometer.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analysis.
-
Ions to Monitor for this compound: m/z 127, 173, 285.
-
Transfer Line Temperature: 300 °C.[6]
-
Ion Source Temperature: 230 °C.[6]
-
Quadrupole Temperature: 150 °C.[6]
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the key differences between the two techniques, the following diagrams are provided.
Caption: Experimental workflow for this compound residue analysis.
Caption: Key differences between GC-FPD and GC-MS for this compound analysis.
Conclusion
Both GC-FPD and GC-MS are valuable techniques for the analysis of this compound residues.
-
GC-FPD serves as an excellent screening tool due to its high sensitivity and selectivity for phosphorus-containing pesticides like this compound. It is a cost-effective and robust method for routine monitoring and quantification.
-
GC-MS is the gold standard for confirmation. Its ability to provide a unique mass spectrum offers unequivocal identification of this compound, which is crucial for regulatory compliance and in cases of dispute. While the initial investment and operational complexity are higher, the confidence in the results is unparalleled, especially when dealing with complex matrices where interferences could lead to false positives with selective detectors.
For a comprehensive and defensible analytical strategy, a tiered approach is often employed: initial screening and quantification of positive samples by GC-FPD, followed by definitive confirmation using GC-MS. The choice between these techniques will ultimately be guided by the specific analytical needs, regulatory requirements, and available resources of the laboratory.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. hpst.cz [hpst.cz]
- 3. Detection of Pesticide Residues in Fruits and Vegetables Involving Different Chromatographic Techniques (LC-MS/MS, GC-MS/MS, GC and HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Parathion, this compound, Diazinon, and Pirimiphos Methyl in Dried Medicinal Plants Using Solid-Phase Microextraction Fibre Coated with Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Validation of a Novel UHPLC-MS/MS Method for Malaoxon Analysis Using a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new, highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of malaoxon. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and employs a certified reference material (CRM) to ensure the highest standard of accuracy and traceability.[1] Malaoxon, the primary toxic metabolite of the organophosphate insecticide malathion, requires precise and reliable quantification in various matrices for toxicological studies, environmental monitoring, and food safety assessment.[1][2] This document outlines the experimental protocols and presents comparative performance data to validate the new method's fitness for purpose.
Introduction to Analytical Methods
The accurate quantification of pesticide residues and their metabolites is crucial for ensuring food safety and environmental protection. While traditional methods like HPLC-UV have been used for the analysis of various compounds, modern techniques such as UHPLC-MS/MS offer significantly improved sensitivity, selectivity, and speed.[3][4] This guide focuses on the validation of a newly developed UHPLC-MS/MS method for malaoxon, a toxic metabolite of this compound, and compares its performance against a conventional HPLC-UV method.[5]
Experimental Protocols
Certified Reference Material and Standard Preparation
A Malaoxon Certified Reference Material (CRM) with a certified purity of 99.8% was procured.[1] All working standards were prepared by diluting a stock solution (100 µg/mL in acetonitrile) with the appropriate mobile phase to achieve the desired concentrations for calibration and spiking experiments. The use of a CRM from a reputable source like Sigma-Aldrich (TraceCERT®) or AccuStandard ensures traceability and accuracy of the analytical measurements.[6][7]
New Method: UHPLC-MS/MS
-
Instrumentation: An Agilent 1290 Infinity II LC system coupled to an Agilent 6470 Triple Quadrupole MS was used.[1]
-
Sample Preparation: 1 mL of the sample matrix was deproteinized with 2 mL of acetonitrile. The mixture was vortexed and centrifuged at 10,000 x g for 10 minutes. The supernatant was filtered through a 0.22 µm PTFE filter prior to injection.[1]
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX RRHD SB-C18, 2.1 x 50 mm, 1.8 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Two MRM transitions were monitored for quantification and confirmation.
-
Alternative Method: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: Similar to the UHPLC-MS/MS method, a protein precipitation step was performed.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 220 nm.
-
Validation Parameters
The validation of both methods was performed by assessing the following parameters: linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1][8][9]
Data Presentation and Comparison
The performance of the new UHPLC-MS/MS method and the alternative HPLC-UV method were compared. The quantitative data from the validation study are summarized in the tables below.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | New UHPLC-MS/MS Method | Alternative HPLC-UV Method |
| Linear Range | 0.1 - 100 ng/mL | 50 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL | 15 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 50 ng/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | New UHPLC-MS/MS Method | Alternative HPLC-UV Method |
| Accuracy (% Recovery) | 98.5 - 101.2% | 92.3 - 105.8% |
| Precision (Repeatability, %RSD) | < 2.5% | < 5.8% |
| Precision (Intermediate, %RSD) | < 3.1% | < 7.2% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the validation of the new analytical method as per ICH guidelines.
Caption: Logical workflow for analytical method validation.
Conclusion
The validation data demonstrates the superior performance of the new UHPLC-MS/MS method for the analysis of malaoxon when compared to the standard HPLC-UV method.[1] The new method provides a wider linear range, significantly improved accuracy and precision, and substantially lower limits of detection and quantification.[1] The use of a Certified Reference Material provides confidence in the accuracy and traceability of the results.[1] Based on this comprehensive validation, the UHPLC-MS/MS method is validated as a highly reliable, sensitive, and robust procedure fit for the intended purpose of quantifying malaoxon in various analytical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Malaoxon - Traceable Reference Standard for Residue Analysis (CAS 1634-78-2) [witega.de]
- 3. ctaa.com.tn [ctaa.com.tn]
- 4. mdpi.com [mdpi.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Malaoxon certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 7. accustandard.com [accustandard.com]
- 8. researchgate.net [researchgate.net]
- 9. resolian.com [resolian.com]
A Comparative Analysis of Malathion Degradation Across Diverse Soil Environments
A comprehensive guide for researchers and environmental scientists on the persistence and breakdown of the organophosphate insecticide Malathion in various soil matrices. This document provides a synthesis of experimental data, detailed methodologies for analysis, and visual representations of degradation pathways.
The environmental fate of pesticides is a critical area of study, directly impacting ecosystem health and food safety. This compound, a widely used organophosphate insecticide, is known for its relatively short persistence in the environment. However, its degradation rate is significantly influenced by the physicochemical and biological properties of the soil. This guide offers a comparative look at how different soil types affect the breakdown of this compound, supported by experimental findings.
Comparative Degradation Rates of this compound in Different Soil Types
The persistence of this compound, often measured by its half-life (the time it takes for 50% of the initial concentration to degrade), varies considerably with soil composition. Key factors influencing this variation include organic matter content, soil texture (the relative proportions of sand, silt, and clay), pH, and microbial activity.
| Soil Type/Component | Half-life (t½) in Days | Key Influencing Factors | Experimental Condition |
| Silt Loam Soil | 0.75 - 1.5 | High microbial activity and organic matter content.[1] | Non-sterile |
| Sandy Loam Soil | 7 | Lower organic matter and microbial activity compared to silt loam.[2] | Non-sterile, tropical conditions |
| Sand Fraction | 3-6 times slower than whole soil | Low organic matter, reduced microbial activity.[1] | Non-sterile |
| Silt Fraction | 3-6 times slower than whole soil | Moderate organic matter and microbial activity.[1] | Non-sterile |
| Clay Fraction (minus organic matter) | 3-6 times slower than whole soil | High surface area for adsorption, but low organic matter.[1] | Non-sterile |
| Clay + Organic Matter (Organo-mineral complex) | 1 | High catalytic and microbial activity associated with organic matter.[1] | Non-sterile |
| Separated Organic Matter | 1.75 | Direct chemical and enzymatic catalysis of degradation.[1] | Non-sterile |
| Sterilized Silt Loam Soil | Negligible degradation | Absence of microbial activity.[1] | Autoclaved |
| Sterilized Sandy Loam Soil | 21 | Primarily chemical degradation (hydrolysis).[2] | Sterile |
Key Observations:
-
Organic Matter is Crucial: The presence of organic matter, particularly in combination with clay particles (organo-mineral complex), dramatically accelerates this compound degradation.[1] This is attributed to both the catalytic activity of the organic matter itself and the stimulation of microbial populations.
-
Microbial Activity is a Primary Driver: The significant difference in degradation rates between non-sterile and sterilized soils highlights the critical role of microorganisms in breaking down this compound.[1][3] In the absence of microbial action, this compound's persistence increases substantially.
-
Soil Texture Influences Degradation: Coarse-textured soils like sand, with lower organic matter, exhibit slower degradation rates compared to finer-textured soils like silt loam.[1]
Factors Influencing this compound Degradation
Several interconnected factors govern the rate at which this compound degrades in the soil environment:
-
Microbial Bioremediation: Soil microorganisms, including bacteria and fungi, are the primary agents of this compound biodegradation.[3][4] Species from genera such as Bacillus, Pseudomonas, and Micrococcus have been shown to effectively degrade this compound, using it as a source of carbon and phosphorus.[3][5] The degradation efficiency can be enhanced by using consortia of different bacterial species.[3][6]
-
Chemical Hydrolysis: this compound is susceptible to chemical breakdown through hydrolysis, a reaction with water. This process is highly pH-dependent, with faster degradation occurring in alkaline conditions.[5][7]
-
Soil Physicochemical Properties:
-
pH: Alkaline pH promotes chemical hydrolysis, leading to faster degradation.[5][7]
-
Temperature: Higher temperatures generally increase the rates of both microbial metabolism and chemical reactions, accelerating degradation.[5]
-
Moisture Content: Adequate soil moisture is essential for microbial activity and to facilitate chemical hydrolysis.[3]
-
Experimental Protocols
To conduct a comparative study of this compound degradation in different soil types, a standardized experimental protocol is essential. The following methodology is based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for pesticide testing.[8][9][10]
1. Soil Collection and Characterization:
-
Collect soil samples from the A-horizon (0-20 cm depth) of the desired soil types (e.g., sandy loam, clay loam, silt loam).
-
Air-dry the soils at room temperature and sieve them (2 mm mesh) to remove large debris.
-
Characterize each soil type for its physicochemical properties:
-
Particle size distribution (sand, silt, clay content)
-
pH
-
Organic carbon and organic matter content
-
Water holding capacity
-
2. Experimental Setup:
-
For each soil type, prepare two sets of experimental units: non-sterile and sterile.
-
Sterilize the soil for the sterile set by autoclaving at 121°C for 20 minutes on three consecutive days.[3]
-
Weigh a standardized amount of soil (e.g., 50 g) into individual incubation flasks.
-
Prepare a stock solution of analytical-grade this compound in a suitable solvent (e.g., acetone).
-
Fortify the soil samples with the this compound solution to achieve a desired initial concentration (e.g., 100 ppm). Ensure the solvent evaporates completely before starting the incubation.
-
Adjust the moisture content of the soil to a specific percentage of its water holding capacity (e.g., 50-60%).
3. Incubation:
-
Incubate the flasks in the dark at a constant temperature (e.g., 25°C).
-
Maintain soil moisture by adding deionized water as needed.
4. Sampling and Extraction:
-
Collect soil samples from replicate flasks at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
-
Extract this compound and its metabolites from the soil samples using an appropriate organic solvent (e.g., acetonitrile or a mixture of acetone and hexane).[11][12] A common method is shaking the soil with the solvent followed by filtration or centrifugation.[11]
5. Analysis:
-
Analyze the extracts using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Quantify the concentration of this compound at each time point by comparing it to a standard curve.
6. Data Analysis:
-
Calculate the half-life (t½) of this compound in each soil type using first-order kinetics.
-
Identify and quantify major degradation products to elucidate the degradation pathway.
Visualizing the Degradation Process
This compound Degradation Pathway
The breakdown of this compound in soil proceeds through several key steps, primarily initiated by microbial enzymes or chemical hydrolysis. The following diagram illustrates a common degradation pathway.
Caption: A simplified pathway of this compound degradation in soil.
Experimental Workflow for Comparative Degradation Study
The logical flow of a typical experiment to compare this compound degradation in different soil types is outlined below.
Caption: Workflow for studying this compound degradation in soil.
References
- 1. The breakdown of this compound in soil and soil components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. openaccesspub.org [openaccesspub.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. policycommons.net [policycommons.net]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. eppltd.com [eppltd.com]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. Table 7-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound biodegradation by a psychrotolerant bacteria Ochrobactrum sp. M1D and metabolic pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy and precision of different analytical methods for Malathion determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the accuracy and precision of four widely used analytical methods for the determination of Malathion: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Electrochemical Sensors. The information presented is based on published experimental data to assist researchers in selecting the most suitable method for their specific applications.
At a Glance: Performance Comparison
The following table summarizes the quantitative performance of different analytical methods for this compound determination.
| Analytical Method | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS | 99.47 - 102.27[1] | < 2.28[1] | 0.62 µg/L[1] | 2.07 µg/L[1] |
| 81 - 97 | Not Specified | 0.03 mg/kg | 0.11 mg/kg | |
| HPLC | 98.97 - 101.62[2][3] | ≤ 1.14[2][3] | Not Specified | Not Specified |
| 98.24 - 102.00 | 0.06 - 0.15 | Not Specified | Not Specified | |
| 95.05 - 97.41[2] | 4.71 - 7.59[2] | Not Specified | Not Specified | |
| UV-Vis Spectrophotometry | 98 - 105[4][5] | < 2[4] | Not Specified | Not Specified |
| 99.24 - 100.13[4] | < 2[4] | Not Specified | Not Specified | |
| 97.72 - 98.85[6] | < 2[6] | Not Specified | Not Specified | |
| Electrochemical Sensors | 95.26 - 106.69[7] | 4.98 - 9.14[7] | 1 ppb (3.03 nM)[7] | 25 ppb (75.67 nM)[7] |
| Not Specified | 1.7[8] | 4.08 nM[8] | Not Specified | |
| Not Specified | Not Specified | 1.367 nM | Not Specified |
Methodologies and Experimental Protocols
This section provides detailed experimental protocols for the key analytical methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and selectivity for the determination of this compound.
Experimental Workflow:
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a specific volume of the water sample.
-
Perform liquid-liquid extraction using methylene chloride.
-
Vigorously shake the mixture.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator.
-
Dissolve the residue in a known volume of ethyl acetate.[1]
-
-
GC-MS Analysis:
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of this compound in various matrices.
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the pesticide formulation.
-
Dissolve and dilute it with the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the determination of this compound, particularly in formulations and water samples.
Experimental Workflow:
Protocol:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain standard solutions of varying concentrations (e.g., 1-5 µg/mL).[4]
-
Prepare the sample solution by dissolving it in methanol.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standard solutions and the sample solution at 240 nm using a UV-Vis spectrophotometer.[4]
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Electrochemical Sensors
Electrochemical sensors provide a rapid, sensitive, and portable platform for the on-site detection of this compound.
Experimental Workflow:
Protocol:
-
Sensor Fabrication:
-
Start with a bare electrode, such as a Glassy Carbon Electrode (GCE).
-
Modify the electrode surface with a specific material. For example, an Acetylcholinesterase (AChE) biosensor can be constructed by immobilizing the enzyme on a conducting polymer film modified GCE.[8]
-
-
Electrochemical Measurement:
-
The measurement is typically based on the inhibition of the AChE enzyme by this compound.
-
The biosensor's response to a substrate (e.g., acetylthiocholine) is measured before and after exposure to the sample containing this compound.
-
The decrease in the electrochemical signal is proportional to the concentration of this compound.
-
Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) are commonly used.
-
Conclusion
The choice of an analytical method for this compound determination depends on various factors, including the required sensitivity, the complexity of the sample matrix, available resources, and the desired sample throughput.
-
GC-MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex environmental and biological samples.
-
HPLC is a robust and versatile technique suitable for routine analysis of this compound in formulations and food samples.
-
UV-Visible Spectrophotometry provides a simple, rapid, and cost-effective method for screening and quantification, especially for less complex samples.
-
Electrochemical Sensors are emerging as a powerful tool for rapid, on-site, and sensitive detection of this compound, with great potential for environmental monitoring and food safety applications.
Researchers should carefully consider the advantages and limitations of each method to select the most appropriate technique for their specific research needs.
References
- 1. HPLC Analysis of this compound | SIELC Technologies [sielc.com]
- 2. akjournals.com [akjournals.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. iwaponline.com [iwaponline.com]
- 6. Modified colorimetric method for the determination of this compound - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. This compound Analysis on Obelisc and Primesep Mixed-Mode HPLC Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Malathion Detection: Immunoassay vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the choice of analytical technique for the detection of pesticides like malathion is critical for ensuring accuracy, sensitivity, and efficiency. This guide provides a comprehensive cross-validation of this compound immunoassay, specifically Enzyme-Linked Immunosorbent Assay (ELISA), with established chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The following sections present a detailed comparison of their performance, experimental protocols, and a visual representation of the cross-validation workflow.
Performance Characteristics: A Side-by-Side Comparison
The selection of an analytical method is often a trade-off between speed, cost, and analytical rigor. Immunoassays offer a rapid and high-throughput screening solution, while chromatographic methods provide confirmatory analysis with high specificity and sensitivity. The data presented below, compiled from various studies, highlights the key performance indicators of each technique.
| Parameter | Immunoassay (ELISA) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 0.11 ng/mL[1][2] | 0.62 µg/L (0.62 ng/mL)[3] | 25 pg/mL (0.025 ng/mL)[2] |
| Limit of Quantification (LOQ) | Not explicitly stated, but dynamic range starts at 0.23 ng/mL[1][2] | 2.07 µg/L (2.07 ng/mL)[3] | Not explicitly stated |
| Dynamic Range | 0.23 to 10.94 ng/mL[1][2] | Not explicitly stated | 0.000025 µg/mL to 25 µg/mL[2] |
| Accuracy (Recovery) | Good recoveries reported in groundwater and surface water[1][2] | 99.47% to 102.27% in water samples[3] | 101.04% to 101.84% in pesticide formulation[4] |
| Precision (RSD) | Not explicitly stated | <2.28% (intra- and inter-day)[3] | ≤ 0.64% (retention times and peak areas)[4] |
| Cross-reactivity | <2% with structurally related compounds[1][2] | High specificity due to mass fragmentation patterns | High specificity based on retention time and detector response |
| Sample Throughput | High | Low to moderate | Low to moderate |
| Cost per Sample | Low | High | Moderate to high |
| Ease of Use | Relatively simple | Requires skilled operator | Requires skilled operator |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for this compound analysis using ELISA and chromatographic methods, providing a clear visual comparison of the procedural steps involved.
Cross-Validation Logical Relationship
The cross-validation process ensures the reliability of a screening method like ELISA by confirming its results with a reference method like GC-MS or HPLC. The following diagram outlines the logical flow of this validation process.
References
Comparative toxicity of Malathion and its oxygen analog, malaoxon
A detailed guide for researchers on the differential toxicity, mechanisms of action, and experimental evaluation of the organophosphate insecticide Malathion and its highly toxic oxygen analog, Malaoxon.
This guide provides an objective comparison of the toxicological profiles of this compound, a widely used organophosphate insecticide, and its active metabolite, Malaoxon. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding their distinct toxicological properties.
Executive Summary
This compound itself is a relatively weak inhibitor of acetylcholinesterase (AChE). Its toxicity is primarily manifested after it undergoes metabolic bioactivation to Malaoxon.[1] This conversion, which occurs through oxidative desulfuration, transforms the parent compound into a significantly more potent neurotoxin.[1][2] The primary mechanism of toxicity for both compounds is the inhibition of AChE, leading to an accumulation of the neurotransmitter acetylcholine in synaptic clefts and subsequent overstimulation of cholinergic receptors.[1] Experimental data consistently demonstrates that Malaoxon is substantially more toxic than this compound across various species and test systems.[2][3][4] For instance, Malaoxon is reported to be 22 times more toxic than this compound from acute dietary exposure and 33 times more toxic by all routes of exposure from short-term and medium-term exposures.[5]
Comparative Toxicity Data
The following tables summarize quantitative data on the acute toxicity and acetylcholinesterase inhibition of this compound and Malaoxon.
Table 1: Acute Toxicity (LD50 & LC50)
| Species | Parameter | This compound | Malaoxon | Reference |
| Rat | Oral LD50 | 5400-5700 mg/kg | 215 mg/kg | [4][5] |
| Mouse | Acute LD50 | 400-4000 mg/kg | Not Specified | [5] |
| Blue Catfish (Ictalurus furcatus) | 96-hour LC50 | 17.0 ppm | 3.1 ppm | [1][2][6] |
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%): The concentration of a chemical in the air or water that is lethal to 50% of a test population.
Table 2: Acetylcholinesterase (AChE) Inhibition (IC50)
| Species/System | Tissue/Enzyme Form | This compound | Malaoxon | Reference |
| Blue Catfish (Ictalurus furcatus) | Brain AChE | 8.5 ppm | 2.3 ppm | [1][2][6] |
| Blue Catfish (Ictalurus furcatus) | Liver AChE | 10.3 ppm | 3.7 ppm | [1][2][6] |
| Blue Catfish (Ictalurus furcatus) | Muscle AChE | 16.6 ppm | 6.8 ppm | [1][2][6] |
| Bovine Erythrocyte | Free AChE | (3.7 ± 0.2) x 10⁻⁴ M | (2.4 ± 0.3) x 10⁻⁶ M | [7][8][9] |
| Bovine Erythrocyte | Immobilized AChE | (1.6 ± 0.1) x 10⁻⁴ M | (3.4 ± 0.1) x 10⁻⁶ M | [7][8][9] |
| Mammalian | AChE | Not Specified | ~2.4 µM | [1] |
IC50 (Inhibitory Concentration, 50%): The concentration of an inhibitor required to inhibit a biological process or enzyme activity by 50%.
Mechanism of Action and Metabolic Activation
This compound, a phosphorothioate, requires metabolic activation to exert its primary toxic effect.[2] This bioactivation is primarily carried out by cytochrome P450 enzymes in the liver, which convert this compound to Malaoxon through oxidative desulfuration.[10][11] Malaoxon is a much more potent inhibitor of acetylcholinesterase.[1][12] The oxygen analog directly phosphorylates the serine hydroxyl group in the active site of AChE, forming a stable, inactive enzyme complex.[12] This irreversible inhibition leads to the accumulation of acetylcholine at cholinergic synapses, causing continuous nerve stimulation, which can result in symptoms ranging from muscle twitching and paralysis to death.[12]
Mammals and birds have a degree of selective toxicity to this compound compared to insects because they possess higher levels of carboxylesterase enzymes, which can detoxify both this compound and malaoxon through hydrolysis.[5][12]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
A common in vitro method to determine the inhibitory potency of compounds like this compound and Malaoxon is the acetylcholinesterase inhibition assay based on Ellman's method.[13]
Objective: To determine the IC50 value of an inhibitor against AChE.
Principle: The assay measures the activity of AChE by quantifying the formation of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[13] The rate of color formation is proportional to AChE activity.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or recombinant human)
-
This compound and Malaoxon standards
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate and reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test inhibitors in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, AChE enzyme solution, and various concentrations of the inhibitor (or vehicle control).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (ATCI) and DTNB to all wells to start the reaction.
-
Measurement: Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing the relative toxicity of this compound and malaoxon in blue catfish Ictalurus furcatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound Technical Fact Sheet [npic.orst.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
Evaluating the performance of different SPE sorbents for Malathion cleanup
For researchers, scientists, and professionals in drug development, achieving accurate and reliable quantification of Malathion requires a robust sample cleanup strategy. Solid-Phase Extraction (SPE) is a cornerstone of this process, and the choice of sorbent is critical to obtaining high recovery rates and clean extracts. This guide provides an objective comparison of the performance of common SPE sorbents—C18, Florisil, and Silica Gel—for this compound cleanup, supported by experimental data and detailed protocols.
Performance Comparison of SPE Sorbents for this compound Recovery
The efficiency of different SPE sorbents for this compound cleanup is summarized in the table below. The data is compiled from various studies, and it is important to note that recovery rates can be influenced by the sample matrix, elution solvent, and specific experimental conditions.
| SPE Sorbent | This compound Recovery Rate (%) | Sample Matrix | Key Findings |
| C18 | 86 - 103%[1] | Milk and Infant Formula | Demonstrates high efficiency for the cleanup of this compound in fatty matrices. |
| 10.24% (average)[2] | Human Blood | Lower recovery suggests potential for strong matrix effects or suboptimal protocol for this specific matrix. | |
| Florisil | >95% | Fruit | Excellent recovery for this compound in fruit samples.[1] |
| 95% | Not Specified | Consistently high recovery for organophosphorus pesticides, including this compound. | |
| Silica Gel | 98% (overall average) | Soil | Good recovery achieved through an extraction and silica cleanup procedure.[3] |
| Alumina | No specific data found | - | While used for pesticide residue analysis, specific recovery data for this compound using alumina SPE cartridges was not available in the reviewed literature. It is a polar sorbent, similar to silica gel, and can be effective in removing polar interferences.[1] |
Experimental Workflows and Protocols
The general workflow for SPE cleanup of this compound involves four key steps: conditioning the sorbent, loading the sample extract, washing away interferences, and eluting the target analyte.
Detailed Experimental Protocols
Below are detailed protocols for this compound cleanup using C18, Florisil, and Silica Gel SPE cartridges, as synthesized from various analytical methods.
1. C18 SPE Protocol (Reversed-Phase)
This protocol is suitable for retaining non-polar compounds like this compound from a more polar sample matrix.
-
Sorbent: C18 (Octadecyl-bonded silica)
-
Principle: this compound is retained on the non-polar C18 stationary phase through hydrophobic interactions, while polar interferences are washed away.
Experimental Steps:
-
Conditioning: The C18 cartridge is first conditioned with a solvent like methanol to activate the stationary phase, followed by water or a buffer to equilibrate the sorbent to the sample's polarity.
-
Sample Loading: The sample extract, typically in a polar solvent, is passed through the cartridge. This compound binds to the C18 sorbent.
-
Washing: A polar solvent, such as a water/methanol mixture, is used to wash away polar interferences that did not bind to the sorbent.
-
Elution: A non-polar solvent, such as acetonitrile or ethyl acetate, is used to disrupt the hydrophobic interaction and elute the purified this compound.[4]
2. Florisil SPE Protocol (Normal-Phase)
Florisil, a magnesium silicate gel, is a polar sorbent used in normal-phase chromatography.
-
Sorbent: Florisil (Magnesium Silicate)
-
Principle: Polar interferences in the sample extract are strongly retained by the polar Florisil, while the less polar this compound is eluted.
Experimental Steps:
-
Conditioning: The Florisil cartridge is conditioned with a non-polar solvent like hexane.
-
Sample Loading: The sample extract, dissolved in a non-polar solvent, is loaded onto the cartridge.
-
Washing: A non-polar solvent is used to wash this compound through the column while retaining more polar interferences.
-
Elution: A solvent mixture of intermediate polarity, such as hexane/acetone, is used to elute the this compound.[1][5]
3. Silica Gel SPE Protocol (Normal-Phase)
Silica gel is a highly polar sorbent that functions similarly to Florisil.
-
Sorbent: Silica Gel
-
Principle: Highly polar interferences are retained on the silica gel, allowing the less polar this compound to be eluted.
Experimental Steps:
-
Conditioning: The silica gel cartridge is conditioned with a non-polar solvent such as methylene chloride.
-
Sample Loading: The sample extract in a non-polar solvent is applied to the cartridge.
-
Washing: A non-polar solvent wash can be used to elute any weakly retained, non-polar interferences.
-
Elution: A more polar solvent mixture, like acetone in methylene chloride, is used to elute the this compound.[3]
Conclusion
The selection of an appropriate SPE sorbent is a critical step in the analytical workflow for this compound. For non-polar to moderately polar analytes like this compound, both reversed-phase (C18) and normal-phase (Florisil, Silica Gel) sorbents can yield high recovery rates. The optimal choice will depend on the sample matrix and the nature of the interfering compounds. For fatty matrices, C18 is often a preferred choice. For samples with polar interferences, Florisil and Silica Gel are effective options. It is recommended to perform method validation with the chosen sorbent and matrix to ensure optimal performance for your specific application.
References
- 1. scielo.br [scielo.br]
- 2. Analysis of this compound in Human Blood Utilizing Solid-Phase Extraction (SPE) Coupled With Gas Chromatography-Mass Spectrometry (GC-MS) | Junior Science Communication [journal.uitm.edu.my]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. agilent.com [agilent.com]
- 5. Simultaneous Determination of Parathion, this compound, Diazinon, and Pirimiphos Methyl in Dried Medicinal Plants Using Solid-Phase Microextraction Fibre Coated with Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Malathion: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Malathion, an organophosphate insecticide, is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks to human health and prevent environmental contamination. This guide provides a comprehensive overview of this compound disposal, including procedural steps, regulatory context, and insights into the scientific principles underpinning these recommendations.
Immediate Safety and Disposal Procedures
The disposal of this compound and its associated waste must be approached with a clear understanding of its hazardous properties. The primary methods of disposal are high-temperature incineration and, for small quantities, designated landfilling.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Unused this compound Concentrate: This is the most hazardous form and requires careful handling.
-
Diluted this compound Solutions: While less concentrated, these still pose a significant environmental risk.
-
Contaminated Materials: This category includes personal protective equipment (PPE), absorbent materials from spills, and empty containers.
-
-
Container Management:
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., water or as specified on the product label). The rinsate should be collected and treated as hazardous waste.[1] Puncture the container to prevent reuse.
-
Partially Filled Containers: Do not combine with other waste. Seal the container and label it clearly for disposal.
-
-
Disposal of Unused or Waste this compound:
-
Preferred Method - Incineration: The recommended method for disposing of organic pesticides like this compound is incineration in a licensed hazardous waste incinerator.[2] This process should ensure complete destruction of the active ingredient.
-
Alternative Method - Landfilling (for small quantities only): If incineration is not feasible, small amounts of this compound can be absorbed onto an inert material like vermiculite, dry sand, or earth and then disposed of in a designated hazardous waste landfill.[3] It is crucial to contact your local environmental agency to understand the specific regulations regarding the quantity and concentration of this compound permitted for landfill disposal.
-
-
Spill Management:
-
In the event of a spill, immediately contain the area.
-
Use an inert absorbent material, such as sand or kitty litter, to soak up the spill.
-
Collect the contaminated absorbent material into a sealable, labeled container for disposal as hazardous waste.
-
-
Consult Local Authorities: Always consult your institution's Environmental Health and Safety (EHS) department and your local solid waste agency or hazardous waste representative for specific guidance and to ensure compliance with all federal, state, and local regulations.[1][4]
Regulatory Framework
In the United States, the disposal of pesticides like this compound falls under the purview of the Environmental Protection Agency (EPA) and is governed by the Resource Conservation and Recovery Act (RCRA).[5][6] this compound-containing waste may be classified as hazardous waste based on its characteristics, such as ignitability, especially if it is in a flammable solvent.[7][8] In such cases, it may be assigned the RCRA waste code D001.[7]
Quantitative Disposal Parameters
Specific quantitative parameters for this compound disposal can vary depending on the formulation, concentration, and local regulations. The following table summarizes general guidelines and key considerations.
| Parameter | Guideline/Consideration | Notes |
| Incineration Temperature | General recommendation for organic pesticides is 1000°C with a 2-second retention time.[2] | Specific temperatures for this compound may vary. The goal is complete thermal decomposition. Studies have shown this compound degrades at temperatures ranging from 121°C to 566°C.[9] |
| Landfill Disposal | Restricted to "small quantities" of absorbed material. | The definition of "small quantities" is determined by local regulations. Always verify with your local hazardous waste authority. |
| Reportable Quantity (RQ) | 100 pounds. | Spills or releases of 100 pounds or more of this compound must be reported to the appropriate federal, state, and local agencies.[1][10] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of various types of this compound waste.
Experimental Protocols for this compound Degradation
Understanding the degradation pathways of this compound is crucial for developing effective disposal and remediation strategies. Below are detailed methodologies for key experiments that investigate the breakdown of this compound.
Hydrolysis of this compound
Objective: To determine the rate of this compound degradation in aqueous solutions at different pH levels.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., pH 5, 7, and 9) to simulate acidic, neutral, and alkaline conditions.
-
Spiking with this compound: Introduce a known concentration of this compound into each buffer solution.
-
Incubation: Maintain the solutions at a constant temperature in a controlled environment.
-
Sampling: At predetermined time intervals, collect aliquots from each solution.
-
Analysis: Analyze the concentration of this compound in each aliquot using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Interpretation: Plot the concentration of this compound over time for each pH level to determine the degradation kinetics and half-life.
Biodegradation of this compound in Soil
Objective: To assess the role of microorganisms in the degradation of this compound in a soil matrix.
Methodology:
-
Soil Collection and Preparation: Obtain soil samples and divide them into two groups: sterile (autoclaved to kill native microorganisms) and non-sterile.
-
Spiking with this compound: Treat both sterile and non-sterile soil samples with a known concentration of this compound.
-
Incubation: Incubate the soil samples under controlled conditions of temperature and moisture.
-
Extraction: At regular intervals, extract this compound residues from the soil samples using a suitable solvent.
-
Analysis: Quantify the amount of this compound in the extracts using GC or HPLC.
-
Data Comparison: Compare the degradation rates in sterile versus non-sterile soil to determine the extent of microbial degradation.
Photodegradation of this compound
Objective: To evaluate the effect of ultraviolet (UV) radiation on the degradation of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a solvent that is transparent to UV light.
-
UV Exposure: Expose the solution to a UV lamp with a specific wavelength (e.g., 254 nm) for varying durations. A control sample should be kept in the dark.
-
Analysis: Measure the concentration of this compound in both the exposed and control samples at different time points using spectrophotometry or chromatography.
-
Data Analysis: Determine the rate of photodegradation by comparing the decrease in this compound concentration in the UV-exposed samples to the control samples.
By following these rigorous disposal procedures and understanding the principles of this compound degradation, laboratory professionals can ensure a safe working environment and protect the ecosystem.
References
- 1. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]
- 8. my.alfred.edu [my.alfred.edu]
- 9. Degradation of this compound in thermally generated aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.greenbook.net [assets.greenbook.net]
Personal protective equipment for handling Malathion
Essential Safety and Handling Guide for Malathion
This guide provides critical safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is paramount to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended equipment for various handling scenarios.
| Exposure Level/Task | Respirator Recommendation (NIOSH)[1] | Glove Recommendation | Eye Protection | Additional Protective Clothing |
| Up to 100 mg/m³ | - Any air-purifying half-mask respirator with organic vapor cartridge(s) and an N95, R95, or P95 filter.- Any supplied-air respirator. | Chemical-resistant gloves such as Viton, Silver Shield, or nitrile.[2] Note: Nitrile gloves should be replaced every 60 minutes when handling undiluted formulations.[2] | Chemical goggles or shielded safety glasses.[3][4] | Long-sleeved shirt and long pants, shoes plus socks.[5][6] |
| Up to 250 mg/m³ | - Any supplied-air respirator in continuous-flow mode.- Any air-purifying full-facepiece respirator with organic vapor cartridge(s) and an N100, R100, or P100 filter.[1] | Chemical-resistant gloves (e.g., Viton, Silver Shield).[2] | Full-facepiece respirator provides eye protection. | Chemical-resistant suit. |
| Spill Cleanup | Positive-pressure, self-contained breathing apparatus (SCBA) for large spills or in confined spaces.[7] | Chemical-resistant gloves (e.g., butyl rubber, Viton).[2][7] | Chemical safety goggles with side shields or a face shield.[3][8] | Chemical-protective clothing, including rubber boots and an apron.[3][7] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key stages from preparation to disposal.
Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Always review the product-specific SDS before handling this compound.[8]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above. Ensure a proper fit for your respirator.[9]
-
Prepare Spill Kit: Have a spill kit readily available containing absorbent materials like vermiculite, dry sand, or kitty litter.[10][11]
-
Locate Emergency Equipment: Ensure easy access to an eyewash station and emergency shower.[10]
Handling and Experimental Procedures
-
Avoid Inhalation, Ingestion, and Contact: Handle this compound with care to prevent any direct contact with skin, eyes, or inhalation of vapors.[7]
-
Grounding and Bonding: If transferring large quantities, use proper grounding and bonding techniques to prevent static discharge.
-
Use Compatible Materials: Store and handle this compound in compatible containers. Avoid contact with strong oxidizing agents and certain metals like iron and magnesium.[10]
Post-Handling and Cleanup
-
Decontamination: After handling, wash hands thoroughly with soap and water before eating, drinking, or smoking.[6][10]
-
PPE Removal: Remove PPE carefully to avoid self-contamination. Wash the outside of gloves before removing them.[4][6]
-
Laundering: Wash contaminated clothing separately from other laundry using detergent and hot water.[5][6][10] Discard heavily contaminated or drenched clothing.[6]
Emergency First Aid Procedures
In case of accidental exposure, immediate action is critical.
| Type of Exposure | First Aid Response |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Seek immediate medical attention.[10][12] |
| Skin Contact | Quickly remove contaminated clothing.[10] Immediately wash the affected area with plenty of soap and water.[10][13] Seek immediate medical attention.[10][12] |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][12] |
| Ingestion | Do NOT induce vomiting.[12] Rinse mouth with water.[12] Seek immediate medical attention.[1][12][13] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Product: For small quantities, contact your local solid waste agency for disposal instructions.[11] Never pour unused product down any drain or on the ground.[11] The recommended method for large quantities is incineration in a furnace with an afterburner and scrubber.[14]
-
Empty Containers: Do not reuse empty containers.[5][6] Metal containers should be triple rinsed and then offered for recycling or disposed of in a sanitary landfill.[5] Plastic containers should also be triple rinsed and can be offered for recycling or disposed of as per local regulations.[4][5]
-
Spill Residues: Absorb spills with an inert material, place in a sealed container, and dispose of according to local regulations.[10][11]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 4. fs1.agrian.com [fs1.agrian.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. southernag.com [southernag.com]
- 7. This compound | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 9. Personal Protective Equipment - Canada.ca [canada.ca]
- 10. nj.gov [nj.gov]
- 11. How do I dispose of this compound concentrate [dkhardware.com]
- 12. cdms.net [cdms.net]
- 13. First Aid for this compound Poisoning - DoveMed [dovemed.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
